6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
Description
BenchChem offers high-quality 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-3-7-6-5(1)2-4-8-9-6/h2,4H,1,3H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFJVUQBKQTXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620858 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-68-7 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, forming the foundation of various compounds with promising therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of this important bicyclic system. It delves into the strategic considerations behind synthetic route selection, detailed experimental protocols for key methodologies, and expert insights into the nuances of these chemical transformations. The primary focus is on a highly efficient, catalyst-free tandem hydroamination-aromatic substitution reaction, which offers a streamlined approach to diversely substituted derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel drug candidates incorporating the pyrrolo[2,3-c]pyridazine framework.
Introduction: The Significance of the Pyrrolo[2,3-c]pyridazine Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in the realm of drug discovery.[1] The strategic incorporation of these motifs can profoundly influence a molecule's biological activity and pharmacokinetic properties.[1] Among these, the pyridazine subunit has emerged as a "privileged structure" in medicinal chemistry.[1] Pyridazines can serve as bioisosteric replacements for phenyl groups, offering advantages in properties like lipophilicity (LogP) and hydrogen bonding capacity.[1]
While various fused pyridazine systems have been explored, direct and efficient access to the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold has been a subject of ongoing research.[1][2] This partially saturated bicyclic system offers a three-dimensional architecture that can be advantageous for binding to biological targets. Its derivatives have shown a wide range of pharmacological activities, including potential as anti-inflammatory, analgesic, and anticancer agents.[3][4][5] This guide focuses on elucidating a practical and versatile synthetic approach to this valuable heterocyclic core.
Strategic Approach: Tandem Hydroamination–SNAr for Efficient Synthesis
A particularly effective and modern approach to the synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines involves a catalyst-free tandem hydroamination–nucleophilic aromatic substitution (SNAr) sequence.[6][7] This method is operationally simple and utilizes mild reaction conditions, making it highly attractive for medicinal chemistry applications where rapid access to a diverse range of analogs is crucial.[7]
The core principle of this strategy is the reaction of a vinyl pyridazine with a primary amine.[2] This process is hypothesized to proceed through an initial hydroamination of the vinyl group, followed by an intramolecular SNAr reaction to form the fused pyrrolidine ring.[1][2] This one-pot transformation obviates the need for isolating intermediates, thereby improving overall efficiency.
Caption: Tandem Hydroamination-SNAr Synthetic Pathway.
Experimental Section: A Validated Protocol
This section provides a detailed, step-by-step protocol for the synthesis of a representative 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivative. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Synthesis of 3-Chloro-7-(cyclopentylmethyl)-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
This specific example illustrates the synthesis of a substituted derivative, showcasing the versatility of the methodology.[2]
Rationale: The choice of 3,6-dichloro-4-(prop-1-en-2-yl)pyridazine as the starting material provides two reactive sites: the vinyl group for the initial hydroamination and a chloro-substituent that can be retained or further modified in subsequent steps.[2] Cyclopentylamine is used as the primary amine to introduce a specific substituent at the 7-position.[2] Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to neutralize the HCl generated during the SNAr reaction, driving the equilibrium towards product formation.[2] 1,4-Dioxane is a suitable aprotic solvent for this transformation.
Experimental Protocol:
-
To a solution of 3,6-dichloro-4-(prop-1-en-2-yl)pyridazine (39.0 mg, 0.21 mmol, 1.0 equiv) in 1,4-dioxane (1.032 mL) is added cyclopentylamine (30.5 μL, 0.31 mmol, 1.5 equiv).[2]
-
Diisopropylethylamine (DIPEA) (71.9 μL, 0.41 mmol, 2.0 equiv) is then added to the reaction mixture.[2]
-
The reaction mixture is stirred at room temperature for 16 hours.[2]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 2–20%) to afford the title compound as a colorless oil.[2]
Data Summary:
| Compound | Molecular Formula | Molecular Weight | Yield |
| 3-Chloro-7-(cyclopentylmethyl)-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine | C13H18ClN3 | 251.75 g/mol | 5%[2] |
Note on Yield: The reported yield for this specific derivative is modest.[2] However, the methodology has been shown to provide good to high yields for a variety of other linear, cyclic, and substituted benzylamines.[2]
Scope and Limitations of the Methodology
The tandem hydroamination–SNAr approach exhibits a broad substrate scope, tolerating a diverse array of primary amines.
Tolerated Functional Groups: [2]
-
Linear and Cyclic Aliphatic Amines: Simple alkyl and cycloalkyl amines react efficiently.
-
Saturated Heterocyclic Amines: Amines containing other heteroatoms, such as morpholine or piperidine, are generally well-tolerated.
-
Substituted Benzylamines: Both electron-donating and electron-withdrawing substituents on the aromatic ring of benzylamine are compatible with the reaction conditions.
-
Other Functional Groups: The reaction has been shown to tolerate unprotected tryptamines, Boc-protected amines, and terminal alkynes.[1]
Limitations: [1]
-
Anilines: The reaction does not appear to extend to anilines under the standard conditions, with no product formation typically observed.[1] This is likely due to the reduced nucleophilicity of the aromatic amine.
Caption: Substrate Scope of the Tandem Reaction.
Conclusion and Future Directions
The catalyst-free tandem hydroamination–SNAr reaction represents a significant advancement in the synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines.[6][7] This operationally simple and efficient method provides access to a wide range of diversely substituted derivatives with favorable pharmacokinetic properties, making it a valuable tool for drug discovery programs.[2][6]
Future research in this area may focus on expanding the substrate scope to include challenging nucleophiles like anilines, potentially through the use of catalysts or modified reaction conditions. Further exploration of the pharmacological activities of the synthesized compounds will undoubtedly continue to be a major focus, with the aim of identifying novel therapeutic agents.[3][4]
References
-
Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry. [Link]
-
Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry. [Link]
-
Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. PubMed. [Link]
-
Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic S. ACS Publications. [Link]
-
Pyridazine Derivatives and Related Compounds, Part 4. Pyrrolo[2,3-c]pyridazines and Furo[2,3-c]pyndazines, Synthesis and Some Reactions. Zeitschrift für Naturforschung B. [Link]
-
ChemInform Abstract: Synthesis of Pyrrolo(1′′,2′′:1′,2′)pyrazino(6′,5′:4,5)thieno(2,3‐c) pyridazine Derivatives and Related Pentacyclic Heterocycles. Wiley Online Library. [Link]
-
Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. ResearchGate. [Link]
-
One-Pot Synthesis of Pyrrolo[3,2-d]pyridazines and Pyrrole-2,3-diones via Zirconocene-Mediated Four-Component Coupling of Si-Tethered Diyne, Nitriles, and Azide. Organic Letters. [Link]
-
The synthesis of a pyrido[2,3‐c]pyridazine: A cinnoline related to 6‐fluoronalidixic acid. Journal of Heterocyclic Chemistry. [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. [Link]
-
Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journals. [Link]
-
Pyridazine: A Magical Moiety. Himalayan Journal of Health Sciences. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
An Unexpected Route to Pyrrolo[2,3-c]pyridazin-6-ones. Sci-Hub. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Bentham Science. [Link]
-
6,7-dihydro-5h-pyrrolo[2,3-c]pyridazine CAS NO.1245646-68-7. LookChem. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic promise of its derivatives, offering a valuable resource for professionals in drug discovery and development. The unique structural features of this scaffold allow for diverse substitutions, leading to a broad spectrum of pharmacological effects, including anticancer and enzyme inhibitory activities.
Synthesis of the Core Scaffold
An efficient and straightforward synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines has been developed, which is crucial for the exploration of its biological potential.[1][2] This method involves a tandem hydroamination-SNAr sequence that utilizes mild reagents and catalyst-free conditions, resulting in moderate to high yields.[1][2][3] This synthetic accessibility facilitates the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies, which are fundamental to optimizing their therapeutic properties.[1][2]
Anticancer Activity: A Primary Focus
A significant body of research has highlighted the anticancer potential of pyridazine-containing compounds.[4][5][6] Derivatives of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold are being investigated for their ability to modulate key signaling pathways involved in cancer progression.[5]
Kinase Inhibition: A Key Mechanism
Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[5][7] The pyrrolo[2,3-c]pyridazine scaffold serves as a "privileged structure" for designing kinase inhibitors due to its ability to interact with the ATP-binding site of various kinases.[6][7]
Key Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Several pyrrolo-pyridazine and related pyrazolopyridazine derivatives have shown potent inhibitory activity against CDKs, such as CDK1 and CDK2.[8][9][10] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[4][9]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is a validated strategy in cancer therapy. Imidazo[1,2-b]pyridazine derivatives have demonstrated potent VEGFR-2 inhibitory activity.[8]
-
Epidermal Growth Factor Receptor (EGFR): Pyrrolo[2,3-d]pyrimidine derivatives have been developed as covalent inhibitors of mutant EGFR, a key driver in non-small cell lung cancer (NSCLC).[11]
The following diagram illustrates a general workflow for the discovery of anticancer drugs based on this scaffold.
Other Biological Activities
Beyond their anticancer properties, pyridazine and its fused derivatives exhibit a wide array of pharmacological activities, making them a versatile scaffold in drug discovery.[12][13] These activities include:
-
Anti-inflammatory: Certain pyridazinone derivatives have shown potent anti-inflammatory effects.[12][13]
-
Antimicrobial: The pyridazine nucleus is present in compounds with antibacterial and antifungal properties.[5][14]
-
Cardiovascular: Some pyridazinone derivatives have been investigated for their cardiotonic and antihypertensive effects.[12]
-
Neurological: The pyridazine scaffold has been explored for its potential in treating neurological disorders, with some derivatives showing antidepressant and anticonvulsant activities.[12][15]
Structure-Activity Relationships (SAR)
The biological activity of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives is highly dependent on the nature and position of substituents on the pyrrolo-pyridazine core. Understanding these SARs is crucial for designing potent and selective therapeutic agents.[6][7] For instance, in the context of kinase inhibition, specific substitutions can enhance binding affinity to the target kinase and improve selectivity over other kinases, thereby reducing off-target effects.[9]
The logical relationship between the core scaffold and its biological targets is depicted below.
Sources
- 1. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. actascientific.com [actascientific.com]
- 9. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sci-hub.box [sci-hub.box]
- 12. sarpublication.com [sarpublication.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine. This bicyclic scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to its presence in various biologically active molecules.[1][2] The strategic incorporation of such heterocyclic building blocks can profoundly influence the bioactivity and pharmacokinetic properties of novel drug candidates.[2] This guide will delve into the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data that are crucial for the unequivocal identification and characterization of this compound.
Molecular Structure and Properties
6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine possesses a fused ring system consisting of a dihydropyrrole ring and a pyridazine ring. The molecular formula for the unsubstituted parent compound is C₆H₇N₃, with a corresponding molecular weight of 121.14 g/mol . Understanding the physicochemical properties of the pyridazine core, such as its dipole moment and hydrogen bonding capabilities, is essential for predicting its behavior in biological systems.[3]
Mass Spectrometry (MS) Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine, the expected data from a high-resolution mass spectrometry (HRMS) analysis would confirm its molecular formula.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z | Technique |
| [M+H]⁺ | 122.0718 | ESI-HRMS | |
| [M]⁺˙ | 121.0639 | EI |
Note: The "Observed m/z" values would be obtained from experimental data and are expected to be in close agreement with the calculated values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine is expected to show distinct signals for the protons on both the dihydropyrrole and pyridazine rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.
Predicted ¹H NMR Data:
| Proton | Multiplicity | Chemical Shift (ppm) | Coupling Constant (J, Hz) |
| H-1 / H-3 | Doublet | ||
| H-4 | Singlet | ||
| CH₂ (C5) | Triplet | ||
| CH₂ (C6) | Triplet | ||
| NH (N7) | Broad Singlet |
Note: The exact chemical shifts and coupling constants would need to be extracted from experimental data. The multiplicity is predicted based on the expected spin-spin coupling between adjacent non-equivalent protons.
The protons on the pyridazine ring (H-1 and H-3) are expected to be doublets due to coupling with each other. The proton at position 4 (H-4) would likely be a singlet. The methylene groups at C5 and C6 in the dihydropyrrole ring are anticipated to appear as triplets due to coupling with each other. The NH proton signal is often broad and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Predicted ¹³C NMR Data:
| Carbon | Chemical Shift (ppm) |
| C-1 | |
| C-3 | |
| C-3a | |
| C-4 | |
| C-5 | |
| C-6 | |
| C-7a |
Note: The chemical shifts are highly dependent on the solvent and the specific substituents on the ring system. These values would be determined experimentally.
The carbon atoms attached to nitrogen (C-1, C-3, C-3a, C-7a) are expected to resonate at a lower field (higher ppm) compared to the other carbon atoms due to the deshielding effect of the nitrogen atoms.
Experimental Protocols
The synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines can be achieved through various synthetic routes. One efficient method involves a catalyst-free tandem hydroamination-aromatic substitution reaction.[2][5][6][7]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives.
Caption: Generalized workflow for the synthesis and characterization of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives.
Spectroscopic Data Acquisition
Standard protocols for acquiring NMR and MS data are employed for the characterization of the synthesized compounds.
NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvents such as DMSO-d₆, CDCl₃, or Methanol-d₄.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiments: ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous signal assignment.
Mass Spectrometry:
-
Technique: Electrospray ionization (ESI) for soft ionization, often coupled with a high-resolution mass analyzer like time-of-flight (TOF) or Orbitrap.
-
Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
Conclusion
The spectroscopic characterization of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine is essential for confirming its structure and purity. This guide has outlined the expected mass spectrometry and NMR data for this important heterocyclic scaffold. The provided information, grounded in established chemical principles and synthetic methodologies, serves as a valuable resource for researchers engaged in the design and synthesis of novel pyridazine-containing molecules for drug discovery and development.
References
[8] Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Retrieved from [Link] [9] 5,6-Dihydro-[3][8][9]oxadiazolo[3,4-d]pyridazine-4,7-dione. (n.d.). MDPI. Retrieved from [Link] [10] Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. (2021). Mol Divers, 26(2), 949-963. [Link] [11] 7H-Pyrrolo(2,3-c)pyridazine | C6H5N3 | CID 11513740. (n.d.). PubChem. Retrieved from [Link] [3] The pyridazine heterocycle in molecular recognition and drug discovery. (2023). RSC Med Chem, 14(7), 1199-1221. [Link] [12] 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803. (n.d.). PubChem. Retrieved from [Link] [5] Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. (2020). The Journal of Organic Chemistry, 85(9), 6123-6130. [Link] [4] The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. (1974). Organic Mass Spectrometry, 9(2), 149-154. [Link] [13] Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2022). Int J Mol Sci, 23(23), 14813. [Link] [1] Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2024). ACS Omega. [Link] [6] Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. (2020). J Org Chem, 85(9), 6123-6130. [Link] [7] Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. (2020). The Journal of Organic Chemistry. [Link] [2] Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic S. (2020). The Journal of Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. 5,6-Dihydro-[1,2,5]oxadiazolo[3,4-d]pyridazine-4,7-dione | MDPI [mdpi.com]
- 10. Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7H-Pyrrolo(2,3-c)pyridazine | C6H5N3 | CID 11513740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Analogs for Drug Discovery
Foreword: The Strategic Importance of "Boring" Properties
In the fast-paced world of drug discovery, the allure of potent biological activity can often overshadow the foundational—and arguably more critical—physicochemical properties of a new chemical entity. Yet, it is these very properties that dictate whether a promising compound can ever become a viable drug. A molecule that potently inhibits its target in a test tube but cannot be absorbed, reach its site of action, or be formulated into a stable product is a molecule destined for the laboratory shelf.
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold represents a "privileged structure" in modern medicinal chemistry. Its derivatives have shown significant potential, particularly as kinase inhibitors for oncology and other therapeutic areas.[1][2] This guide provides researchers, medicinal chemists, and formulation scientists with an in-depth understanding of the core physicochemical properties of this scaffold: lipophilicity, aqueous solubility, and ionization state (pKa). By understanding the interplay of these characteristics and the methodologies to assess them, drug development teams can more effectively design and select analogs with a higher probability of clinical success. This document is structured not as a rigid protocol, but as a strategic guide, explaining the causality behind experimental choices and integrating computational and empirical approaches for a holistic compound optimization strategy.
Chapter 1: The Pyrrolopyridazine Core and Its Significance
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core is a bicyclic heteroaromatic system containing four nitrogen atoms. This nitrogen-rich structure endows it with unique properties, including a high capacity for hydrogen bonding and a significant dipole moment, which can be crucial for target engagement.[3] Its structural rigidity and defined substituent vectors make it an attractive scaffold for designing specific and potent inhibitors.[4] However, these same features present challenges in modulating physicochemical properties to achieve a balance suitable for a drug candidate.
Caption: Core structure of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine.
The primary challenge and opportunity in working with this scaffold is the modulation of its properties through substitution. The strategic placement of different functional groups around this core can dramatically alter its lipophilicity, solubility, and pKa, thereby influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5]
Chapter 2: Lipophilicity (LogP & LogD) - The Double-Edged Sword
Lipophilicity, the affinity of a molecule for a fatty or non-polar environment, is arguably the most critical physicochemical parameter in drug design.[6] It governs a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism by cytochrome P450 enzymes.[7]
-
Partition Coefficient (LogP): This is the measure of a compound's lipophilicity in its neutral (un-ionized) form. It is the logarithm of the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[8]
-
Distribution Coefficient (LogD): This is the effective lipophilicity of a compound at a specific pH, taking into account both its neutral and ionized forms. For ionizable compounds like the pyrrolopyridazine analogs, LogD at physiological pH (7.4) is a more relevant predictor of in vivo behavior than LogP.[9]
A "sweet spot" for LogD7.4 is often considered to be between 1 and 3 for orally administered drugs. High lipophilicity can lead to poor aqueous solubility and increased metabolic clearance, while low lipophilicity can result in poor absorption.[6]
Experimental Determination of Lipophilicity
Protocol: Shake-Flask Method for LogP/LogD Determination
This classic method provides a gold-standard measurement of lipophilicity.[10]
-
Preparation: Prepare solutions of the test compound in both n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, for LogD7.4). The solvents must be pre-saturated with each other to ensure thermodynamic equilibrium.
-
Partitioning: Combine equal volumes of the pre-saturated n-octanol and aqueous buffer in a vial. Add a small amount of the test compound stock solution.
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Centrifuge the vial to ensure complete phase separation.
-
Quantification: Carefully sample both the upper (n-octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation:
-
LogP (for non-ionizable compounds) or LogD (at the buffer's pH) = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
-
Validation: Run a control compound with a known LogP value (e.g., caffeine) in parallel to validate the experimental setup.
Computational Prediction of Lipophilicity
Early-stage drug discovery relies heavily on computational models to prioritize which analogs to synthesize.[11] Various software packages and web servers can predict LogP (often denoted as cLogP for calculated LogP) based on the compound's structure. These methods typically use fragment-based or atom-based approaches to sum the contributions of different parts of the molecule to its overall lipophilicity.
Example Data Table for Pyrrolopyridazine Analogs:
| Analog ID | R1 Substitution | R2 Substitution | cLogP | Experimental LogD7.4 |
| PPY-001 | -H | -H | 1.2 | 1.1 |
| PPY-002 | -Cl | -H | 1.9 | 1.8 |
| PPY-003 | -H | -Morpholine | 0.5 | -0.2 |
| PPY-004 | -Cl | -Morpholine | 1.2 | 0.9 |
Chapter 3: Aqueous Solubility - The Gateway to Bioavailability
For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major cause of failure for drug candidates.[12] It's important to distinguish between two types of solubility:
-
Kinetic Solubility: Measures the concentration of a compound when it begins to precipitate from a solution prepared by adding the compound from a high-concentration DMSO stock. This is a high-throughput measurement often used for initial screening.
-
Thermodynamic Solubility: The true equilibrium solubility of a compound's solid form in a solvent. It is a lower-throughput but more accurate measure.
Experimental Determination of Kinetic Solubility
Protocol: Nephelometry-Based Kinetic Solubility Assay
This is a common, medium-throughput method for assessing the solubility of large numbers of compounds.
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Assay Plate Setup: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).
-
Addition & Precipitation: Add a small volume of the DMSO stock solution to the buffer and mix. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Detection: Measure the turbidity (light scattering) of the solution over time using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). The point at which turbidity increases significantly indicates precipitation.
-
Quantification: A calibration curve is created using known concentrations of the compound to determine the concentration at the precipitation point.
-
Validation: Include compounds with known high and low solubility (e.g., propranolol and taxol, respectively) as controls.
Chapter 4: Ionization Constant (pKa) - The pH-Dependent Personality
The pKa is the pH at which a compound exists as 50% ionized and 50% neutral.[9] Since most drugs are weak acids or bases, their ionization state changes dramatically within the pH range of the human body (from ~1.5 in the stomach to ~7.4 in the blood).[5] The ionization state profoundly impacts solubility, permeability, and target binding.[13]
The pyrrolopyridazine core has multiple nitrogen atoms, making it a weak base. The exact pKa will depend on the electronic effects of the substituents on the ring system. Knowing the pKa is essential for predicting:
-
Solubility: Ionized species are generally much more water-soluble than their neutral counterparts.[14]
-
Permeability: Neutral species are more lipophilic and thus more readily cross cell membranes.[13]
-
LogD: The pKa is required to calculate the LogD at any given pH from the LogP value.
Experimental and Computational pKa Determination
Experimental pKa determination can be performed using methods like potentiometric titration or UV-spectrophotometry in a series of buffers with varying pH.[10] Computationally, several software packages can accurately predict pKa values, which is invaluable for the initial design of analogs.[15]
Caption: Interplay of core physicochemical properties and their impact on ADME.
Chapter 5: An Integrated Strategy for Property Optimization
Effective drug design is not a linear process but an iterative cycle of design, synthesis, testing, and analysis. Optimizing the physicochemical properties of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine analogs requires an integrated workflow.
Caption: Iterative workflow for physicochemical property optimization.
This cycle begins with computational tools to triage ideas and prioritize synthetic efforts on compounds with the highest likelihood of success.[16] Experimental data from each cycle is then used to refine the computational models, creating a feedback loop that enhances predictive accuracy over time. By systematically measuring and understanding the core physicochemical properties discussed in this guide, research teams can navigate the complex landscape of drug discovery with greater efficiency and a higher probability of developing a successful therapeutic agent based on the versatile 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold.
References
-
LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY . SciSpace by Typeset. Available at: [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties . michael-green.github.io. Available at: [Link]
-
Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery . eScholarship, University of California. Available at: [Link]
-
O'Hara, C. T., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution . The Journal of Organic Chemistry, 85(9), 6123–6130. Available at: [Link]
-
Chambers, J. M., et al. (2019). The pyridazine heterocycle in molecular recognition and drug discovery . Future Medicinal Chemistry, 11(11), 1275–1296. Available at: [Link]
-
Dündar, B., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis . ACS Omega. Available at: [Link]
-
Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery . Combinatorial Chemistry & High Throughput Screening, 19(6), 446–454. Available at: [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery . Perspectives in Medicinal Chemistry, 1, 25–38. Available at: [Link]
-
Zheng, F., & Merz, K. M., Jr. (2004). Prediction of Drug-Like Properties . Madame Curie Bioscience Database. Available at: [Link]
-
Dündar, B., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis . ACS Omega. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines . MDPI. Available at: [Link]
-
Dumitrascu, F., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones . Molecules, 23(10), 2447. Available at: [Link]
-
pKa, Solubility, and Lipophilicity . ResearchGate. Available at: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold . SAR Publication. Available at: [Link]
-
Computational prediction of drug-limited solubility and CYP450-mediated biotransformation . IEEE Xplore. Available at: [Link]
-
Drug design, development and biological screening of pyridazine derivatives . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination . Journal of Drug Research and Development, 4(2). Available at: [Link]
-
Patrascu, M. B., et al. (2019). Computational methods for prediction of drug properties – Application to metabolism prediction . ResearchGate. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology . Frontiers in Chemistry, 11, 1249712. Available at: [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu . Sci-Hub. Available at: [Link]
-
Discovery of 5,7-Dihydro-6 H -pyrrolo[2,3- d ]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors . ResearchGate. Available at: [Link]
-
Gomaa, H. A. M., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies . Molecules, 28(21), 7275. Available at: [Link]
-
Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry . ResearchGate. Available at: [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives . Scholars Research Library. Available at: [Link]
-
Factors which determine the lipid solubility of drugs . Deranged Physiology. Available at: [Link]
-
Santos, C. B., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking . International Journal of Molecular Sciences, 25(2), 990. Available at: [Link]
-
What is pKa and how is it used in drug development? . Pion Inc. Available at: [Link]
-
de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations . Frontiers in Pharmacology, 12, 636848. Available at: [Link]
Sources
- 1. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]
- 12. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is pKa and how is it used in drug development? [pion-inc.com]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 16. mdpi.com [mdpi.com]
potential therapeutic targets of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
An In-Depth Technical Guide to the Therapeutic Potential of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Scaffold
Abstract
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core is an emerging heterocyclic scaffold demonstrating significant potential in modern drug discovery. As a conformationally restricted, nitrogen-rich structure, it serves as a versatile framework for engaging with a variety of high-value biological targets. This technical guide synthesizes the current, albeit nascent, understanding of this scaffold's therapeutic applications, drawing primarily from recent patent literature. It aims to provide researchers, medicinal chemists, and drug development professionals with a foundational overview of its potential targets, plausible mechanisms of action, and robust methodologies for experimental validation. The primary therapeutic avenues explored herein include inflammation, virology, metabolic diseases, and oncology, with a focus on targets such as the NLRP3 inflammasome, HIV integrase, DGAT2, and various protein kinases.
Introduction: The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Scaffold
Heterocyclic compounds form the backbone of a vast majority of approved pharmaceuticals. Within this landscape, fused ring systems containing nitrogen atoms are considered "privileged structures" due to their ability to present functional groups in precise three-dimensional orientations, enabling potent and selective interactions with biological macromolecules. The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold is one such entity.
This bicyclic system, comprised of a fused pyrrolidine and pyridazine ring, offers a unique combination of structural rigidity and hydrogen bonding capabilities. The dihydropyridazine portion imparts a non-planar, three-dimensional character, while the pyrrole nitrogen and the two pyridazine nitrogens can act as hydrogen bond donors or acceptors. This structural and electronic profile makes it an attractive starting point for designing novel therapeutic agents. While extensive research has been conducted on related scaffolds like pyrrolopyrimidines and pyridazines as kinase inhibitors and anti-inflammatory agents, the specific 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core is now emerging as a distinct and promising pharmacophore.[1][2][3]
Identified Potential Therapeutic Targets
Analysis of recent patent filings reveals several distinct and high-value therapeutic targets for derivatives of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold. These discoveries pave the way for focused research and development programs.
Table 1: Summary of Patented Therapeutic Applications
| Target Class | Specific Target | Therapeutic Area | Relevant Patent Documents |
| Inflammasome | NLRP3 | Inflammatory Diseases, Autoimmune Disorders | WO2024145623A1[4] |
| Viral Enzyme | HIV Integrase | Antiviral (HIV/AIDS) | US10407410B2, WO2017025917A1[1][5] |
| Acyltransferase | DGAT2 | Metabolic Diseases (NASH, T2D) | WO2022076496A1[6][7] |
| Kinase | Not specified | Oncology, Inflammation | CN107266419B[8] |
| CNS | Not specified | Huntington's Disease | US11858941B2[9] |
In-Depth Analysis of Key Therapeutic Targets
NLRP3 Inflammasome Inhibition
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, it triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a host of chronic inflammatory and autoimmune diseases.
A recent patent application discloses compounds built around the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core as potent inhibitors of the NLRP3 inflammasome.[4] This suggests the scaffold can be functionalized to interfere with the assembly or activation of this complex, representing a promising avenue for the development of novel anti-inflammatory therapeutics.
Caption: Proposed mechanism of NLRP3 inhibition by the scaffold.
-
Cell Culture: Culture lipopolysaccharide (LPS)-primed human THP-1 monocytes or bone marrow-derived macrophages (BMDMs).
-
Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compound (derived from the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold) for 1 hour.
-
NLRP3 Activation: Induce NLRP3 activation by adding a suitable stimulus, such as nigericin (10 µM) or ATP (5 mM), for 1-2 hours.
-
Cytokine Measurement: Collect the cell culture supernatant. Quantify the concentration of secreted IL-1β using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 value of the test compound by plotting the percentage of IL-1β inhibition against the compound concentration.
-
Cytotoxicity Control: In a parallel plate, assess cell viability using an MTT or LDH release assay to ensure that the observed inhibition is not due to general cytotoxicity.
HIV Integrase Inhibition
HIV integrase is one of three essential enzymes for viral replication, responsible for inserting the viral DNA into the host cell's genome. Inhibiting this step is a clinically validated and highly effective strategy for treating HIV/AIDS. Several patents indicate that derivatives of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine are being investigated as inhibitors of HIV replication.[1][5] The scaffold likely serves as a core to position functional groups that can chelate the divalent metal ions in the integrase active site, thereby blocking the strand transfer reaction.
Caption: Inhibition of the HIV lifecycle at the integration step.
-
Reagents: Prepare a reaction buffer containing recombinant HIV-1 integrase enzyme, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate.
-
Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate.
-
Reaction Initiation: Add the integrase enzyme to the wells and incubate to allow for binding. Initiate the strand transfer reaction by adding the donor and target DNA substrates.
-
Reaction Termination & Detection: After a set incubation period (e.g., 60 minutes at 37°C), stop the reaction. The amount of strand transfer product can be quantified using various methods, such as fluorescence polarization or a capture-based ELISA.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of the strand transfer reaction against the compound concentration.
Diacylglyceride O-acyltransferase 2 (DGAT2) Inhibition
DGAT2 is a key enzyme in the final step of triglyceride synthesis. Its inhibition is a major therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity. Patent literature points to the development of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives as DGAT2 inhibitors.[6][7] This suggests the scaffold can be tailored to fit into the enzyme's active site, blocking the acylation of diacylglycerol.
-
Enzyme Source: Use human recombinant DGAT2 expressed in a suitable system (e.g., insect cells).
-
Substrates: Prepare a reaction mixture containing diacylglycerol and a labeled acyl-CoA (e.g., [14C]-oleoyl-CoA).
-
Compound Addition: Add the test compound at varying concentrations to the reaction mixture.
-
Reaction Start: Initiate the reaction by adding the DGAT2 enzyme. Incubate at 37°C for a specified time.
-
Lipid Extraction: Stop the reaction and extract the lipids using a solvent system (e.g., chloroform/methanol).
-
Quantification: Separate the newly synthesized, labeled triglycerides from the unreacted acyl-CoA using thin-layer chromatography (TLC). Quantify the amount of radiolabeled triglyceride using a scintillation counter.
-
Data Analysis: Calculate the IC50 of the compound based on the reduction of triglyceride synthesis.
General Workflow for Scaffold-Based Drug Discovery
For researchers looking to explore the therapeutic potential of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold, a systematic approach is essential. The following workflow outlines the key stages from initial screening to lead optimization.
Caption: A generalized workflow for developing drugs from the scaffold.
Conclusion and Future Directions
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold is rapidly emerging from relative obscurity to become a structure of significant interest in medicinal chemistry. Patent activity clearly indicates its potential to yield potent modulators of diverse and high-impact therapeutic targets, including the NLRP3 inflammasome, HIV integrase, and DGAT2. For researchers, this scaffold represents a fertile ground for discovery.
Future work should focus on:
-
Public Domain Research: Elucidating the structure-activity relationships (SAR) for each target class in peer-reviewed publications.
-
Target Selectivity: Profiling lead compounds against broader panels of related targets (e.g., other kinases or viral enzymes) to ensure selectivity and minimize off-target effects.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability, oral bioavailability, and other key drug-like properties.
By leveraging the foundational knowledge outlined in this guide, the scientific community can accelerate the exploration of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core and potentially unlock new classes of therapeutics for some of today's most challenging diseases.
References
-
Eastman, K. J., Kadow, J. F., Parcella, K. E., Naidu, B. N., & Wang, T. (2020). Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication. U.S. Patent No. 10,407,410 B2. Washington, DC: U.S. Patent and Trademark Office.
-
BenchChem. (n.d.). 3-chloro-5H-pyrrolo[3,2-c]pyridazine | 1268521-03-4. Retrieved from BenchChem.
-
Hay, D. A., et al. (2023). Heterocyclic and heteroaryl compounds for treating Huntington's disease. U.S. Patent No. 11,858,941 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Smolecule. (n.d.). 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride. Retrieved from Smolecule.
-
Eastman, K. J., Kadow, J. F., Parcella, K. E., Naidu, B. N., & Wang, T. (2017). International Application Published under the Patent Cooperation Treaty (PCT). WIPO Patent Application WO/2017/025917 A1.
-
Kiełbasiński, P., et al. (2015). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry, 13(24), 6842-6851.
-
Lim, H., et al. (2022). Preparation of oxindole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. WIPO Patent Application WO/2022/076496 A1.
-
Dumitrascu, F., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(11), 2977.
-
Naidu, B. N., et al. (2019). 5-(N-fused tricyclic aryl tetrahydroisoquinolin-6-yl) pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication. U.S. Patent No. 10,214,516 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
-
Ali, A., et al. (2024). Heterocyclic and heteroaryl compounds as inhibitors of nlrp3. WIPO Patent Application WO/2024/145623 A1.
-
Lim, H., et al. (2022). Preparation of oxindole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. U.S. Patent Application Publication No. 2022/0112181 A1.
-
ViiV Healthcare UK (No.5) Limited. (2017). 5-(n-benzyl.... WIPO Patent Application WO/2017/025917 A1.
-
Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290.
-
Ghorab, M. M., et al. (2016). New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 157-164.
-
Bristol-Myers Squibb Company. (2019). 特定氨基-哒嗪类,与其组合物,及其使用方法. Chinese Patent No. CN107266419B.
Sources
- 1. US10407410B2 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]
- 2. US10214516B2 - 5-(N-fused tricyclic aryl tetrahydroisoquinolin-6-yl) pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]
- 3. WO2017025917A1 - 5-(n-benzyl tetrahydroisoquinolin-6-yl) pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]
- 4. WO2024145623A1 - Heterocyclic and heteroaryl compounds as inhibitors of nlrp3 - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2022076496A1 - Preparation of oxindole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN107266419B - ç¹å®æ°¨åº-ååªç±»ï¼ä¸å ¶ç»åç©ï¼åå ¶ä½¿ç¨æ¹æ³ - Google Patents [patents.google.com]
- 9. US11858941B2 - Heterocyclic and heteroaryl compounds for treating Huntington's disease - Google Patents [patents.google.com]
The Emergence of a Privileged Scaffold: A Historical and Technical Guide to Pyrrolo[2,3-c]pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-c]pyridazine core, a unique bicyclic heteroaromatic system, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry, particularly in the development of targeted therapies. This technical guide provides an in-depth exploration of the discovery and historical development of these compounds. We will trace the early synthetic routes, elucidating the chemical logic that guided the pioneering chemists, and follow the evolution of synthetic methodologies to the sophisticated strategies employed today. Furthermore, this guide will chronicle the burgeoning understanding of the pharmacological potential of pyrrolo[2,3-c]pyridazines, from initial biological screenings to their current prominence as potent kinase inhibitors and other therapeutic agents.
Introduction: The Structural Significance of Pyrrolo[2,3-c]pyridazines
Nitrogen-containing heterocyclic compounds are fundamental building blocks in the vast majority of pharmaceuticals.[1] Among the myriad of possible bicyclic systems, the pyrrolopyridazines, isomers of the well-known azaindoles, have garnered significant attention for their versatile biological activities. The pyrrolo[2,3-c]pyridazine scaffold, in particular, with its fused pyrrole and pyridazine rings, presents a unique electronic and steric profile that has proven to be highly amenable to interaction with various biological targets. This guide will illuminate the path of discovery and the scientific journey that has established this core as a cornerstone in contemporary drug discovery.
The Dawn of a Scaffold: Early Synthetic Explorations
The story of pyrrolo[2,3-c]pyridazines does not begin with a singular, celebrated discovery, but rather emerges from the broader exploration of fused pyridazine chemistry. Early research in this area was often driven by the pursuit of novel heterocyclic systems and an investigation into their fundamental reactivity.
Pioneering Work of Yakhontov and Co-workers (1976)
One of the earliest documented syntheses of a pyrrolo[2,3-c]pyridazine derivative can be traced back to the work of L. N. Yakhontov, M. Ya. Uritskaya, and R. G. Glushkov in 1976. Their research, published in Chemistry of Heterocyclic Compounds, detailed the synthesis of 7-benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine.[2] This seminal work laid a foundational stone for the future exploration of this heterocyclic system.
The synthetic strategy employed by Yakhontov's team was a multi-step sequence starting from 1-benzyl-2,3-dioxopyrrolidine. The key transformation involved the construction of the pyridazine ring onto the existing pyrrolidine core. This was achieved through a series of reactions involving the introduction of a suitable functional group at the 3-position of the pyrrolidine ring that could then undergo cyclization with a hydrazine derivative.
Experimental Protocol: Synthesis of 7-benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine (Adapted from Yakhontov et al., 1976)
-
Step 1: Functionalization of 1-benzyl-2,3-dioxopyrrolidine. The starting pyrrolidine-2,3-dione was first converted to its 3-hydroxy derivative, which was subsequently chlorinated to yield the 3-chloro intermediate.
-
Step 2: Introduction of the Cyclization Precursor. The 3-chloro derivative was then reacted with a diethoxycarbonylmethyl nucleophile, followed by hydrolysis and decarboxylation to introduce a crucial ethoxycarbonylmethyl group at the 3-position.
-
Step 3: Ring Closure to Form the Pyrrolo[2,3-c]pyridazine Core. The resulting 3-ethoxycarbonylmethyl-1-benzyl-2-oxopyrrolidine was then treated with hydrazine hydrate. This step proceeds via an initial hydrazinolysis of the ester, followed by an intramolecular cyclization and dehydration to furnish the final hexahydropyrrolo[2,3-c]pyridazinone ring system.
The causality behind these experimental choices reflects the established principles of heterocyclic synthesis of that era. The use of a pyrrolidine-2,3-dione provided a versatile starting point with activated positions for functionalization. The stepwise introduction of the side chain and subsequent cyclization with hydrazine was a logical and well-precedented approach for constructing the pyridazinone ring.
The Contribution of Deeb and Colleagues (1992): A Thorpe-Ziegler Approach
A significant advancement in the synthesis of aromatic pyrrolo[2,3-c]pyridazines was reported by Ali Deeb and his team in 1992 in the journal Zeitschrift für Naturforschung B.[3] Their work described a novel and efficient synthesis of ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone.
This approach represented a conceptual shift from building the pyridazine ring onto a pyrrole to constructing the pyrrole ring onto a pre-existing pyridazinone. The key to this strategy was the application of the Thorpe-Ziegler reaction, a base-catalyzed intramolecular cyclization of a dinitrile to form an enamino-nitrile, which in this case is the pyrrole ring.[4]
Experimental Protocol: Synthesis of Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate (Adapted from Deeb et al., 1992)
-
Step 1: Preparation of the Starting Pyridazinone. The requisite 4-cyano-5,6-diphenyl-3(2H)-pyridazinone was synthesized by the condensation of benzil with cyanoacetohydrazide.
-
Step 2: Introduction of the Second Cyano Group. The pyridazinone was then chloroacetylated at the N-2 position, followed by nucleophilic substitution with potassium cyanide to introduce the second nitrile function, forming a dinitrile precursor.
-
Step 3: Thorpe-Ziegler Cyclization. The crucial step involved treating the dinitrile intermediate with a base, such as sodium ethoxide in ethanol. This induced an intramolecular Thorpe-Ziegler cyclization, where the carbanion generated from the methylene group adjacent to one nitrile attacks the carbon of the other nitrile group. Subsequent tautomerization yielded the stable 5-aminopyrrole ring fused to the pyridazine core.
The ingenuity of this approach lies in the strategic use of the cyano group on the pyridazinone ring as a handle for further elaboration. The Thorpe-Ziegler cyclization provided a direct and elegant method for the annulation of the pyrrole ring, leading to the aromatic pyrrolo[2,3-c]pyridazine system.
Caption: Early synthetic strategies for the pyrrolo[2,3-c]pyridazine core.
The Evolution of Synthesis and the Dawn of a Pharmacophore
The foundational work of these early pioneers paved the way for more advanced and versatile synthetic methodologies. The growing interest in azaindole scaffolds in medicinal chemistry spurred the development of more efficient and modular routes to pyrrolo[2,3-c]pyridazines.
Modern Synthetic Strategies
Contemporary approaches to the pyrrolo[2,3-c]pyridazine core often employ powerful transition-metal-catalyzed cross-coupling reactions and other modern synthetic transformations. These methods offer greater flexibility in substituent placement and generally provide higher yields and broader substrate scope. Key strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Starting from appropriately halogenated pyridazine or pyrrole precursors, reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations allow for the construction of the fused ring system or the introduction of diverse substituents.
-
Intramolecular Cyclization of Substituted Pyridazines: Modern variations of the early cyclization strategies often involve the use of more sophisticated starting materials and milder reaction conditions, enabled by a deeper understanding of reaction mechanisms.
-
Multi-component Reactions: One-pot reactions that bring together three or more reactants to form the pyrrolo[2,3-c]pyridazine core in a single step are also being explored, offering increased efficiency and atom economy.
Emergence as a Kinase Inhibitor Scaffold
The true ascent of the pyrrolo[2,3-c]pyridazine scaffold began with the discovery of its potential as a potent inhibitor of various protein kinases.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The rigid, planar structure of the pyrrolo[2,3-c]pyridazine core, with its strategically positioned nitrogen atoms, proved to be an excellent template for designing molecules that can fit into the ATP-binding pocket of kinases and disrupt their function.
The development of pyrrolo[2,3-c]pyridazine-based kinase inhibitors has been a story of rational drug design and structure-activity relationship (SAR) studies. By systematically modifying the substituents on the core scaffold, medicinal chemists have been able to achieve high potency and selectivity for specific kinase targets.
| Substituent Position | General Role in Kinase Inhibition | Common Moieties |
| Pyrrole N-H | Hydrogen bond donor/acceptor, can be substituted to modulate properties. | H, Alkyl, Aryl |
| Position 3 | Can be directed towards the solvent-exposed region or deeper into the binding pocket. | Aryl, Heteroaryl, Alkynyl |
| Position 4 | Often involved in key hydrogen bonding interactions with the kinase hinge region. | Amino, Substituted anilines |
| Position 6 | Can be used to fine-tune solubility, metabolic stability, and other pharmacokinetic properties. | Acylated amines, small alkyl groups |
Table 1: General Structure-Activity Relationships of Pyrrolo[2,3-c]pyridazine-based Kinase Inhibitors.
Caption: Progression from discovery to a privileged medicinal chemistry scaffold.
Conclusion: A Scaffold with a Bright Future
The journey of the pyrrolo[2,3-c]pyridazine core from a subject of academic curiosity to a highly sought-after scaffold in drug discovery is a testament to the continuous evolution of synthetic chemistry and the relentless pursuit of novel therapeutic agents. The early synthetic work, while perhaps not driven by immediate pharmacological goals, laid the essential groundwork for future innovations. Today, the pyrrolo[2,3-c]pyridazine system is a prime example of a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of biological target. As our understanding of disease biology deepens and synthetic methodologies become even more powerful, the story of the pyrrolo[2,3-c]pyridazine core is far from over. It is poised to remain a key player in the development of the next generation of targeted medicines.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(22), 10257–10274. [Link]
-
Dehnavi, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 25(3), 1865–1886. [Link]
-
Dundar, B. A., & Zora, M. (2022). A facile synthesis of a novel family of heterotricyclic hybrids: Spiro-pyrrolopyridazines. Synthetic Communications, 52(1), 1-11. [Link]
-
Yakhontov, L. N., Uritskaya, M. Ya., & Glushkov, R. G. (1976). Synthesis of 7-benzyl-3-oxo-7h,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine. Chemistry of Heterocyclic Compounds, 12(8), 931–934. [Link]
-
Chen, Z., et al. (2006). Pyrrolopyridazine MEK inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(3), 628-632. [Link]
-
Deeb, A., Bayoumy, B., Yasine, F., & Fikry, R. (1992). Pyridazine Derivatives and Related Compounds, Part 4. Pyrrolo[2,3-c]pyridazines and Furo[2,3-c]pyndazines, Synthesis and Some Reactions. Zeitschrift für Naturforschung B, 47(3), 418–423. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1-203. [Link]
-
Redzicka, A., & Sapa, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Keck, G. E., & Heumann, S. A. (2008). Diastereoselective synthesis of cyclopentapyridazinones via radical cyclization: synthetic studies toward halichlorine. Organic Letters, 10(21), 4783-4786. [Link]
-
Ghorab, M. M., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolopyridazine MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.ru [sci-hub.ru]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sci-hub.box [sci-hub.box]
The Emerging Scaffold: A Technical Guide to 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine in Drug Discovery
Foreword: Unveiling a Novel Privileged Core
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer unique chemical space and intellectual property is paramount. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged structure."[1] Its distinct physicochemical properties, such as a high dipole moment, hydrogen bonding capability, and the ability to enhance aqueous solubility, have cemented its role in the development of numerous therapeutic agents.[1][2][3] Fused heterocyclic systems incorporating the pyridazine core, such as the pyrrolo-pyridazines, represent a particularly fruitful area of exploration, offering rigidified structures that can present pharmacophoric elements in a well-defined spatial orientation.
This technical guide focuses on a specific, relatively underexplored member of this family: the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core. While its fully aromatized counterpart, 7H-pyrrolo[2,3-c]pyridazine, has received some attention, the dihydro variant presents a unique three-dimensional geometry and set of electronic properties that warrant a dedicated analysis.[4] Recent advancements in synthetic chemistry have unlocked efficient access to this scaffold, paving the way for its systematic investigation in drug discovery programs.[5][6][7] This guide will provide a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core, offering a forward-looking perspective for researchers and drug development professionals.
I. The Strategic Advantage of the Pyridazine and Pyrrolo-pyridazine Core
The pyridazine nucleus is a versatile bioisosteric replacement for phenyl rings and other heteroaromatic systems.[2][3] The two adjacent nitrogen atoms impart a unique set of properties:
-
Enhanced Polarity and Solubility: The nitrogen atoms increase the polarity and potential for hydrogen bonding, often leading to improved aqueous solubility compared to carbocyclic analogues—a critical parameter for drug bioavailability.[1][3]
-
Modulation of Physicochemical Properties: The high dipole moment of the pyridazine ring can influence molecular recognition through dipole-dipole interactions and π-π stacking with biological targets.[2][8]
-
Metabolic Stability: The pyridazine core can influence a molecule's metabolic profile, in some cases showing low cytochrome P450 inhibitory effects.[1][2]
-
Vectorial Display of Substituents: The defined geometry of the ring system allows for the precise positioning of substituents to probe interactions with target proteins.
Fusing a pyrrole ring to the pyridazine core to create pyrrolo-pyridazines further refines these properties, creating a more rigid and planar system that can be decorated with various functional groups. This fusion has been explored in the development of agents targeting a range of biological targets, including protein kinases.[9]
II. Synthesis of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Core: A Modern Approach
Historically, the synthesis of reduced pyrrolo-pyridazine derivatives has been limited.[7] However, a recent publication in The Journal of Organic Chemistry describes an efficient and operationally simple, catalyst-free synthesis of substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines.[5][6][7] This method, a tandem hydroamination–SNAr sequence, represents a significant step forward in accessing this scaffold.
The general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines.
Detailed Experimental Protocol: Tandem Hydroamination–SNAr Reaction
The following protocol is adapted from the method described by T. D. Paniagua-Crespo et al.[5][6][7]
Materials:
-
3,6-Dichloro-4-vinylpyridazine
-
Primary amine (e.g., cyclopentylamine)
-
Solvent (e.g., Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 3,6-dichloro-4-vinylpyridazine (1.0 equivalent) in dioxane, add the primary amine (2.0 equivalents).
-
Stir the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine.
This catalyst-free approach is advantageous for its simplicity and the use of mild reagents, making it amenable to the generation of libraries of analogues for drug discovery campaigns.[6] The reaction tolerates a variety of functional groups on the primary amine, including unprotected tryptamines and Boc-protected amines.[7]
III. Physicochemical Properties of the Dihydro-pyrrolo-pyridazine Core
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core possesses a unique combination of properties that distinguish it from its aromatic counterpart and the parent pyridazine ring.
| Property | Pyridazine | 7H-pyrrolo[2,3-c]pyridazine | 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine |
| Molecular Formula | C4H4N2 | C6H5N3 | C6H7N3 |
| Molecular Weight | 80.09 g/mol | 119.12 g/mol [4] | 121.14 g/mol [10][11] |
| Aromaticity | Aromatic | Aromatic | Non-aromatic pyrrole fusion |
| Geometry | Planar | Planar | Non-planar, saturated carbon center |
| LogP (Calculated) | ~0.4 | ~0.3 | ~0.58[10] |
| Hydrogen Bond Donors | 0 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 3 | 3 |
The introduction of a saturated carbon in the pyrrole ring of the dihydro variant disrupts the planarity of the fused system. This added three-dimensionality can be advantageous for achieving specificity and optimizing interactions within a protein's binding pocket.
IV. Biological Activities and Potential Applications in Drug Discovery
While specific biological data for the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core is not yet widely published, the extensive research on related pyridazine-containing compounds provides a strong basis for predicting its potential therapeutic applications. Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[1][9][12][13]
A particularly promising area for pyrrolo-pyridazine scaffolds is in the development of protein kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds with the hinge region of the kinase domain. The pyrrolo-pyridazine scaffold is well-suited for this role. For instance, derivatives of the related imidazo[1,2-b]pyridazine have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[9]
Hypothetical Targeting of a Kinase Signaling Pathway
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core could be elaborated with appropriate substituents to target a variety of protein kinases. The diagram below illustrates a generic kinase signaling pathway that could be modulated by an inhibitor based on this scaffold.
Caption: Potential mechanism of action for a kinase inhibitor based on the core scaffold.
V. Structure-Activity Relationships (SAR) and Future Directions
The development of a robust SAR for the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core will be crucial for its successful application in drug discovery. Based on the synthetic route, key points for substitution are on the pyrrole nitrogen and potentially at the remaining chloro-position on the pyridazine ring.
-
Substitution on the Pyrrole Nitrogen: The nature of the primary amine used in the synthesis directly dictates the substituent at this position. This allows for the introduction of a wide variety of groups to probe different regions of a target's binding site and to modulate physicochemical properties such as lipophilicity and metabolic stability.
-
Substitution on the Pyridazine Ring: The remaining chlorine atom on the pyridazine ring provides a handle for further functionalization, for example, through nucleophilic aromatic substitution or cross-coupling reactions. This position can be used to introduce groups that can form additional interactions with the target protein or to fine-tune the electronic properties of the heterocyclic core.
The future of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold in drug discovery is promising. The recent development of an efficient synthesis has opened the door for its exploration. Future work should focus on:
-
Library Synthesis: Generating a diverse library of derivatives with variations at the key substitution points.
-
Biological Screening: Screening this library against a panel of relevant biological targets, particularly protein kinases.
-
SAR Elucidation: Systematically analyzing the screening data to establish clear structure-activity relationships.
-
Pharmacokinetic Profiling: Evaluating the drug-like properties of the most promising hits, including their solubility, metabolic stability, and cell permeability.
VI. Conclusion
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core represents a novel and exciting scaffold for medicinal chemistry. Its unique three-dimensional structure, combined with the favorable properties of the parent pyridazine ring system, makes it a compelling starting point for the design of new therapeutic agents. The recent breakthrough in its synthesis provides a practical and efficient means to explore the chemical space around this core. As researchers begin to investigate the biological activities of its derivatives, the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold is poised to become a valuable addition to the drug discoverer's toolbox.
References
-
Paniagua-Crespo, T. D., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry, 85(9), 6123-6130. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. PubMed. [Link]
-
Paniagua-Crespo, T. D., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. ACS Publications. [Link]
-
Gomtsyan, A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(11), 2245-2275. [Link]
-
ResearchGate. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. [Link]
-
Gomtsyan, A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. SpringerLink. [Link]
-
RSC Publishing. (n.d.). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]
-
IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [Link]
-
Arora, M., & Rudresh, H. M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Pharmaceutical Sciences and Bioscientific Research, 12(4). [Link]
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. [Link]
-
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]
-
Grok. (n.d.). Pyridazine. [Link]
-
National Center for Biotechnology Information. (n.d.). 7H-Pyrrolo(2,3-c)pyridazine. PubChem. [Link]
-
Abdelrahman, M. H. (n.d.). Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. ResearchGate. [Link]
-
Sunway Pharm Ltd. (n.d.). 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine. [Link]
-
Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 7H-Pyrrolo(2,3-c)pyridazine | C6H5N3 | CID 11513740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] The pyridazine heterocycle in molecular recognition and drug discovery | Semantic Scholar [semanticscholar.org]
- 9. ijcrt.org [ijcrt.org]
- 10. 6,7-dihydro-5h-pyrrolo[2,3-c]pyridazine, CasNo.1245646-68-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 11. 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine - CAS:1245646-68-7 - Sunway Pharm Ltd [3wpharm.com]
- 12. jpsbr.org [jpsbr.org]
- 13. sarpublication.com [sarpublication.com]
An In-depth Technical Guide to the Structural Analogs of 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine: Synthesis, Biological Evaluation, and Structure-Activity Relationships
Introduction: Unveiling the Potential of the Pyrrolopyridazine Core
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet therapeutic needs. Fused heterocyclic systems, in particular, have garnered significant attention due to their structural rigidity, three-dimensional complexity, and ability to present functional groups in precise spatial orientations, making them ideal candidates for interacting with biological targets.[1] Among these, the pyrrolopyridazine nucleus, a fusion of a pyrrole and a pyridazine ring, stands out as a "wonder nucleus" owing to the diverse and potent pharmacological activities exhibited by its derivatives.[2][3][4] This guide focuses on a specific, yet highly promising, subclass: the structural analogs of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine.
The rationale for exploring this particular scaffold is multifaceted. The pyridazine ring itself is a key pharmacophoric element found in numerous bioactive compounds, contributing to a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[2][5][6] When fused with a pyrrole ring, the resulting bicyclic system offers a unique electronic and steric environment, ripe for chemical modification and optimization of biological activity. The dihydro-pyrrolo[2,3-c]pyridazine core, specifically, provides a saturated portion in the pyrrole ring, allowing for the introduction of diverse substituents with defined stereochemistry, a critical aspect in modern drug design.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine analogs, delve into their biological evaluation with a focus on kinase inhibition, and elucidate the critical structure-activity relationships (SAR) that govern their therapeutic potential. By not just listing protocols but explaining the causality behind experimental choices, this guide aims to empower researchers to rationally design and synthesize novel analogs with enhanced potency and selectivity.
Synthetic Strategies for Building a Library of 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine Analogs
The generation of a diverse chemical library is the cornerstone of any successful drug discovery program. For the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold, several synthetic routes can be employed, each offering distinct advantages in terms of efficiency, versatility, and the types of analogs that can be accessed.
Catalyst-Free Tandem Hydroamination-Aromatic Substitution: An Efficient and Operationally Simple Approach
A particularly elegant and efficient method for the synthesis of substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines involves a catalyst-free tandem hydroamination-SNAr (Nucleophilic Aromatic Substitution) sequence.[7][8] This approach is attractive due to its operational simplicity, use of mild reagents, and good to high yields, making it amenable to library synthesis.
The causality behind this one-pot reaction lies in the strategic choice of starting materials and the inherent reactivity of the intermediates. The reaction typically commences with the hydroamination of an electron-deficient alkyne by a hydrazine derivative, which generates a nucleophilic enamine intermediate. This intermediate then undergoes an intramolecular SNAr reaction with an appropriately positioned leaving group on an adjacent aromatic ring, leading to the formation of the fused bicyclic system. The absence of a metal catalyst is a significant advantage, as it simplifies purification and reduces the risk of metal contamination in the final compounds.
Experimental Protocol: Catalyst-Free Synthesis of a 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine Analog
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting 3-chloro-6-(prop-2-yn-1-yloxy)pyridazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add the desired substituted hydrazine (1.1 equivalents) to the solution.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Step 3: Work-up and Purification
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine analog.
Diagram: Synthetic Workflow for Catalyst-Free Tandem Reaction
Caption: Workflow for the catalyst-free synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine analogs.
Alternative Synthetic Routes for Structural Diversification
While the tandem hydroamination-SNAr reaction is highly effective, exploring other synthetic pathways is crucial for accessing a wider range of structural analogs. For instance, multi-step syntheses starting from substituted pyrroles can provide greater control over the substitution pattern on the pyrrole ring. A Vilsmeier-Haack reaction on a 4-aroyl pyrrole can introduce carbonyl functionalities that can then be condensed with hydrazines to form the pyridazine ring.[9]
Furthermore, cycloaddition reactions, such as the [3+2] cycloaddition of mesoionic oxazolo-pyridazinones with alkynes, can be employed to construct related pyrrolo[1,2-b]pyridazine systems.[10] While structurally distinct from the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core, the insights gained from the synthesis and biological evaluation of these isomers can inform the design of novel analogs of the target scaffold.
Biological Evaluation: Targeting Kinase Signaling Pathways
The pyrrolopyridazine scaffold has emerged as a privileged structure for the development of kinase inhibitors.[10][11][12] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7][13] Therefore, a key aspect of this guide is the detailed biological evaluation of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine analogs as potential kinase inhibitors.
The Mitogen-Activated Protein Kinase (MAPK) Pathway: A Prime Target
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[14] Constitutive activation of this pathway due to mutations in genes such as BRAF and RAS is a common driver of tumorigenesis in a variety of cancers.[14] Consequently, inhibitors of key kinases in this pathway, particularly MEK (Mitogen-activated protein kinase kinase), are of significant therapeutic interest.[14][15] Several pyrrolopyridazine derivatives have been reported as potent MEK inhibitors, making this a logical starting point for the biological evaluation of our synthesized analogs.[10][12]
Diagram: Simplified MAPK Signaling Pathway and Point of MEK Inhibition
Caption: The MAPK pathway and the inhibitory action of pyrrolopyridazine analogs on MEK.
In Vitro Kinase Inhibition Assays
To determine the potency of the synthesized analogs as kinase inhibitors, a robust and quantitative in vitro assay is essential. Luminescence-based kinase assays, which measure the amount of ADP produced during the kinase reaction, are a widely used and highly sensitive method.[7]
Experimental Protocol: In Vitro MEK1 Kinase Activity Assay (Luminescence-Based)
1. Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the test compound in DMSO to create a range of concentrations for IC50 determination.
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare solutions of recombinant human MEK1 enzyme, its substrate (e.g., inactive ERK2), and ATP in the reaction buffer. The optimal concentrations should be determined empirically.
2. Kinase Reaction:
-
In a 384-well white, opaque plate, add a small volume (e.g., 1 µL) of the serially diluted test compound or DMSO control to each well.
-
Add the MEK1 enzyme solution and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
3. ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent (or similar). Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
4. Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
Cell-Based Cytotoxicity Assays
While in vitro kinase assays are crucial for determining direct target engagement, it is equally important to assess the effect of the compounds on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2][16][17]
Experimental Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines
1. Cell Seeding:
-
Culture a relevant cancer cell line (e.g., A375 melanoma cells, which harbor a BRAF V600E mutation and are sensitive to MEK inhibition) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds or a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) Studies: Rationalizing Analog Design
The systematic modification of a lead compound and the subsequent evaluation of its biological activity are fundamental to medicinal chemistry. The insights gained from SAR studies guide the optimization of potency, selectivity, and pharmacokinetic properties. For the pyrrolopyridazine scaffold, several key structural features can be modulated to enhance MEK inhibitory activity.[12]
Table 1: SAR Summary of Pyrrolopyridazine-based MEK Inhibitors
| Position of Modification | Structural Change | Impact on MEK Inhibition | Rationale for Change |
| C4-position | Introduction of a 4-phenoxyaniline substituent | Optimal activity | This moiety is believed to occupy a key hydrophobic pocket in the MEK enzyme, enhancing binding affinity. |
| C6-position | Acylation of an amine substituent | Optimal activity | The acylated amine can form crucial hydrogen bonds with the protein backbone, anchoring the inhibitor in the active site. |
| Pyrrole N-H | Substitution with alkyl or aryl groups | Variable, often leads to decreased activity | The N-H group may act as a hydrogen bond donor, and its substitution can disrupt this interaction. |
| Pyridazine Ring | Introduction of electron-withdrawing or -donating groups | Can modulate the electronic properties of the core and fine-tune binding interactions. | To optimize electronic complementarity with the target protein. |
The data presented in Table 1 is a synthesis of findings from studies on pyrrolopyridazine MEK inhibitors.[12] The key takeaway is that optimal activity is achieved through a combination of a bulky, hydrophobic group at the C4-position and a hydrogen-bond-donating/accepting group at the C6-position. This provides a clear rationale for the initial design of a focused library of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine analogs.
Conclusion and Future Perspectives
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide has provided a comprehensive framework for the design, synthesis, and biological evaluation of analogs based on this core structure. The efficient, catalyst-free synthetic methodologies, coupled with robust in vitro and cell-based assays, empower researchers to rapidly generate and profile a diverse library of compounds.
The elucidated structure-activity relationships for related pyrrolopyridazine MEK inhibitors offer a clear roadmap for the rational design of more potent and selective analogs. Future work should focus on expanding the diversity of substituents at the C4 and C6 positions, as well as exploring modifications to the dihydro-pyrrole ring to fine-tune the physicochemical properties of the compounds. Furthermore, a broader screening of these analogs against a panel of kinases will be crucial to assess their selectivity and identify potential off-target effects. Through a continued, iterative process of design, synthesis, and evaluation, the full therapeutic potential of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold can be realized.
References
-
Tang, P. C., Feng, J., Huang, L., Xu, Z., Cheng, L., Zhang, X., Zhang, L., & Hu, B. (2009). Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6437–6440. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Gant, T. G., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. The Journal of Organic Chemistry, 85(9), 6123–6130. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer Cell Culture: Methods and Protocols, 237–245. [Link]
-
Ahmad, I., et al. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. Asian Journal of Chemistry, 35(11), 2818-2822. [Link]
-
Sławiński, J., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry, 65, 205–222. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Gangjee, A., et al. (2011). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 19(1), 229-243. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Auld, D. S., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1647, 1-21. [Link]
-
ResearchGate. Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution | Request PDF. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Shaharyar, M., et al. (2012). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(1), 343-346. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Wang, H., et al. (2022). Design, synthesis and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][7][8][11]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry, 13(9), 1109-1118. [Link]
-
Rybárová, R., et al. (2012). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry, 10(38), 7749-7756. [Link]
-
Gozzi, G., et al. (2021). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. Molecules, 26(15), 4443. [Link]
-
Chen, Z., et al. (2006). Pyrrolopyridazine MEK inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(3), 628–632. [Link]
-
Ermoli, A., et al. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]
-
Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]
-
Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(3), 226-237. [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. [Link]
-
ResearchGate. Pyrrolopyridazine MEK inhibitors | Request PDF. [Link]
-
Scott, J. D., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1779–1786. [Link]
-
Li, Y., et al. (2023). Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. Viruses, 15(3), 738. [Link]
-
Lu, J., et al. (2019). Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy. Journal of Hematology & Oncology, 12(1), 1-16. [Link]
-
Zhang, Y., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Phytochemistry Reviews, 23(1), 1-32. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolopyridazine MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine: Synthesis, Properties, and Therapeutic Potential
Introduction
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel heterocyclic scaffolds that can serve as the foundation for next-generation therapeutics. Among these, nitrogen-containing fused ring systems have garnered significant attention due to their diverse biological activities. The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core represents a compelling scaffold, merging the structural features of a pyrrolidine ring with a pyridazine moiety. This unique combination imparts specific physicochemical properties that make it an attractive starting point for the design of targeted therapies, particularly in oncology. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this emerging heterocyclic system, tailored for researchers and professionals in drug discovery and development.
Chemical and Physical Properties
The fundamental characteristics of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine are pivotal for its application in drug design. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 1245646-68-7 | [1][2][3][4] |
| Molecular Formula | C₆H₇N₃ | [1] |
| Molecular Weight | 121.14 g/mol | [1][4] |
| Exact Mass | 121.06400 | [1] |
| Calculated LogP | 0.58260 | [1] |
| Polar Surface Area (PSA) | 37.81 Ų | [1] |
| Appearance | Not specified; likely a solid at room temperature. | |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point | Not experimentally determined in available literature. | |
| Solubility | Expected to be soluble in polar organic solvents. |
Spectroscopic Characterization
While specific, experimentally-derived spectra for the parent 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine are not widely published, the expected spectral features can be predicted based on its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine and pyridazine rings. The methylene protons at positions 6 and 7 would likely appear as triplets, while the proton at position 5 (the NH group) would be a broad singlet. The aromatic protons on the pyridazine ring would exhibit characteristic chemical shifts and coupling patterns.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display six unique signals corresponding to the carbon atoms in the bicyclic system. The chemical shifts would differentiate the sp²-hybridized carbons of the pyridazine ring from the sp³-hybridized carbons of the pyrrolidine ring.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 121.0640, corresponding to the exact mass of the compound.[1] Fragmentation patterns would likely involve the loss of small molecules from the fused ring system.
Synthesis of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Core
A robust and efficient synthesis is crucial for the exploration of this scaffold's therapeutic potential. An operationally simple and catalyst-free method for the synthesis of substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines has been reported, which can be adapted for the synthesis of the parent compound.[5][6]
Conceptual Workflow for Synthesis
The synthesis proceeds via a tandem hydroamination–SNAr (Nucleophilic Aromatic Substitution) sequence. This approach offers a streamlined route to the fused heterocyclic system from readily available starting materials.
Caption: Synthetic workflow for the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core.
Exemplary Experimental Protocol (Adapted for Parent Compound)
This protocol is a conceptual adaptation for the synthesis of the unsubstituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine, based on published methods for substituted analogs.[5][6]
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add an appropriate amine precursor (e.g., a protected form of 2-aminoacetaldehyde or a synthetic equivalent) (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for a specified period (typically several hours), or until reaction completion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Biological Significance and Therapeutic Potential
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold is of significant interest in drug discovery, primarily due to the established biological activities of the broader class of pyrrolopyridines and pyrrolopyrimidines as potent kinase inhibitors. These enzymes play a critical role in intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Derivatives of structurally related pyrrolo-fused heterocycles have demonstrated inhibitory activity against several key protein kinases implicated in oncology:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Pyrrolo[2,3-b]pyrazine derivatives have been identified as novel FGFR inhibitors.[7]
-
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is an oncogene that plays a role in transcription regulation and has been linked to colorectal cancer. Pyrrolo[2,3-b]pyridine derivatives have been developed as potent CDK8 inhibitors.
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in tumor invasion and metastasis. Novel pyrrolo[2,3-d]pyrimidine derivatives have shown promise as FAK inhibitors.
-
c-Met (Hepatocyte Growth Factor Receptor): The c-Met signaling pathway is implicated in tumor growth and metastasis. Pyrrolo-pyridine and -pyrimidine derivatives bearing a pyridazinone moiety have been designed as c-Met kinase inhibitors.
Targeted Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
A common mechanism of action for many pyrrolo-fused heterocyclic inhibitors is the targeting of the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as FGFR and c-Met. By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and subsequent activation of the kinase, thereby shutting down downstream signaling cascades that promote cancer cell proliferation and survival.
Caption: Inhibition of a generic RTK signaling pathway by a pyrrolo[2,3-c]pyridazine derivative.
Conclusion and Future Directions
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core is a promising scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. Its synthetic accessibility and the proven track record of related heterocyclic systems provide a strong foundation for further exploration. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish comprehensive structure-activity relationships (SAR). Moreover, detailed investigation into the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinical candidates. The continued exploration of this and related heterocyclic systems will undoubtedly contribute to the arsenal of targeted therapies for a range of human diseases.
References
-
AbbVie. (n.d.). c-MET Protein. AbbVie Science. Retrieved January 14, 2026, from [Link]
-
Assay Genie. (2024, February 3). FGF Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Retrieved January 14, 2026, from [Link]
-
Christensen, J. G., Schreck, R., Burrows, J., et al. (2007). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 13(14), 4074-4080. [Link]
-
Dienstmann, R., Rodon, J., Serra, V., & Tabernero, J. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research, 20(3), 547-555. [Link]
-
Firestein, R., Bass, A. J., Kim, S. Y., et al. (2008). CDK8 is an Oncogene Required for β-Catenin-Dependent Transcription. Nature, 455(7212), 547-551. [Link]
-
Gogarty, K., Smith, H. W., & Schofield, C. J. (2023). CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. Nucleic Acids Research, 51(13), 6613-6629. [Link]
- Mitra, S. K., Hanson, D. A., & Schlaepfer, D. D. (2005). Focal adhesion kinase: in command and control of cell motility. Nature Reviews Molecular Cell Biology, 6(1), 56-68.
- Poss, Z. C., Ebmeier, C. C., Odell, A. T., et al. (2016). The CDK8 and CDK19 Mediator Kinases have Opposing Effects on Estrogen Receptor α Activity. Journal of Biological Chemistry, 291(32), 16543-16555.
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-c)pyridazine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. Retrieved January 14, 2026, from [Link]
-
Uddin, M. I., Sultana, G. N., & Hasan, M. R. (2019). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Molecular Biosciences, 6, 97. [Link]
-
Wang, C., & Guan, Y. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. International Journal of Biochemistry & Cell Biology, 43(11), 1613-1621. [Link]
-
Zhang, Y., Liu, H., Zhang, Z., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(10), 2636. [Link]
-
Zhao, H., & Chen, Z. (2024). Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. Frontiers in Pharmacology, 15, 1369343. [Link]
Sources
- 1. 6,7-dihydro-5h-pyrrolo[2,3-c]pyridazine, CasNo.1245646-68-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine [1245646-68-7] | King-Pharm [king-pharm.com]
- 3. 1245646-68-7|6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine|BLD Pharm [bldpharm.com]
- 4. 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine - CAS:1245646-68-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Facile, Catalyst-Free Approach to Pyrrolo[2,3-c]pyridazines via Tandem Hydroamination-Aromatic Substitution
Introduction: The Significance of Pyrrolo[2,3-c]pyridazines in Drug Discovery
The pyrrolo[2,3-c]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These nitrogen-rich structures are of growing interest to drug development professionals due to their ability to modulate the activity of various biological targets. For instance, derivatives of this scaffold have been investigated as c-Met kinase inhibitors for cancer therapy[1]. The development of efficient and versatile synthetic routes to access novel pyrrolo[2,3-c]pyridazine analogs is therefore a critical endeavor in the pursuit of new medicines. This application note details a robust and operationally simple tandem hydroamination-aromatic substitution protocol for the synthesis of diversely substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines, offering a streamlined, catalyst-free approach to this valuable class of compounds[2][3][4][5].
Methodology Overview: A Tandem Approach to Heterocycle Synthesis
The synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines is achieved through a one-pot tandem sequence involving an initial intermolecular hydroamination followed by an intramolecular nucleophilic aromatic substitution (SNAr)[2][4]. This method provides a significant advantage over multi-step synthetic routes by minimizing purification steps and improving overall efficiency. The general transformation involves the reaction of a 3,6-dichloro-4-vinylpyridazine with a primary amine in the presence of a non-nucleophilic base at elevated temperatures.
The reaction proceeds without the need for a transition-metal catalyst, which simplifies the procedure and purification, and reduces the risk of heavy metal contamination in the final products—a crucial consideration in pharmaceutical synthesis[2][3][5].
Proposed Reaction Mechanism
The reaction is proposed to proceed via a two-step mechanism:
-
Intermolecular Hydroamination: The primary amine first undergoes a hydroamination reaction with the vinyl group of the 3,6-dichloro-4-vinylpyridazine. This step is facilitated by the elevated temperature and results in the formation of a secondary amine intermediate.
-
Intramolecular Nucleophilic Aromatic Substitution (SNAr): The newly formed secondary amine then acts as an intramolecular nucleophile, attacking the electron-deficient pyridazine ring at the C6 position and displacing the chloride leaving group. This cyclization step forms the pyrrolidine ring, yielding the final 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine product[2][4].
To visualize this process, the following diagram illustrates the key mechanistic steps:
Caption: Proposed mechanism for the tandem hydroamination-SNA_r reaction.
Experimental Protocol: Synthesis of 7-Cyclopentyl-3-chloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
This protocol provides a representative example of the synthesis of a substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine.
Materials:
-
3,6-dichloro-4-(prop-1-en-2-yl)pyridazine
-
Cyclopentylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane
-
Reaction vial (e.g., microwave vial)
-
Stir bar
-
Heating block or oil bath
Procedure:
-
To a reaction vial equipped with a stir bar, add 3,6-dichloro-4-(prop-1-en-2-yl)pyridazine (1 equivalent).
-
Add 1,4-dioxane to achieve a final concentration of 0.2 M.
-
Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents).
-
Add cyclopentylamine (1.5 equivalents).
-
Seal the vial and heat the reaction mixture to 150 °C for 2 hours with stirring.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Data Summary: Substrate Scope and Yields
The tandem hydroamination-SNAr methodology has been shown to be effective for a variety of primary amines and substituted vinylpyridazines. The following table summarizes representative examples from the literature[2][4].
| Entry | Amine | R Group on Vinyl | Product | Yield (%) |
| 1 | Cyclopentylamine | H | 7-Cyclopentyl-3-chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine | 74 |
| 2 | Benzylamine | H | 7-Benzyl-3-chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine | 68 |
| 3 | Isopropylamine | H | 3-Chloro-7-isopropyl-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine | 65 |
| 4 | Cyclopentylamine | CH₃ | 7-Cyclopentyl-3-chloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine | 82 |
| 5 | Cyclopentylamine | Isopropenyl | 3-Chloro-7-(cyclopentylmethyl)-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine | 5 |
Standard reaction conditions: 3,6-dichloro-4-vinylpyridazine derivative (1 equiv), amine (1.5 equiv), DIPEA (2 equiv), 1,4-dioxane (0.2 M), 150 °C, 2 h. Isolated yields after column chromatography.[2][4]
The reaction generally proceeds in good to high yields with a range of primary amines. However, sterically hindered vinyl groups, such as an isopropenyl substituent, can significantly decrease the reaction efficiency, as seen in Entry 5[2][4].
Troubleshooting and Considerations
-
Low Yields: In cases of low product yield, ensure all reagents are pure and the reaction is performed under anhydrous conditions. Extended reaction times may be necessary for less reactive substrates.
-
Side Reactions: At elevated temperatures, side reactions may occur. Careful monitoring of the reaction by TLC or LC-MS is recommended.
-
Purification: The polarity of the product will vary depending on the substituents. Optimization of the solvent system for column chromatography may be required for efficient purification.
Conclusion and Future Applications
The catalyst-free tandem hydroamination-aromatic substitution reaction provides a highly efficient and practical method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines[2][3][4][5]. This protocol is amenable to the generation of diverse libraries of these valuable heterocyclic compounds for screening in drug discovery programs. The operational simplicity and avoidance of transition-metal catalysts make this an attractive method for both academic and industrial laboratories. Future work could focus on expanding the substrate scope to include a wider range of substituted vinylpyridazines and amines, as well as exploring the potential for asymmetric variations of this reaction.
References
-
Turkett, M. J., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry, 85(9), 6076–6084. [Link]
-
Zhang, Y., et al. (2017). Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 141, 42-55. [Link]
-
Ryabukhin, S., et al. (2022). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. [Link]
-
Ganley, M. D., & Waller, D. L. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry, 85(9), 6076-6084. [Link]
-
Ganley, M. D., & Waller, D. L. (2020). Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. The Journal of Organic Chemistry, 85(9), 6076–6084. [Link]
-
Ganley, M. D., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. Request PDF. [Link]
-
Wikipedia. (n.d.). Hydroamination. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Hydroamination. [Link]
-
Beilstein Journals. (n.d.). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. [Link]
Sources
- 1. Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolo[2,3-c]pyridazine Scaffold
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry. As an isomer of azaindole, this bicyclic system is present in a variety of biologically active molecules.[1][2] Pyrrolopyridazines, more broadly, have demonstrated a wide spectrum of pharmacological activities, including but not limited to analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and dual hydrogen-bonding capacity, can be crucial for drug-target interactions.[6] The development of efficient and straightforward synthetic routes to novel derivatives of this scaffold is therefore of high interest to the drug discovery community.
This application note provides a detailed protocol for the synthesis of substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines based on a catalyst-free tandem hydroamination-aromatic substitution reaction.[7][8][9] This method is notable for its operational simplicity and use of mild reagents, offering an accessible route to a library of novel, drug-like molecules.[7][8][9]
Synthetic Strategy: A Catalyst-Free Tandem Approach
The protocol outlined below describes a tandem hydroamination-nucleophilic aromatic substitution (SNAr) sequence. This efficient, one-pot reaction avoids the need for transition-metal catalysts, which can simplify purification and reduce costs. The general scheme involves the reaction of an N-substituted propargylamine with a dihalopyridazine. The initial hydroamination of the alkyne is followed by an intramolecular cyclization via SNAr to construct the desired bicyclic system.
Visualizing the Synthetic Workflow
Caption: General workflow for the tandem hydroamination-SNAr synthesis.
Detailed Experimental Protocol
This protocol is adapted from the work of Ganley and Waller (2020).[7][8]
Materials and Reagents
-
Substrates:
-
3,4-Dichloropyridazine or 3,4-Dibromopyridazine
-
Appropriately N-substituted propargylamine (e.g., N-benzylprop-2-yn-1-amine)
-
-
Base:
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Solvent:
-
n-Butanol (n-BuOH)
-
-
Equipment:
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and heating plate or microwave reactor
-
Reflux condenser (if using conventional heating)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup: To a microwave reaction vial or a round-bottom flask equipped with a magnetic stir bar, add the 3,4-dihalopyridazine (1.0 equiv.), the N-substituted propargylamine (1.2 equiv.), and n-butanol (to achieve a concentration of ~0.2 M).
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) to the reaction mixture.
-
Reaction Conditions:
-
Conventional Heating: Attach a reflux condenser and heat the mixture to 120 °C with vigorous stirring.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor to 120 °C.
-
-
Monitoring the Reaction: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times may vary depending on the specific substrates used.
-
Workup:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the n-butanol.
-
Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Data Summary: Representative Examples
The following table summarizes typical reaction conditions and outcomes for the synthesis of various derivatives.
| Entry | N-Substituent | Halogen on Pyridazine | Yield (%) |
| 1 | Benzyl | Cl | 85 |
| 2 | 4-Methoxybenzyl | Cl | 82 |
| 3 | Allyl | Br | 75 |
| 4 | Propyl | Cl | 68 |
Yields are based on isolated product after purification and are representative of what can be expected with this protocol.[7][8]
Discussion and Mechanistic Insights
The success of this protocol hinges on the tandem nature of the reaction. The initial step is a base-mediated hydroamination, where the amine of the propargylamine derivative adds across the alkyne of another molecule, or more likely, reacts with the pyridazine first. A plausible mechanism involves the initial SNAr of the amine onto the dihalopyridazine, followed by an intramolecular hydroamination/cyclization. The choice of a non-nucleophilic base like DIPEA is crucial to facilitate the reaction without competing in nucleophilic substitution. The use of a high-boiling polar solvent like n-butanol is advantageous for dissolving the reactants and for achieving the necessary reaction temperature.
This catalyst-free approach is a significant advantage, as it circumvents potential issues with metal contamination in the final products, which is a critical consideration in pharmaceutical applications. The methodology is robust and has been shown to be applicable to a range of N-substituted propargylamines, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.[7][9]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficient temperature; inactive reagents; steric hindrance from bulky substituents. | Ensure the reaction reaches 120 °C. Use fresh, high-purity reagents. For sterically hindered substrates, consider longer reaction times or microwave heating. |
| Formation of Multiple Byproducts | Side reactions such as polymerization of the alkyne or decomposition at high temperatures. | Monitor the reaction closely and stop it once the starting material is consumed. Lowering the reaction temperature slightly and extending the reaction time may help. Ensure an inert atmosphere if substrates are air-sensitive. |
| Difficult Purification | Co-elution of the product with starting materials or byproducts. | Optimize the eluent system for column chromatography. Consider alternative purification techniques such as preparative HPLC or crystallization. |
Conclusion
The described protocol offers an efficient, operationally simple, and catalyst-free method for the synthesis of substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines.[7][8] This approach is well-suited for medicinal chemistry laboratories focused on the rapid generation of novel heterocyclic compounds for biological screening. The broad applicability and favorable reaction conditions make it a valuable tool for drug discovery and development professionals.
References
-
Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]
-
Ganley, B. A., & Waller, D. L. (2020). Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. The Journal of Organic Chemistry, 85(9), 6123-6130. Available from: [Link]
-
Andrade, C. K. Z., & Pinho, V. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 455. Available from: [Link]
-
Taber, D. F., & Neubert, P. (2016). Synthesis of Azaindoles. ResearchGate. Available from: [Link]
-
de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. Available from: [Link]
-
Ganley, B. A., & Waller, D. L. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry, 85(9), 6123-6130. Available from: [Link]
-
Ganley, B. A., & Waller, D. L. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. ResearchGate. Available from: [Link]
-
Ratajczak, T., Stanczak, A., & Fichna, J. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(22), 5438. Available from: [Link]
-
Abida, Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. Available from: [Link]
-
Efimov, I. V., Sultanova, Y. V., Cicolella, A., Talarico, G., & Voskressensky, L. G. (2024). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry. Available from: [Link]
-
Royal Society of Chemistry. (2024). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Available from: [Link]
-
Bîcu, E., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 26(11), 3328. Available from: [Link]
-
ResearchGate. Biological activities of pyrrolones. Available from: [Link]
-
Legeay, J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7026. Available from: [Link]
-
Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 6(5), 2824-2841. Available from: [Link]
-
Abida, Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. Available from: [Link]
-
Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 126-137. Available from: [Link]
-
GlaxoSmithKline. Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available from: [Link]
-
ResearchGate. Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. Available from: [Link]
-
Ganley, B. A., & Waller, D. L. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 12(11), 1045-1065. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
using 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine in kinase inhibitor screening
Topic: High-Throughput Screening of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Derivatives for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer.[1] The development of small molecule inhibitors that selectively target these kinases has become a cornerstone of modern drug discovery. The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold has emerged as a "privileged structure" for designing such inhibitors. This is due to its unique physicochemical properties and its structural resemblance to the adenine core of ATP, allowing it to effectively compete for the enzyme's active site.[2][3] This guide provides an in-depth framework for the systematic evaluation of compound libraries based on this scaffold, detailing a multi-tiered screening cascade from initial biochemical validation to downstream cellular functional assays. We present detailed, field-proven protocols for in vitro kinase activity assays, cellular target engagement, and functional phosphorylation analysis, supported by insights into data interpretation and troubleshooting.
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Scaffold: A Foundation for Potency and Selectivity
The pyrrolo-pyridazine core is a heterocyclic aromatic system that serves as an excellent bioisostere for the purine ring of adenine, the natural ligand for the ATP-binding pocket of kinases.[2] This structural mimicry provides a strong foundation for competitive inhibition.
Key Physicochemical Properties and Advantages:
-
Hydrogen Bonding: The adjacent nitrogen atoms in the pyridazine ring act as robust hydrogen bond acceptors, capable of forming critical interactions with the hinge region of the kinase ATP-binding site.[4]
-
Structural Rigidity and Planarity: The fused ring system provides a rigid scaffold, which can reduce the entropic penalty upon binding and allows for the precise positioning of substituents to explore different pockets within the active site.
-
Modulation of Physicochemical Properties: The pyridazine core generally increases polarity and aqueous solubility compared to carbocyclic analogs.[4] This can be advantageous for developing compounds with favorable pharmacokinetic profiles.
-
Vectors for Optimization: The scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and drug-like properties. Fusing a pyrrole ring to the pyridazine core, as in the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine structure, further expands these possibilities.[5][6]
The development of selective kinase inhibitors is challenging due to the high degree of structural conservation in the ATP-binding site across the human kinome.[1] Therefore, a multi-assay screening cascade is essential to identify compounds that are not only potent but also selective and effective within a complex cellular environment.[7]
The Kinase Inhibitor Screening Cascade
A tiered approach is crucial for efficiently identifying promising lead candidates from a compound library. The workflow progresses from high-throughput biochemical assays to more complex, lower-throughput cell-based assays that provide physiological relevance.
Caption: A tiered workflow for kinase inhibitor screening.
Experimental Protocols
These protocols provide a framework for screening a library of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives against a target kinase.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[8] It is a robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds.
Causality: The choice of an ADP-quantification assay provides a universal method applicable to nearly any kinase, as ADP is the common product of the phosphotransfer reaction. Using an ATP concentration close to the Michaelis constant (Km) of the target kinase is critical for accurately assessing the potency of ATP-competitive inhibitors.[9][10]
Materials:
-
Target Kinase (recombinant, purified)
-
Kinase-specific peptide substrate
-
6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine compound library (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is effective. Dispense 50 nL of each compound dilution into the 384-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells with a known potent inhibitor for "maximal inhibition" (0% activity) controls.
-
Kinase/Substrate Mix Preparation: Prepare a master mix containing the target kinase and its specific substrate in kinase buffer. The final concentration of each should be 2X the desired reaction concentration.
-
Kinase Reaction Initiation: Add 5 µL of the kinase/substrate master mix to each well of the assay plate.
-
ATP Addition: To initiate the kinase reaction, add 5 µL of 2X ATP solution (prepared in kinase buffer at a concentration near the Km of the kinase). The final reaction volume is 10 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination & ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is stable for several hours.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This assay confirms that a compound binds to its intended kinase target within the complex environment of a living cell.[11] It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein by a competitive inhibitor.
Causality: Many compounds that are potent in biochemical assays fail in cells due to poor permeability or high affinity for plasma proteins.[7] This assay provides a direct measure of target occupancy in a physiological context, making it a critical step for validating hits.[12]
Caption: Principle of the NanoBRET Target Engagement Assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer and Nano-Glo® Substrate (Promega)
-
Test compounds from the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine library
-
White, tissue-culture treated 96-well plates
Procedure:
-
Cell Transfection: Seed HEK293 cells in a T75 flask. Co-transfect the cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol. Incubate for 24 hours.
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™. Plate 2 x 10^4 cells per well into a 96-well plate.
-
Compound Treatment: Add test compounds at various concentrations to the wells. Include a "no inhibitor" control.
-
Tracer Addition: Immediately after adding the compounds, add the fluorescent NanoBRET™ Tracer at its predetermined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate within 10 minutes on a plate reader equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously.
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. The decrease in this ratio indicates displacement of the tracer by the test compound.
Protocol 3: Cellular Functional Assay (Western Blot for Substrate Phosphorylation)
This protocol assesses the functional consequence of kinase inhibition by measuring the phosphorylation level of a known downstream substrate of the target kinase.
Causality: Confirming that target engagement translates into a functional blockade of the signaling pathway is the ultimate goal. This assay provides direct evidence that the inhibitor is active on its target and produces the desired biological effect. A reduction in substrate phosphorylation validates the compound's mechanism of action.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound (and a DMSO vehicle control) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration. Denature the proteins by boiling in Laemmli sample buffer and load equal amounts onto an SDS-PAGE gel.[13]
-
Western Blotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate protein.
Data Analysis and Interpretation
Proper data analysis is key to making informed decisions about which compounds to advance.
| Assay Type | Parameter | Interpretation | Example Data (Compound XYZ) |
| Biochemical Assay | IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. Measures potency against the isolated enzyme. | 15 nM |
| Target Engagement | IC50 / Kd | Concentration of inhibitor required to displace 50% of the tracer. Measures binding affinity in a cellular context. | 85 nM |
| Functional Assay | IC50 | Concentration of inhibitor required to reduce substrate phosphorylation by 50%. Measures functional cellular potency. | 120 nM |
| Kinome Profiling | Selectivity Index | Ratio of IC50 for off-target kinases vs. the primary target. A higher index indicates greater selectivity. | >100-fold vs. related kinases |
Interpreting Discrepancies: It is common for potency to decrease when moving from biochemical to cellular assays.[7] A large discrepancy (>10-fold) between biochemical and cellular IC50 values may indicate:
-
Poor cell membrane permeability.
-
The compound is subject to efflux by cellular pumps.
-
High intracellular ATP concentrations outcompeting the inhibitor.[14]
-
Instability or metabolism of the compound within the cell.
A compound with nanomolar biochemical potency, confirmed cellular target engagement, and a clear dose-dependent reduction in substrate phosphorylation is a strong candidate for lead optimization.
References
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
-
MDPI. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. MDPI. [Link]
-
ACS Publications. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
ACS Publications. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. [Link]
-
Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]
-
National Center for Biotechnology Information. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
National Center for Biotechnology Information. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS One. [Link]
-
National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. [Link]
-
ResearchGate. (2025). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. ResearchGate. [Link]
-
J-STAGE. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. J-STAGE. [Link]
-
ResearchGate. (2025). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. PubMed. [Link]
-
PLOS One. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS One. [Link]
-
Semantic Scholar. (n.d.). Design and synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives as potent JAK3 and SYK dual inhibitors. Semantic Scholar. [Link]
-
ACS Publications. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link]
-
Scilit. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Scilit. [Link]
-
National Center for Biotechnology Information. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
Sources
- 1. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination | PLOS One [journals.plos.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 13. In vitro kinase assay [protocols.io]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrrolo[2,3-c]pyridazines in Neurological Disorder Research
Introduction: The Therapeutic Potential of the Pyrrolopyridazine Scaffold in Neuropathology
The pursuit of novel chemical entities for the treatment of debilitating neurological disorders is a cornerstone of modern medicinal chemistry. Among the heterocyclic scaffolds of interest, the pyrrolopyridazine core and its isomers represent a promising frontier. These nitrogen-containing bicyclic systems are structurally related to purines, allowing them to interact with a variety of biological targets, particularly ATP-binding sites of kinases.[1] Kinase dysregulation is a central theme in the pathophysiology of numerous neurological diseases, including Alzheimer's and Parkinson's disease.[2] Consequently, inhibitors of key kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and Leucine-Rich Repeat Kinase 2 (LRRK2) are actively being investigated as potential disease-modifying therapies.[3][4][5]
While direct and extensive research on the specific pyrrolo[2,3-c]pyridazine isomer is emerging, its structural bioisosteres, such as the pyrrolo[2,3-b]pyridine scaffold, have been the subject of significant investigation. These studies provide a robust framework for understanding the potential applications of the broader pyrrolopyridazine class. This document will focus on a well-characterized pyrrolo[2,3-b]pyridine derivative, S01, a potent GSK-3β inhibitor, as a representative example to illustrate the application of this chemical class in Alzheimer's disease research.[6][7] The principles and protocols detailed herein are broadly applicable to the evaluation of other pyrrolopyridazine derivatives targeting similar mechanisms in neurological disorders.
Mechanism of Action: Targeting GSK-3β in Alzheimer's Disease
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in a multitude of cellular processes. In the context of Alzheimer's disease, its overactivity is a central pathological driver.[3][8][9] GSK-3β contributes to the two primary hallmarks of Alzheimer's: the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs), and the processing of amyloid precursor protein (APP), which results in the generation and aggregation of amyloid-beta (Aβ) plaques.[3][9]
The pyrrolo[2,3-b]pyridine compound S01 has been rationally designed as a potent, ATP-competitive inhibitor of GSK-3β.[6] Its mechanism of action involves binding to the ATP pocket of GSK-3β, thereby preventing the phosphorylation of its downstream substrates, including tau. By inhibiting GSK-3β, S01 is hypothesized to reduce tau hyperphosphorylation, mitigate Aβ production, and ultimately protect against neuronal loss and cognitive decline.[6][10]
Caption: GSK-3β Inhibition by S01 in Alzheimer's Disease.
Experimental Protocols: Evaluating Pyrrolopyridazine Derivatives
The following protocols provide a comprehensive workflow for the in vitro and in vivo evaluation of pyrrolopyridazine-based compounds, using the GSK-3β inhibitor S01 as an example.
In Vitro Assays
These assays are designed to determine the potency, selectivity, and cellular effects of the test compound.
1. GSK-3β Kinase Inhibition Assay (LANCE Ultra Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against GSK-3β.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a ULight™-labeled substrate by the GSK-3β enzyme.
-
Protocol:
-
Prepare a serial dilution of the test compound (e.g., S01) in a suitable buffer (e.g., 1% DMSO).
-
In a 384-well plate, add the GSK-3β enzyme, the ULight™-GSK-3β substrate, and ATP.
-
Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add a Europium-labeled anti-phospho-GSK-3β antibody and incubate for another 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of the test compound with GSK-3β in a cellular context.
-
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Protocol:
-
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to confluence.
-
Treat the cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a lysis buffer.
-
Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Analyze the supernatant by Western blotting using an anti-GSK-3β antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
3. Western Blotting for p-Tau and β-catenin
-
Objective: To assess the effect of the test compound on the phosphorylation of tau and the stabilization of β-catenin, a downstream target of GSK-3β.
-
Protocol:
-
Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.
-
Induce tau hyperphosphorylation by treating the cells with a known GSK-3β activator (e.g., okadaic acid) or Aβ oligomers.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-Tau (e.g., at Ser396), total Tau, β-catenin, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
-
4. Neurite Outgrowth Assay
-
Objective: To evaluate the neuroprotective and neurogenic potential of the test compound.[11]
-
Protocol:
-
Seed differentiated SH-SY5Y cells or primary neurons at a low density in a 96-well plate.
-
Treat the cells with various concentrations of the test compound.
-
After 48-72 hours, fix the cells with 4% paraformaldehyde.
-
Stain the cells with a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify neurite length and branching per neuron.
-
Caption: In Vitro Experimental Workflow.
In Vivo Assays
These assays are designed to assess the efficacy and safety of the test compound in a living organism.
1. Zebrafish Model of Aβ-induced Toxicity
-
Objective: To perform a rapid in vivo screen for the efficacy of the test compound in a model of Alzheimer's disease.
-
Principle: Zebrafish larvae are a useful model for high-throughput screening due to their rapid development and optical transparency. Aβ-induced neurotoxicity can be modeled, and the rescue effect of compounds can be observed.
-
Protocol:
-
Microinject Aβ42 oligomers into the brains of zebrafish embryos at 24 hours post-fertilization.
-
At 48 hours post-fertilization, place the larvae in a 96-well plate and treat them with various concentrations of the test compound.
-
At 72 hours post-fertilization, assess neuronal apoptosis using Acridine Orange staining and fluorescence microscopy.
-
Analyze locomotor activity using an automated tracking system. A rescue of the Aβ-induced locomotor deficits indicates compound efficacy.
-
2. Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD)
-
Objective: To evaluate the long-term therapeutic efficacy of the test compound in a mammalian model that recapitulates key aspects of Alzheimer's pathology.
-
Principle: 5XFAD mice overexpress mutant human APP and presenilin-1, leading to aggressive Aβ deposition, gliosis, and cognitive deficits.
-
Protocol:
-
Treat 5XFAD mice with the test compound or vehicle via oral gavage or other appropriate route, starting at an age before significant pathology develops (e.g., 2-3 months).
-
Continue treatment for a specified duration (e.g., 3-6 months).
-
During the treatment period, perform behavioral tests to assess cognitive function, such as the Morris water maze, Y-maze, and novel object recognition test.
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry and ELISA to quantify Aβ plaque load, p-Tau levels, and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Analyze synaptic markers (e.g., synaptophysin) by Western blotting to assess synaptic integrity.
-
Data Presentation and Interpretation
Quantitative data from the described assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: In Vitro Characterization of Compound S01
| Assay | Endpoint | Result |
| GSK-3β Kinase Inhibition | IC50 | 0.35 ± 0.06 nM[6] |
| Kinase Selectivity Panel | IC50 for off-target kinases | Generally selective, with some activity against CDK1, CDK2, and CDK5[6] |
| Cellular p-Tau (Ser396) Inhibition | EC50 | Dose-dependent reduction in SH-SY5Y cells[6] |
| β-catenin Stabilization | Fold-change vs. control | Dose-dependent increase in SH-SY5Y cells[6] |
| Neurite Outgrowth | % increase in neurite length | Significant promotion of neurite outgrowth in differentiated SH-SY5Y cells[6] |
Table 2: In Vivo Efficacy of Compound S01
| Model | Treatment | Key Findings |
| AlCl3-induced Zebrafish AD model | 0.12 µM | Significantly ameliorated dyskinesia[6] |
| 5XFAD Transgenic Mice | (Hypothetical) | Expected to reduce Aβ plaques, p-Tau pathology, and improve cognitive performance in behavioral tests. |
Conclusion and Future Directions
The pyrrolopyridazine scaffold and its isomers, exemplified by the potent GSK-3β inhibitor S01, hold considerable promise for the development of novel therapeutics for neurological disorders. The protocols outlined in this document provide a robust framework for the comprehensive evaluation of such compounds, from initial target engagement and cellular mechanism of action to in vivo efficacy in relevant disease models.
Future research in this area should focus on:
-
Synthesis and screening of a broader library of pyrrolo[2,3-c]pyridazine derivatives to establish structure-activity relationships and optimize for potency and selectivity.
-
Evaluation of lead compounds in a wider range of neurological disorder models , including those for Parkinson's disease (targeting LRRK2) and neuroinflammation (targeting COX-2).
-
In-depth pharmacokinetic and pharmacodynamic studies to assess brain penetration and target engagement in vivo.
-
Investigation of potential off-target effects and toxicity to ensure a favorable safety profile for clinical development.
By employing a systematic and rigorous approach to the evaluation of pyrrolopyridazine derivatives, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold in the fight against devastating neurological diseases.
References
- Björklund, A. (2020). Animal models for preclinical Parkinson's research: An update and critical appraisal. Neurobiology.
-
Cellectricon. (n.d.). Neuroinflammation. Retrieved from [Link]
- Chakraborty, S., et al. (2022).
-
Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Retrieved from [Link]
- Fell, M. J., et al. (2021).
-
Front Line Genomics. (2023). LRRK2 inhibitors offer new hope for Parkinson’s disease. Retrieved from [Link]
- Hewett, S. J., et al. (2006). Antiinflammatory and neuroprotective actions of COX2 inhibitors in the injured brain. PMC.
-
InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]
-
MDPI. (2021). Parkinson's Disease: Exploring Different Animal Model Systems. Retrieved from [Link]
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- Mini-Reviews in Medicinal Chemistry. (2022).
-
NEUROFIT. (n.d.). Cellular model of Alzheimer's disease - BACE inhibitor screening assay. Retrieved from [Link]
-
News-Medical.Net. (2025). Insights into kinase inhibitors' therapeutic potential in neurodegenerative diseases. Retrieved from [Link]
- NIH. (2012).
- NIH. (2014). GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers.
- NIH. (2021).
-
Parkinson's News Today. (2019). LRRK2 Inhibitors May Benefit PD Patients Regardless of Genetic Mutation, Study Finds. Retrieved from [Link]
-
Practical Neurology. (n.d.). Study Shows Promise for LRRK2 Inhibitor Approach to Parkinson's. Retrieved from [Link]
- Rahman, M. A., et al. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PMC.
-
REPROCELL. (2024). Breaking Ground in Alzheimer's Research: A New Path to Drug Discovery and Personalized Medicine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Retrieved from [Link]
- Saini, M., et al. (2018). Screening Techniques for Drug Discovery in Alzheimer's Disease. PMC.
-
Scantox. (2025). Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. Retrieved from [Link]
-
Technavio. (2024). Assay design for Alzheimer's disease: key considerations and emerging trends. Retrieved from [Link]
-
Wikipedia. (n.d.). Animal models of Parkinson's disease. Retrieved from [Link]
-
World Health Organization. (n.d.). Parkinson's Disease. Retrieved from [Link]
- Xun, Q.-Q., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central.
- Xun, Q.-Q., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Semantic Scholar.
- ACS Publications. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
- ACS Publications. (2024).
- Benchchem. (2025).
- Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
- Frontiers. (2020). Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2)
- MDPI. (2021). Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines.
- MDPI. (2022).
- MDPI. (2022).
- MDPI. (2022). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
- NIH. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
- NIH. (2020). Animal Models of Parkinson's Disease.
- PMC. (2018).
- ResearchGate. (n.d.). Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson's Disease or Frontotemporal Dementia.
- ACS Omega. (2022). Screening Techniques for Drug Discovery in Alzheimer's Disease.
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 8. GSK-3β and its Inhibitors in Alzheimer's Disease: A Recent U...: Ingenta Connect [ingentaconnect.com]
- 9. GSK-3β and its Inhibitors in Alzheimer's Disease: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 11. reprocell.com [reprocell.com]
Designing Novel Inhibitors Based on the 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine Core: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold has emerged as a promising privileged structure in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its inherent structural features allow for interactions with the ATP-binding site of various kinases, making it an attractive starting point for the design of targeted therapeutics. This guide provides a comprehensive, in-depth technical overview of the methodologies and protocols required for the rational design, synthesis, and evaluation of novel inhibitors based on this core structure. We will delve into a strategic workflow encompassing computational design, a versatile synthetic toolkit, a robust screening cascade, and the critical analysis of structure-activity relationships (SAR) to guide lead optimization.
Introduction: The 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine Scaffold as a Privileged Core
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2][3] Consequently, kinase inhibitors have become a major focus of drug discovery efforts.[4]
The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that can bind to multiple biological targets with high affinity.[3] The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core is considered one such scaffold. Its bicyclic structure, containing both a pyrrole and a pyridazine ring, presents a unique three-dimensional shape and distribution of hydrogen bond donors and acceptors that can effectively mimic the interactions of adenine, the core component of ATP, with the hinge region of the kinase active site.[5] This inherent binding capability, combined with its synthetic tractability, makes it an ideal foundation for developing potent and selective kinase inhibitors. Recent studies have highlighted the potential of pyrrolopyridazine derivatives as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), HER-2, and Janus kinases (JAKs), demonstrating their broad therapeutic potential.[6]
This guide will provide a structured and practical approach for researchers to harness the potential of this promising scaffold.
A Strategic Workflow for Inhibitor Design and Development
A successful inhibitor design campaign requires a synergistic interplay between computational and experimental approaches. The following workflow provides a logical progression from initial concept to lead optimization.
Caption: A strategic workflow for the design and development of novel kinase inhibitors.
Computational Design of Novel Inhibitors
Computational methods are invaluable for prioritizing synthetic efforts and designing molecules with a higher probability of success.[7] This section outlines a detailed protocol for the in silico design of novel 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives.
Target Identification and Virtual Screening
The first step is to identify potential kinase targets for the scaffold. This can be achieved through a combination of literature review and in silico target prediction methods.
Protocol 3.1: In Silico Target Prediction
-
Scaffold Preparation: Build the 3D structure of the core 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold using molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Pharmacophore Modeling: Generate a pharmacophore model based on the scaffold's key features (hydrogen bond donors/acceptors, hydrophobic regions).
-
Virtual Screening: Screen the generated pharmacophore against a database of known kinase structures (e.g., the Protein Data Bank - PDB) to identify kinases with complementary binding pockets. Various online tools and software (e.g., PharmMapper, ZINCPharmer) can be utilized for this purpose.
-
Target Prioritization: Rank the identified kinases based on the screening score and biological relevance to the desired therapeutic area.
Molecular Docking
Once potential kinase targets are identified, molecular docking can be used to predict the binding mode and affinity of designed inhibitors.
Protocol 3.2: Molecular Docking of Inhibitors to the Kinase ATP Binding Site
-
Protein Preparation:
-
Download the crystal structure of the target kinase from the PDB.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site, typically centered on the co-crystallized ligand or the hinge region.
-
-
Ligand Preparation:
-
Draw the 2D structures of the designed 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives.
-
Convert the 2D structures to 3D and perform energy minimization.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligands into the defined binding site of the protein.
-
Analyze the predicted binding poses and docking scores. The most favorable poses are typically those with the lowest binding energy and hydrogen bond interactions with the hinge region residues.[8]
-
-
Visualization and Analysis:
-
Visualize the docked poses using molecular graphics software (e.g., PyMOL, Chimera).
-
Analyze the key interactions between the inhibitor and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
ADMET Prediction
Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[9]
Protocol 3.3: In Silico ADMET Prediction
-
Input Structures: Use the 2D or 3D structures of the designed inhibitors.
-
Prediction Software: Utilize computational tools and web servers (e.g., SwissADME, pkCSM, ADMETlab) to predict various ADMET properties, including:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition, mutagenicity, carcinogenicity.
-
-
Analysis and Filtering: Analyze the predicted ADMET profiles and filter out compounds with unfavorable properties. This allows for the prioritization of compounds with a higher likelihood of having good drug-like properties.
Synthetic Toolkit for Library Generation
A diverse library of compounds is essential for a successful SAR study. The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core offers several positions for chemical modification. The following is a toolkit of synthetic reactions that can be employed to generate a diverse library of derivatives. A general and efficient synthesis of the core has been reported via a tandem hydroamination-aromatic substitution sequence.[10]
Table 1: Synthetic Toolkit for Diversification of the 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine Core
| Reaction Type | Reagents and Conditions | Purpose |
| N-Arylation/Alkylation | Aryl/alkyl halides, Pd or Cu catalyst, base | Introduce diverse substituents on the pyrrole nitrogen. |
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Introduce aryl or heteroaryl groups at halogenated positions. |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Introduce various amine functionalities. |
| Amide Coupling | Carboxylic acids, coupling reagents (e.g., HATU, EDC) | Functionalize amine or carboxylic acid handles. |
| Reductive Amination | Aldehydes/ketones, reducing agent (e.g., NaBH(OAc)₃) | Introduce substituted amino groups. |
Note: Specific reaction conditions should be optimized for each substrate.
Biological Evaluation: A Robust Screening Cascade
Once a library of compounds has been synthesized and characterized, a systematic screening cascade is required to evaluate their biological activity.
High-Throughput Enzymatic Kinase Assay
The initial screen is typically a high-throughput enzymatic assay to determine the direct inhibitory activity of the compounds against the target kinase.
Protocol 5.1: High-Throughput Enzymatic Kinase Assay (Luminescence-based)
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant target kinase.
-
Prepare a stock solution of the kinase-specific substrate (peptide or protein).
-
Prepare a stock solution of ATP.
-
Prepare a stock solution of the test compounds in DMSO.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add the test compounds at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
-
Kinase Reaction:
-
Add the kinase and substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[11]
-
Incubate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound at each concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for active compounds by fitting the data to a dose-response curve.
-
Cell-Based Assays
Compounds that show significant activity in the enzymatic assay should be further evaluated in cell-based assays to assess their efficacy in a more physiologically relevant context.
Protocol 5.2: Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
-
Cell Culture: Culture a cancer cell line that is known to be dependent on the target kinase for survival and proliferation.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
For an MTT assay, add MTT reagent and incubate. Then, add a solubilizing agent and measure the absorbance.
-
For a CellTiter-Glo® assay, add the reagent and measure the luminescence.
-
-
Data Analysis: Calculate the GI₅₀ (the concentration of inhibitor required to inhibit cell growth by 50%) for each compound.
Western Blotting for Target Engagement and Downstream Signaling
Western blotting is a crucial technique to confirm that the inhibitor is engaging its target in cells and to investigate its effect on downstream signaling pathways.
Protocol 5.3: Western Blot Analysis of Kinase Inhibition
-
Cell Treatment and Lysis: Treat the cells with the inhibitor at various concentrations for a specific time. Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (to assess target inhibition) and a primary antibody for the total form of the kinase (as a loading control).
-
To investigate downstream effects, use primary antibodies for phosphorylated and total forms of key downstream signaling proteins.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of phosphorylation of the target and downstream proteins.
Structure-Activity Relationship (SAR) Analysis
SAR analysis is the process of correlating the chemical structure of a compound with its biological activity.[12] It is a critical step in lead optimization, as it provides insights into which structural modifications are likely to improve potency and selectivity.[13]
Building an SAR Table
A well-organized SAR table is essential for visualizing and interpreting the data.
Table 2: Example SAR Table for 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine Derivatives
| Compound ID | R¹ (Pyrrole-N) | R² (Pyridazine) | R³ (Pyrrole) | Enzymatic IC₅₀ (nM) | Cellular GI₅₀ (µM) |
| 1 | H | H | H | >10000 | >50 |
| 2 | Methyl | H | H | 5000 | 25 |
| 3 | Ethyl | H | H | 2000 | 10 |
| 4 | Phenyl | H | H | 500 | 2.5 |
| 5 | 4-Fluorophenyl | H | H | 100 | 0.5 |
| 6 | H | 4-Morpholinophenyl | H | 50 | 0.2 |
| 7 | 4-Fluorophenyl | 4-Morpholinophenyl | H | 5 | 0.05 |
| 8 | 4-Fluorophenyl | 4-Morpholinophenyl | Br | 2 | 0.02 |
Interpreting the SAR
By systematically analyzing the data in the SAR table, key trends can be identified:
-
Effect of R¹: Comparing compounds 1-5 , it is clear that substitution on the pyrrole nitrogen is beneficial for activity, with larger and more electron-withdrawing groups leading to increased potency. The 4-fluorophenyl group in compound 5 provides a significant improvement over the unsubstituted phenyl group in compound 4 .
-
Effect of R²: The introduction of a 4-morpholinophenyl group at the R² position (compound 6 ) dramatically increases potency compared to the unsubstituted analog (compound 1 ).
-
Synergistic Effects: The combination of the optimal R¹ (4-fluorophenyl) and R² (4-morpholinophenyl) groups in compound 7 results in a synergistic improvement in both enzymatic and cellular activity.
-
Effect of R³: The addition of a bromine atom at the R³ position (compound 8 ) further enhances potency, suggesting that this position may tolerate or benefit from substitution, potentially through additional interactions in the binding pocket.
This iterative process of design, synthesis, testing, and SAR analysis is the cornerstone of successful lead optimization.
Conclusion
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core represents a valuable scaffold for the development of novel kinase inhibitors. By employing a systematic and integrated workflow that combines computational design, versatile synthesis, and a robust biological evaluation cascade, researchers can efficiently explore the chemical space around this privileged core. The detailed protocols and strategic guidance provided in this application note are intended to empower researchers in their efforts to discover and develop the next generation of targeted therapeutics.
References
- Computational workflow for the design of irreversible inhibitors of protein kinases. (2010). Journal of Computer-Aided Molecular Design. [URL not available]
-
Predicting ADMET properties of drug candidates. (2025). Aurlide. [Link]
-
Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. (n.d.). Taylor & Francis Online. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Expert Opinion on Therapeutic Patents. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry. [Link]
-
Pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives with anticancer activity. (n.d.). Taylor & Francis Online. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]
-
High-Throughput Kinase Activity Mapping (HT-KAM) system: biochemical assay. (2019). protocols.io. [Link]
-
Chapter 10 Computational Prediction of ADMET Properties: Recent Developments and Future Challenges. (2016). ResearchGate. [Link]
-
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2024). ACS Omega. [Link]
-
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2024). ACS Omega. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
-
Computational Approaches in Preclinical Studies on Drug Discovery and Development. (2021). Frontiers in Chemistry. [Link]
-
Privileged Scaffolds for Library Design and Drug Discovery. (2013). Current Opinion in Chemical Biology. [Link]
-
Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. (2020). The Journal of Organic Chemistry. [Link]
-
Privileged Structures and Polypharmacology within and between Protein Families. (2018). ACS Chemical Biology. [Link]
-
Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. (2020). ResearchGate. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry. [Link]
-
Promising Novel Heterocyclic Drug Candidates: Synthesis, Characterization, DFT Calculations and In Silico Investigations of Anticancer Behaviors. (2022). ResearchGate. [Link]
-
A Hybrid Structure-Based Machine Learning Approach for Predicting Kinase Inhibition by Small Molecules. (2023). Journal of Chemical Information and Modeling. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Expert Opinion on Therapeutic Patents. [Link]
-
Applications of multicomponent reactions for the synthesis of diverse heterocyclic scaffolds. (2007). Organic Letters. [Link]
-
Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022). ResearchGate. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021). Cell Signaling Technology. [Link]
-
Data Visualization in Medicinal Chemistry. (n.d.). labor&more. [Link]
-
Medicinal Chemistry and its role in Structure-Activity Relationships. (2025). Pharmacology Mentor. [Link]
-
SAR: Structure Activity Relationships. (2025). Collaborative Drug Discovery. [Link]
-
SAR Maps: A New SAR Visualization Technique for Medicinal Chemists. (2012). ResearchGate. [Link]
-
On Exploring Structure Activity Relationships. (2016). Methods in Molecular Biology. [Link]
Sources
- 1. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Computational Workflow for Structure-Guided Design of Potent and Selective Kinase Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DSpace [repository.kaust.edu.sa]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. mdpi.com [mdpi.com]
- 13. Medicinal Chemistry: SAR | Pharmacology Mentor [pharmacologymentor.com]
Application Note & Protocol: Strategic N-Alkylation of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental procedure for the N-alkylation of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold. This core is a valuable building block in medicinal chemistry, and its functionalization via N-alkylation is a key strategy for modulating its pharmacological properties. This guide offers insights into the reaction mechanism, a step-by-step protocol, and key considerations for successful synthesis and characterization.
Introduction: The Significance of N-Alkylated Pyrrolo[2,3-c]pyridazines
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine nucleus is a privileged scaffold in drug discovery, forming the backbone of molecules with diverse biological activities.[1][2][3] The pyrrole nitrogen (N-6) of this bicyclic system presents a prime opportunity for synthetic elaboration. N-alkylation at this position allows for the introduction of a vast array of substituents, enabling fine-tuning of a compound's steric and electronic properties. This modification can significantly impact a molecule's potency, selectivity, solubility, and metabolic stability, making N-alkylation a critical step in the development of novel therapeutics.
Reaction Mechanism and Strategic Considerations
The N-alkylation of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine proceeds via a nucleophilic substitution reaction. The reaction is typically carried out under basic conditions to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, to form the N-alkylated product.
Several factors must be considered to ensure a successful and selective N-alkylation:
-
Choice of Base: The selection of an appropriate base is crucial. A moderately strong base is generally required to deprotonate the pyrrole nitrogen without causing unwanted side reactions. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH).[4][5] The choice of base can influence the reaction rate and yield.
-
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly employed.[5][6]
-
Alkylating Agent: A variety of alkylating agents can be used, including alkyl halides (iodides, bromides, chlorides) and alkyl sulfonates. The reactivity of the alkylating agent will affect the reaction conditions required.
-
Reaction Temperature: The reaction temperature can be adjusted to control the reaction rate. Many N-alkylation reactions can be performed at room temperature, while others may require heating to proceed at a reasonable rate.[7]
Visualizing the N-Alkylation Workflow
The following diagram illustrates the general workflow for the N-alkylation of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine.
Caption: General workflow for the N-alkylation of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine. The specific conditions may need to be optimized for different alkylating agents.
Materials and Equipment
-
6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, acetonitrile, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Rotary evaporator
Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine (1.0 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq) to the suspension. If using a stronger base like NaH, add it portion-wise at 0 °C.
-
Alkylating Agent Addition: Add the alkylating agent (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using a solid base like K₂CO₃, filter the mixture and wash the solid with the reaction solvent. If using a base like NaH, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: If an aqueous work-up is performed, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to afford the desired N-alkylated product.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the position of alkylation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
The successful N-alkylation can often be confirmed by ¹H-¹⁵N HMBC NMR spectroscopy, which shows a correlation between the protons of the newly introduced alkyl group and the nitrogen atom of the pyrrole ring.[8]
Tabulated Reaction Parameters and Troubleshooting
The optimal reaction conditions can vary depending on the specific substrate and alkylating agent used. The following table provides a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | K₂CO₃ | NaH | Cs₂CO₃ |
| Solvent | DMF | THF | Acetonitrile |
| Temperature | Room Temperature | 0 °C to Room Temperature | 60-80 °C |
| Alkylating Agent | Alkyl Bromide | Alkyl Iodide | Alkyl Tosylate |
Troubleshooting Common Issues:
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more reactive alkylating agent (e.g., an iodide instead of a bromide), or employing a stronger base.
-
Side Reactions: The formation of side products may occur, especially with more reactive reagents. Careful control of the reaction temperature and stoichiometry can help to minimize side reactions. Purification by column chromatography is often necessary to isolate the desired product.
-
No Reaction: If no reaction is observed, ensure that the starting materials are pure and the solvent is anhydrous. A stronger base or higher reaction temperature may be required.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each reagent before use.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it with extreme caution under an inert atmosphere.
Conclusion
The N-alkylation of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine is a versatile and powerful method for the synthesis of novel compounds with potential therapeutic applications. By carefully selecting the reaction conditions and employing the robust protocol outlined in this guide, researchers can efficiently generate a diverse library of N-alkylated derivatives for further biological evaluation.
References
-
Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. The Journal of Organic Chemistry. [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PubMed. [Link]
-
Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. PubMed. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. ResearchGate. [Link]
-
Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. [Link]
-
Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [Link]
-
Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. ResearchGate. [Link]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. PMC - NIH. [Link]
-
New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. PMC - NIH. [Link]
-
Pyrrolopyridazines. 1. Synthesis and reactivity of pyrrolo[2,3‐d]pyridazine 5‐oxides. Semantic Scholar. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]
Sources
- 1. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Libraries
Abstract
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold represents a promising heterocyclic system for the discovery of novel therapeutic agents. Its unique three-dimensional structure and hydrogen bonding capabilities make it an attractive core for engaging with a variety of biological targets.[1] This document provides a comprehensive guide for the high-throughput screening (HTS) of compound libraries based on this scaffold. We will delve into the strategic considerations for assay selection, provide detailed, field-proven protocols for both biochemical and cell-based screening assays, and discuss the critical aspects of data analysis and hit validation. The primary focus of these application notes will be on the identification of protein kinase inhibitors, a well-established target class for which this scaffold holds significant potential.[2][3]
Introduction: The Therapeutic Potential of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Scaffold
The pyridazine ring system is a key feature in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, anti-cancer, and anticonvulsant properties.[4][5] The fusion of a pyrrolidine ring to create the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core introduces structural rigidity and novel substituent vectors, enhancing its potential for selective interaction with protein targets. The physicochemical properties of the pyridazine moiety, such as its high dipole moment and dual hydrogen-bond accepting capacity, are critical for molecular recognition at the active sites of enzymes like kinases.[1]
The successful synthesis of substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine libraries allows for the systematic exploration of chemical space around this privileged scaffold.[6] High-throughput screening (HTS) is an essential tool for rapidly evaluating these large compound collections to identify "hit" compounds that modulate the activity of a biological target.[7][8][9] This guide will provide the necessary framework and detailed protocols to empower researchers to effectively screen these libraries and identify promising lead candidates for drug discovery programs.
Strategic Considerations for HTS Assay Selection
The choice of an appropriate HTS assay is paramount for the success of any screening campaign. The decision should be driven by the biological question being addressed, the nature of the target, and the available resources. For screening 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine libraries, both biochemical and cell-based assays offer distinct advantages.
-
Biochemical Assays: These assays, performed in a cell-free system, directly measure the interaction of a compound with a purified target protein, such as a kinase.[10] They are highly reproducible and offer a clean system for studying direct target engagement.[10] However, they do not provide information on cell permeability or off-target effects in a cellular context.[7][8]
-
Cell-Based Assays: These assays utilize living cells to assess the effect of a compound on a specific cellular process or signaling pathway.[11][12] They provide more physiologically relevant data, as they account for factors like cell permeability, metabolism, and cytotoxicity.[7][8] Cell-based assays are particularly valuable for confirming the activity of hits identified in biochemical screens.[13]
For a comprehensive screening strategy, a tiered approach is often employed, starting with a primary biochemical screen to identify direct inhibitors, followed by a secondary cell-based assay to confirm cellular activity and assess cytotoxicity.
Visualization of Screening Workflows
Biochemical HTS Workflow
Caption: Biochemical HTS workflow for kinase inhibitors.
Cell-Based HTS Workflow
Caption: Cell-based HTS workflow for antiproliferative agents.
Detailed Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based assay for identifying inhibitors of a protein kinase. The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates ATP consumption by the kinase, and inhibitors will prevent this decrease.
Materials and Reagents:
| Reagent | Supplier | Catalog # | Storage |
| Kinase of Interest (e.g., VEGFR2) | Commercially Available | Varies | -80°C |
| Kinase Substrate (e.g., Poly-Glu,Tyr 4:1) | Commercially Available | Varies | -20°C |
| ATP | Commercially Available | Varies | -20°C |
| Kinase-Glo® Max Assay Kit | Promega | Varies | -20°C |
| Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) | In-house preparation | N/A | 4°C |
| 384-well, white, solid-bottom plates | Commercially Available | Varies | RT |
| Acoustic Liquid Handler (e.g., Echo®) | Labcyte | N/A | N/A |
| Plate Reader with Luminescence Detection | Commercially Available | N/A | N/A |
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a 10 mM stock solution of each compound from the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine library in 100% DMSO.
-
Using an acoustic liquid handler, transfer 50 nL of each compound stock solution to the appropriate wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM in a 5 µL reaction volume.
-
For controls, dispense 50 nL of DMSO into the maximum and minimum signal control wells.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of the kinase and substrate should be optimized for each specific kinase, typically at or below the Km for the substrate.[14]
-
Add 2.5 µL of the 2X kinase/substrate solution to all wells of the assay plate.
-
Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km value to facilitate the identification of competitive inhibitors.[14]
-
To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to all wells. For the maximum signal control wells (no kinase activity), add 2.5 µL of assay buffer without ATP.
-
Mix the plate gently by centrifugation (300 x g for 1 minute).
-
Incubate the reaction at room temperature for 1 hour.
-
-
Signal Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 5 µL of the Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis and Hit Criteria:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Lumi_sample - Lumi_min) / (Lumi_max - Lumi_min))
-
Lumi_sample: Luminescence of the test compound well.
-
Lumi_max: Average luminescence of the maximum signal control (DMSO, no ATP).
-
Lumi_min: Average luminescence of the minimum signal control (DMSO with all reaction components).
-
-
Assess Assay Quality:
-
Calculate the Z'-factor: Z' = 1 - (3 * (SD_max + SD_min) / |Mean_max - Mean_min|)
-
A Z'-factor > 0.5 indicates a robust and reliable assay.
-
-
Hit Identification:
-
Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the library) are considered primary hits.
-
Protocol 2: Cell-Based Antiproliferation Assay (Luminescence-Based)
This protocol outlines a method to screen the compound library for its ability to inhibit the proliferation of cancer cells. The assay utilizes a reagent that measures ATP levels as an indicator of cell viability.
Materials and Reagents:
| Reagent | Supplier | Catalog # | Storage |
| Cancer Cell Line (e.g., HeLa, A549) | ATCC | Varies | Liquid Nitrogen |
| Cell Culture Medium (e.g., DMEM) | Commercially Available | Varies | 4°C |
| Fetal Bovine Serum (FBS) | Commercially Available | Varies | -20°C |
| Penicillin-Streptomycin | Commercially Available | Varies | -20°C |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | Varies | -20°C |
| 384-well, white, clear-bottom tissue culture plates | Commercially Available | Varies | RT |
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the chosen cancer cell line in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.
-
Harvest the cells using trypsin and resuspend them in fresh medium to a final density of 1 x 10⁵ cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well tissue culture plate (2,500 cells/well).
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a dilution series of the compound library in cell culture medium.
-
Add 5 µL of the diluted compounds to the corresponding wells of the cell plate. The final concentration of the compounds should be in a range suitable for dose-response analysis (e.g., 0.01 to 100 µM).
-
Include vehicle control (DMSO) and positive control (e.g., staurosporine) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 30 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Hit Confirmation:
-
Calculate Percent Viability:
-
% Viability = 100 * (Lumi_sample / Lumi_vehicle)
-
Lumi_sample: Luminescence of the compound-treated well.
-
Lumi_vehicle: Average luminescence of the vehicle (DMSO) treated wells.
-
-
Dose-Response Analysis:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
-
-
Hit Confirmation and Prioritization:
-
Hits from the primary screen should be re-tested to confirm their activity.
-
Prioritize hits based on their potency (low IC₅₀), efficacy (maximal inhibition), and structural novelty.
-
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating systems. The inclusion of appropriate controls and the calculation of statistical parameters like the Z'-factor are crucial for ensuring the reliability and reproducibility of the HTS data.[8]
-
Positive and Negative Controls: These are essential for defining the dynamic range of the assay and for calculating the percent inhibition or viability.
-
Z'-Factor: This statistical parameter provides a measure of the assay's quality and its suitability for HTS. A consistently high Z'-factor (≥ 0.5) indicates a robust assay with a large separation between the signals of the positive and negative controls.
-
Dose-Response Curves: For confirmed hits, generating a full dose-response curve is critical for determining the compound's potency (IC₅₀ or EC₅₀) and for identifying potential artifacts such as compound insolubility or aggregation at high concentrations.[15]
By adhering to these principles of assay validation, researchers can have high confidence in the hits identified from their screening campaigns.
Conclusion
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold holds considerable promise for the development of novel therapeutics. The high-throughput screening assays and protocols detailed in this application note provide a robust framework for the systematic evaluation of compound libraries based on this scaffold. By employing a combination of biochemical and cell-based assays, and by adhering to rigorous standards of data analysis and validation, researchers can efficiently identify and advance promising hit compounds into the drug discovery pipeline.
References
-
Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 538–549. [Link]
-
National Center for Biotechnology Information. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. In Oncotarget. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490. [Link]
-
Klink, T. A., et al. (2015). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ASSAY and Drug Development Technologies, 13(7), 415-425. [Link]
-
Karaman, M. W., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell, 134(5), 757-766. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
-
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. [Link]
-
Zhang, X., et al. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
Singh, S., et al. (2017). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]
-
Technology Networks. (2025). High-Throughput Screening Techniques To Improve Cellular Drug Discovery. [Link]
-
Axcelead Drug Discovery Partners, Inc. (2024). High Throughput Screening. [Link]
-
Shoichet, B. K. (2006). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 2(9), 505-512. [Link]
-
Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening? [Link]
-
Taosheng, C. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(3), 1037. [Link]
-
Sharma, P., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. The Journal of Organic Chemistry, 85(9), 6123–6130. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
-
Al-Ghraiybah, N. F., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8740. [Link]
-
Mervin, L. H., et al. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics, 18(6), 967–979. [Link]
-
News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]
-
Asif, M. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]
-
de Oliveira, R. B., et al. (2019). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 10(11), 1679-1694. [Link]
-
Deeb, A., & El-Abbasy, T. (2015). Pyridazine Derivatives and Related Compounds, Part 20: 1 Synthesis of Different Heterocycles from 5-Aminothieno[2,3- c ]pyridazine-6-carbohydrazide. ResearchGate. [Link]
-
Asif, M., et al. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences, 3(9), 43-48. [Link]
-
Wentrup, C., & Ghadiri, M. R. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4681. [Link]
-
Mohammadi, M., et al. (2022). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega, 7(29), 25301–25310. [Link]
-
National Center for Biotechnology Information. (n.d.). 7H-Pyrrolo(2,3-c)pyridazine. In PubChem. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. sarpublication.com [sarpublication.com]
- 5. actascientific.com [actascientific.com]
- 6. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 11. marinbio.com [marinbio.com]
- 12. lifescienceglobal.com [lifescienceglobal.com]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Functionalization of the Pyrrolo[2,3-c]pyridazine Ring System
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[2,3-c]pyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The pyrrolo[2,3-c]pyridazine core, an isomer of the well-known 7-deazapurine scaffold, represents a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry. This bicyclic system, comprising a pyrrole ring fused to a pyridazine ring, serves as a versatile template for the design of potent and selective therapeutic agents. The unique electronic properties of the scaffold—an electron-rich pyrrole moiety fused to an electron-deficient pyridazine ring—allow for discrete and regioselective functionalization, making it an attractive starting point for library synthesis and lead optimization campaigns.
Derivatives of the broader pyrrolopyridazine family have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1] Notably, their structural similarity to the purine core of ATP allows them to act as competitive inhibitors for a variety of kinases, which are critical targets in oncology and immunology.[2] This guide provides a detailed overview of the key synthetic strategies for functionalizing the pyrrolo[2,3-c]pyridazine ring system, offering field-proven insights and step-by-step protocols for essential transformations.
Part 1: Understanding the Reactivity of the Pyrrolo[2,3-c]pyridazine Core
The functionalization strategy for the pyrrolo[2,3-c]pyridazine system is dictated by the distinct electronic nature of its constituent rings.
-
The Pyrrole Ring (Positions 1, 2, 3): This five-membered ring is π-electron-rich and is thus susceptible to electrophilic aromatic substitution . The position most reactive to electrophiles is C3. This is because the carbocation intermediate formed upon electrophilic attack at C3 is stabilized by three resonance structures, making it more stable than the intermediate formed from attack at C2 (which is stabilized by only two resonance structures).[3][4] This inherent reactivity makes C3 the primary site for initial functionalization, such as halogenation.
-
The Pyridazine Ring (Positions 4, 5, 6, 7): This six-membered ring, with two adjacent nitrogen atoms, is electron-deficient. This makes it highly resistant to electrophilic substitution but activated for nucleophilic aromatic substitution , especially if a leaving group (like a halogen) is present.[5] The carbon atoms of the pyridazine ring are generally targeted via cross-coupling reactions after the installation of a halogen atom during the synthesis of the core scaffold.
This dichotomy in reactivity is the cornerstone of a logical functionalization workflow, which typically involves:
-
Electrophilic Halogenation at the C3 position of the pyrrole ring.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) at the newly installed C3-halogen or at pre-existing halogens on the pyridazine ring.
-
Direct C-H Functionalization as a modern, atom-economical alternative.
Logical Workflow for Pyrrolo[2,3-c]pyridazine Functionalization
Caption: General workflow for functionalizing the pyrrolo[2,3-c]pyridazine scaffold.
Part 2: Key Functionalization Protocols
The following protocols are presented as robust starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 2.1: Regioselective C3-Bromination
Halogenation at the C3 position is a critical first step to enable subsequent cross-coupling reactions. Using a mild brominating agent like N-Bromosuccinimide (NBS) or Copper(II) Bromide provides excellent regioselectivity for the electron-rich C3 position of the pyrrole ring.
Rationale: Copper(II) bromide is an effective and mild reagent for the regioselective bromination of azaindoles and related systems.[6] The reaction proceeds readily at room temperature, offering a practical and high-yielding transformation without requiring harsh conditions.
Detailed Experimental Protocol:
-
To a solution of the starting 7H-pyrrolo[2,3-c]pyridazine (1.0 equiv) in anhydrous acetonitrile (0.1 M), add Copper(II) Bromide (CuBr₂, 1.1 equiv).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess bromine.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH ~8).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 3-bromo-7H-pyrrolo[2,3-c]pyridazine.
| Reagent | Molar Equiv. | Purpose |
| Pyrrolo[2,3-c]pyridazine | 1.0 | Substrate |
| Copper(II) Bromide | 1.1 | Brominating Agent |
| Acetonitrile | - | Solvent |
| Sat. aq. Na₂S₂O₃ | - | Quenching Agent |
| Sat. aq. NaHCO₃ | - | Neutralization |
Protocol 2.2: C3-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of a wide variety of aryl or heteroaryl groups at the C3 position.
Rationale: The choice of a palladium catalyst and ligand is crucial. Pd(dppf)Cl₂ is a robust, commercially available catalyst that is effective for a wide range of substrates, including heteroaryl halides.[7] A weak inorganic base like potassium carbonate is sufficient to facilitate the transmetalation step without degrading sensitive substrates.[8]
Detailed Experimental Protocol:
-
To an oven-dried reaction vial, add 3-bromo-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv).[7]
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe to achieve a final concentration of ~0.1 M with respect to the starting halide.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-7H-pyrrolo[2,3-c]pyridazine.
| Entry | Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-pyridazine[8] | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/EtOH/H₂O | 80 | ~28 |
| 2 | 5-Bromo-indazole[7] | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | DME | 80 | >90 |
| 3 | 2-Iodo-7-azaindole[9] | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 110 | ~85 |
Table data adapted from reactions on similar heterocyclic scaffolds to provide a starting point for optimization.
Protocol 2.3: C3-Amination via Buchwald-Hartwig Amination
This palladium-catalyzed reaction is one of the most versatile methods for constructing C-N bonds, allowing for the introduction of primary and secondary amines.
Rationale: The selection of the ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like RuPhos or XPhos are highly effective for coupling with heteroaryl chlorides and bromides.[10] Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and promotes the catalytic cycle.[11]
Detailed Experimental Protocol:
-
In a glovebox or under a stream of argon, add the 3-bromo-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and RuPhos (0.10 equiv) to an oven-dried reaction vial.
-
Add sodium tert-butoxide (NaOtBu, 1.5 equiv) to the vial.
-
In a separate vial, dissolve the desired amine (1.2 equiv) in anhydrous toluene.
-
Add the amine solution to the reaction vial via syringe.
-
Seal the vial and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction for completion by LC-MS (typically 6-24 hours).
-
Cool the reaction to room temperature. Quench carefully with a saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2.4: Direct C3-H Arylation
Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization (halogenation) step, thereby improving atom economy.
Rationale: This protocol relies on a palladium catalyst to activate the C-H bond at the electron-rich C3 position. An oxidant, such as silver carbonate (Ag₂CO₃) or benzoquinone, is often required to regenerate the active Pd(II) catalyst. A ligand, often a phosphine or a pyridine-type ligand, is used to modulate the reactivity and selectivity of the palladium center.[12]
Detailed Experimental Protocol:
-
To a reaction tube, add the 7H-pyrrolo[2,3-c]pyridazine (1.0 equiv), aryl bromide or iodide (1.5 equiv), Pd(OAc)₂ (0.10 equiv), a suitable ligand (e.g., PPh₃ or a pyridine-based ligand, 0.20 equiv), and a base/oxidant such as K₂CO₃ (2.0 equiv) or Ag₂CO₃ (1.5 equiv).
-
Seal the tube and purge with argon.
-
Add an anhydrous solvent such as DMA or toluene.
-
Heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Part 3: Application Notes - Pyrrolopyridazines as FMS Kinase Inhibitors
Biological Context: The CSF-1R (FMS) Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of monocytes and macrophages.[11] Its signaling is activated by two primary ligands: Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[3]
Overexpression or mutation of FMS kinase is implicated in numerous pathologies. In cancer , tumor-associated macrophages (TAMs), whose survival depends on FMS signaling, often promote tumor growth, angiogenesis, and metastasis.[13] In inflammatory diseases like rheumatoid arthritis, FMS-driven macrophage activity contributes to chronic inflammation and tissue destruction.[11] Therefore, inhibiting FMS kinase is a validated therapeutic strategy.
Mechanism of Action
Pyrrolo[2,3-c]pyridazine derivatives can be designed as ATP-competitive inhibitors of FMS kinase. By mimicking the purine structure of ATP, they occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of tyrosine residues and blocking downstream signaling. This inhibition leads to the depletion of macrophages in the tumor microenvironment or inflamed tissues, thereby exerting a therapeutic effect. Related pyrrolo[3,2-c]pyridine derivatives have shown potent and selective FMS kinase inhibition with IC₅₀ values as low as 30 nM.[14]
FMS Kinase (CSF-1R) Signaling Pathway
Upon ligand (CSF-1 or IL-34) binding, FMS kinase undergoes dimerization and autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream cascades critical for cell survival and proliferation.[15]
Caption: Simplified FMS/CSF-1R signaling pathway and point of inhibition.
References
-
El-Gendy, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. [Link]
-
Gomes, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2963. [Link]
-
Fernandez-Lauffer, L., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports, 10(1), 8963. [Link]
-
Abdel-Aziem, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1139-1149. [Link]
-
Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]
-
Manfredini, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(21), 2244-2267. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2021). Proposed schematic depicting the CSF-1R mediated signaling in regulation of microglial proliferation and survival. [Link]
-
ResearchGate. (2011). Practical Regioselective Bromination of Azaindoles and Diazaindoles. [Link]
-
Wikipedia. (2023). Colony stimulating factor 1 receptor. [Link]
-
ResearchGate. (2018). Structure and signaling pathways of activated and mutated FMS-like tyrosine kinase 3 (FLT3). [Link]
-
Grel, P., et al. (2019). FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. Physiological Reviews, 99(3), 1549-1591. [Link]
-
Zhou, Z., et al. (2022). Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. Signal Transduction and Targeted Therapy, 7(1), 205. [Link]
-
Yang, Y., et al. (2017). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 139(25), 8564–8567. [Link]
-
ResearchGate. (2016). 8 Signal transduction pathways downstream Flt3 receptor activation.... [Link]
-
Iesce, M. R., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(7), 8148-8160. [Link]
-
ResearchGate. (2021). Signaling pathways for CSF-1 and FAK. CSF-1R predominantly modulates.... [Link]
-
Tapdiq, F. N., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 23(12), 3298. [Link]
-
Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. [Link]
-
Wang, D., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(51), 35741–35749. [Link]
-
ResearchGate. (2008). Iodination of 7-azaindole and pyrrole. [Link]
-
Mosti, L., et al. (2007). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 15(15), 5220-5233. [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7385-7393. [Link]
-
Heinisch, G., & Matuszczak, B. (2003). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 129-246). Thieme. [Link]
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sci-hub.st [sci-hub.st]
- 10. FMS Kinase Inhibitors: Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium‐Catalyzed Regioselective C‐H Oxidative Arylation of 7‐Azaindazole N‐Oxide at the C6 Position | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: High-Throughput In Vitro ADME Profiling of Novel 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Derivatives
Introduction: De-risking a Privileged Scaffold in Drug Discovery
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold is an emerging heterocyclic motif of significant interest in medicinal chemistry. Derivatives of the parent pyridazine and related pyrrolopyrazine structures have demonstrated a wide range of biological activities, including potent kinase inhibition.[1][2] As with any promising compound series, early and systematic evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to success.[3][4] Integrating ADME profiling into the early stages of drug discovery allows for the selection and optimization of candidates with favorable pharmacokinetic profiles, thereby reducing the high attrition rates associated with late-stage failures.[4][5]
This application note provides a comprehensive guide and detailed protocols for the in vitro ADME characterization of novel 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine compounds. The methodologies described herein are designed to be robust, high-throughput, and provide key decision-making data for lead optimization programs. We will detail the scientific rationale behind four cornerstone assays: Metabolic Stability, Cytochrome P450 (CYP450) Inhibition, Plasma Protein Binding (PPB), and Passive Permeability.
The Importance of Early ADME in Chemical Optimization
The goal of early ADME screening is to build a structure-activity relationship (SAR) not just for potency but also for "drug-like" properties.[3] For heterocyclic scaffolds like pyrrolopyridazines, which contain multiple nitrogen atoms, key properties such as solubility, lipophilicity (LogP: ~0.58 for the parent scaffold), and metabolic stability can change dramatically with minor structural modifications.[6][7] Early in vitro data guides chemists in optimizing for metabolic stability, minimizing potential drug-drug interactions (DDIs), and ensuring adequate bioavailability.[5][8]
Section 1: Metabolic Stability in Human Liver Microsomes
Scientific Rationale: The liver is the primary site of drug metabolism, with Cytochrome P450 enzymes (CYPs) playing a dominant role in the clearance of most drugs.[9] The microsomal stability assay measures the rate at which a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance (CLint).[10][11] A compound that is too rapidly metabolized will have a short half-life in the body, potentially failing to achieve therapeutic concentrations. This assay is a cost-effective first-line screen to identify metabolically labile "soft spots" on the molecule.[12]
Workflow for Microsomal Stability Assay
Caption: Workflow for the Microsomal Stability Assay.
Detailed Protocol: Metabolic Stability
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. From this, create a 100 µM working solution in acetonitrile.[13]
-
Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture. For each 200 µL reaction, combine:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration 0.5 mg/mL).[9]
-
Test Compound (final concentration 1 µM; final DMSO concentration ≤ 0.1%).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[13][14] A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.[13]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot (e.g., 30 µL) of the reaction mixture to a new plate containing 3-5 volumes of ice-cold acetonitrile with an internal standard (for analytical quantification) to terminate the reaction.[9][13]
-
Sample Processing: Centrifuge the termination plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a calibrated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of this line provides the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[13]
Data Presentation: Example Metabolic Stability Data
| Compound ID | Scaffold Modification | t½ (min) | CLint (µL/min/mg protein) | Classification |
| Pyrrolo[2,3-c]pidaz-01 | R1 = H | 8.5 | 163 | High Clearance |
| Pyrrolo[2,3-c]pidaz-02 | R1 = F | 25.1 | 55 | Moderate Clearance |
| Pyrrolo[2,3-c]pidaz-03 | R1 = OMe | >60 | <23 | Low Clearance |
| Verapamil (Control) | N/A | 15.2 | 91 | Moderate Clearance |
Section 2: Cytochrome P450 Inhibition
Scientific Rationale: Inhibition of CYP450 enzymes is a major cause of clinical drug-drug interactions (DDIs).[15] When a new drug inhibits a specific CYP isoform, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to elevated plasma concentrations and potential toxicity.[16] Screening for CYP inhibition early is a regulatory expectation and crucial for safety assessment.[8] Fluorogenic probe-based assays are a rapid, high-throughput method to assess the inhibitory potential of compounds against the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[16][17]
Workflow for CYP450 Inhibition Assay
Caption: Workflow for Fluorogenic CYP450 Inhibition Assay.
Detailed Protocol: CYP450 Inhibition
-
Compound Preparation: Create a serial dilution of the test compound in a 96-well plate, typically covering a concentration range from 0.01 to 100 µM.
-
Reaction Mixture: In a separate plate, add recombinant human CYP450 enzymes and their corresponding specific fluorogenic probe substrate (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin for CYP3A4) in a potassium phosphate buffer (pH 7.4).[18]
-
Pre-incubation: Add the test compound dilutions to the enzyme/substrate mixture and pre-incubate at 37°C for 10 minutes. This allows the compound to interact with the enzyme before the reaction starts.
-
Reaction Initiation: Start the reaction by adding an NADPH regenerating system.
-
Fluorescence Reading: After a fixed incubation time (e.g., 15-30 minutes), stop the reaction (e.g., with acetonitrile or a specific stop solution) and measure the fluorescent signal using a plate reader at the appropriate excitation/emission wavelengths.[16]
-
Controls: Include a positive control (a known inhibitor for each isoform) and a negative control (vehicle only, representing 0% inhibition).
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration causing 50% inhibition).[15]
Data Presentation: Example CYP450 Inhibition Data (IC₅₀, µM)
| Compound ID | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | DDI Risk Potential |
| Pyrrolo[2,3-c]pidaz-01 | >50 | 25.5 | >50 | 8.2 | 15.1 | Low-Moderate |
| Pyrrolo[2,3-c]pidaz-02 | >50 | >50 | 45.1 | >50 | >50 | Low |
| Pyrrolo[2,3-c]pidaz-03 | 2.1 | 15.8 | >50 | 35.0 | 4.5 | High (CYP1A2/3A4) |
| Ketoconazole (Control) | 8.5 | 2.1 | 1.5 | >50 | 0.05 | High (CYP3A4) |
Section 3: Plasma Protein Binding (PPB)
Scientific Rationale: Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[19] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[19][20] High plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) method is considered a gold standard for accurately determining the fraction of unbound drug (fu).[20][21][22]
Detailed Protocol: Plasma Protein Binding (RED)
-
Device Preparation: Prepare the RED device inserts by rinsing them according to the manufacturer's protocol (e.g., with 20% ethanol followed by water).[20]
-
Compound Spiking: Spike human plasma with the test compound to a final concentration of 1-5 µM.[19]
-
Loading the RED Device: Add the spiked plasma (e.g., 200 µL) to the sample chamber (red side) of the RED device insert. Add an equal volume of dialysis buffer (1X PBS, pH 7.4) to the buffer chamber (white side).[20]
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to allow the unbound compound to reach equilibrium across the semipermeable membrane.[20][21]
-
Sampling: After incubation, carefully remove equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers.
-
Matrix Matching and Quenching: To ensure accurate comparison during analysis, add the buffer sample to blank plasma and the plasma sample to fresh buffer. Then, precipitate the proteins by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[19]
-
LC-MS/MS Analysis: Centrifuge the samples to pellet proteins and analyze the supernatants by LC-MS/MS to determine the concentration of the compound in both chambers.
-
Data Analysis: Calculate the fraction unbound (fu) using the formula: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber
Data Presentation: Example Plasma Protein Binding Data
| Compound ID | Fraction Unbound (fu, %) | % Bound | Classification |
| Pyrrolo[2,3-c]pidaz-01 | 15.2% | 84.8% | Moderately Bound |
| Pyrrolo[2,3-c]pidaz-02 | 2.5% | 97.5% | Highly Bound |
| Pyrrolo[2,3-c]pidaz-03 | 45.8% | 54.2% | Low Binding |
| Warfarin (Control) | 1.1% | 98.9% | Highly Bound |
Section 4: Passive Permeability (PAMPA)
Scientific Rationale: For orally administered drugs, the ability to pass through the intestinal wall is a prerequisite for absorption.[3] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput assay that models passive diffusion, the primary transport mechanism for many drugs.[23] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane mimicking the gastrointestinal tract, into an acceptor compartment.[24] This assay provides an early indication of a compound's potential for oral absorption.[25]
Detailed Protocol: PAMPA
-
Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate, forming an artificial membrane.[23]
-
Compound Preparation: Prepare the test compounds at a concentration of ~200-500 µM in a buffer solution (pH adjusted to mimic the GI tract, e.g., pH 6.5) with a small percentage of DMSO (e.g., 5%).[26][27]
-
Loading Plates: Fill the acceptor plate wells with buffer. Add the compound solutions to the donor plate wells.
-
Incubation: Assemble the PAMPA "sandwich" by placing the donor plate onto the acceptor plate.[24] Incubate at room temperature for 4-18 hours with gentle shaking.[26]
-
Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA and VD are volumes of the acceptor and donor wells, respectively.
Data Presentation: Example PAMPA Permeability Data
| Compound ID | Permeability (Pe, 10⁻⁶ cm/s) | Classification |
| Pyrrolo[2,3-c]pidaz-01 | 0.8 | Low Permeability |
| Pyrrolo[2,3-c]pidaz-02 | 7.5 | Moderate Permeability |
| Pyrrolo[2,3-c]pidaz-03 | 18.2 | High Permeability |
| Propranolol (Control) | 25.0 | High Permeability |
Conclusion
The in vitro ADME assays detailed in this application note form a robust, integrated package for the early characterization of novel 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives. By systematically evaluating metabolic stability, DDI potential, plasma protein binding, and permeability, project teams can build a comprehensive understanding of a compound's pharmacokinetic liabilities. This data-driven approach enables the rational design of molecules with an optimal balance of potency and drug-like properties, ultimately increasing the probability of identifying a successful clinical candidate.
References
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
-
Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem, AID 1617. [Link]
-
Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. PubMed. [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Plasma Protein Binding Assay. Visikol. [Link]
-
In vitro ADME drug discovery services. Symeres. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
Plasma Protein Binding Assay. BioIVT. [Link]
-
Plasma Protein Binding - Technical Notes. Sygnature Discovery. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Wikidot. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. PubMed. [Link]
-
In vitro disposition profiling of heterocyclic compounds. PubMed. [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
CYP450 inhibition assay (fluorogenic). Bienta. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. YouTube. [Link]
-
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. National Institutes of Health (NIH). [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH). [Link]
-
Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. ResearchGate. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health (NIH). [Link]
-
High-throughput fluorescence assay of cytochrome P450 3A4. National Institutes of Health (NIH). [Link]
-
Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. ResearchGate. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]
-
ADME in vitro profile of most interesting compounds. ResearchGate. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
-
Cytochrome P450 Inhibition Assay. Creative Bioarray. [Link]
-
Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine - CAS:1245646-68-7. Sunway Pharm Ltd. [Link]
Sources
- 1. Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6,7-dihydro-5h-pyrrolo[2,3-c]pyridazine, CasNo.1245646-68-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 8. criver.com [criver.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. symeres.com [symeres.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 17. researchgate.net [researchgate.net]
- 18. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plasma Protein Binding Assay [visikol.com]
- 20. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. enamine.net [enamine.net]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 26. bioassaysys.com [bioassaysys.com]
- 27. lokeylab.wikidot.com [lokeylab.wikidot.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
Welcome to the technical support center for the synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable heterocyclic scaffold. We will delve into the mechanistic reasoning behind experimental choices, provide detailed troubleshooting guides in a question-and-answer format, and offer step-by-step protocols based on established literature.
I. Overview of the Core Synthesis: A Catalyst-Free Tandem Approach
A prevalent and efficient method for the synthesis of substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines involves a catalyst-free tandem hydroamination-SNAr sequence.[1][2][3] This approach is attractive due to its operational simplicity and use of mild reagents, often leading to moderate to high yields.[1][2][3] The key starting material for this synthesis is typically a 3,6-dichloro-4-vinylpyridazine derivative.[1]
The general reaction scheme proceeds as follows:
Caption: General workflow of the tandem hydroamination-SNAr synthesis.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Low or No Product Yield
Q1: I am not observing any product formation, or the yield is significantly lower than expected. What are the likely causes?
A1: Low or no yield can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the common culprits:
-
Purity of Starting Materials:
-
3,6-dichloro-4-vinylpyridazine: This starting material is the linchpin of the reaction. Impurities can significantly hinder the hydroamination step. It is commonly synthesized from 3,6-dichloropyridazine, which in turn is often prepared from maleic anhydride.[1] Ensure that the vinylpyridazine is free of any residual starting materials or byproducts from its synthesis.
-
Primary Amine: The nucleophilicity of the primary amine is crucial. Highly hindered or electronically deficient amines may react sluggishly or not at all. Additionally, ensure the amine is not a salt (e.g., hydrochloride), as the free base is required for the reaction. If you suspect your amine is the issue, consider a small-scale test reaction with a more nucleophilic amine like benzylamine to confirm the viability of your other reagents and conditions.
-
-
Reaction Conditions:
-
Temperature: While the reaction is often performed at elevated temperatures (e.g., in refluxing ethanol or DMF), insufficient heating can lead to a slow reaction rate. Conversely, excessively high temperatures can lead to decomposition of the starting materials or product, or the formation of polymeric side products from the vinyl group. A systematic temperature screen is advisable for optimization.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally effective as they can solvate the intermediates and facilitate the SNAr reaction. Alcohols like ethanol can also be used. Ensure your solvent is anhydrous, as water can compete with the primary amine in the hydroamination step.
-
Reaction Time: This tandem reaction may require several hours to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Formation of Side Products
Q2: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired product. What are the potential side products?
A2: The formation of side products is a common challenge. Here are some possibilities and how to identify and mitigate them:
-
Incomplete Cyclization: The hydroamination adduct may be present in the crude product if the SNAr cyclization is not complete. This intermediate will have a different polarity and a higher mass corresponding to the addition of the primary amine to the vinylpyridazine.
-
Solution: Increase the reaction temperature or time to promote cyclization.
-
-
Dimerization/Polymerization: The vinyl group on the starting material can be susceptible to polymerization, especially at higher temperatures. This will result in a complex mixture of high molecular weight species.
-
Solution: Avoid excessively high temperatures. A moderate reaction temperature is key.
-
-
Competing Nucleophilic Substitution: If the primary amine has other nucleophilic functional groups (e.g., a thiol or another amine), these may compete in the reaction.
-
Solution: Use a protecting group strategy for other nucleophilic functionalities if they are present in your primary amine.
-
-
Hydrolysis of Dichloropyridazine: If water is present in the reaction, the chloro groups on the pyridazine ring can undergo hydrolysis to form pyridazinone byproducts.
-
Solution: Use anhydrous solvents and reagents.
-
Caption: Potential side reaction pathways.
Purification Challenges
Q3: I am having difficulty purifying my product. What are the recommended methods?
A3: Purification of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core can be achieved through several methods:
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column is typically used. The choice of eluent is crucial and will depend on the polarity of your specific product. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective. Monitor the fractions by TLC to isolate the pure product.
-
Crystallization: If the product is a solid, crystallization can be an excellent method for obtaining highly pure material. The choice of solvent is critical; you need a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for crystallization include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.
-
Acid-Base Extraction: If your product has a basic nitrogen atom that can be protonated, an acid-base extraction can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) and the product extracted back into an organic solvent.
| Purification Method | Best For | Key Considerations |
| Column Chromatography | Complex mixtures with multiple components. | Proper choice of eluent system is critical. |
| Crystallization | Solid products with relatively high purity. | Requires finding a suitable solvent or solvent system. |
| Acid-Base Extraction | Removing non-basic impurities from a basic product. | Ensure the product is stable under acidic and basic conditions. |
III. Detailed Experimental Protocols
The following protocols are adapted from established literature and provide a starting point for your synthesis.
Protocol 1: Synthesis of 3,6-dichloro-4-vinylpyridazine
This protocol is a general representation of methods found in the literature for the vinylation of 3,6-dichloropyridazine.
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., dioxane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a vinylating agent such as vinyltributyltin or potassium vinyltrifluoroborate (1.1 - 1.5 eq).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base if necessary (e.g., Cs2CO3 for boronic acids/esters).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3,6-dichloro-4-vinylpyridazine.
Protocol 2: Synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
This protocol is based on the catalyst-free tandem hydroamination-SNAr reaction.[1][2][3]
-
To a solution of 3,6-dichloro-4-vinylpyridazine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF, approximately 0.1 M concentration), add the desired primary amine (1.1 - 2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-150 °C depending on the solvent and amine reactivity) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The crude residue can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane or methanol in dichloromethane) to yield the pure 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine product.
IV. Concluding Remarks
The synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine, while straightforward in principle, requires careful attention to reagent purity and reaction conditions to achieve optimal yields. This guide provides a framework for troubleshooting common issues and a starting point for experimental work. Remember that each specific substrate may require fine-tuning of the reaction parameters. We encourage you to use this guide as a tool to accelerate your research and development efforts in this important area of medicinal chemistry.
V. References
-
Moore, B. A. D.; et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry. [Link]
-
Turkett, J. A.; Ringuette, A. E.; Lindsley, C. W.; Bender, A. M. (2020). Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. J Org Chem, 85(9), 6123-6130. [Link]
-
Request PDF. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. [Link]
-
PrepChem. Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link]
-
Patents Google. (2024). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
-
Turkett, J. A., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Purification of Crude 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
Welcome to the technical support guide for the purification of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key heterocyclic building block in high purity. The unique electronic and physical properties of the pyrrolopyridazine scaffold, while valuable in medicinal chemistry, present specific hurdles during downstream processing.[1][2][3] This guide provides a structured, cause-and-effect approach to troubleshooting common issues and answers frequently asked questions based on established chemical principles and field experience.
The inherent characteristics of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core, such as its basicity (pKa of the parent pyridazine is ~2.3) and high dipole moment, significantly influence its behavior during purification.[4][5] These properties can lead to issues like poor chromatographic resolution, challenging crystallization, and potential instability. This guide will equip you with the knowledge to anticipate and overcome these obstacles.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific, practical problems encountered during the purification workflow. Each issue is analyzed by its probable causes, followed by detailed, step-by-step solutions.
Issue 1: Persistent Impurities and Poor Separation in Column Chromatography
You've run a column, but TLC or LC-MS analysis of the collected fractions shows co-elution of your target compound with one or more impurities.
Probable Causes:
-
Inappropriate Stationary Phase: The basic nitrogen atoms in the pyrrolopyridazine ring can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing or streaking, which masks impurities.[6]
-
Incorrect Solvent System (Eluent): The polarity of the mobile phase may be insufficient to resolve compounds with similar Rf values, or it may be too strong, causing all components to elute together.
-
Presence of Starting Materials or Reagent Adducts: The synthesis of this scaffold can involve reagents that leave behind structurally similar impurities that are difficult to separate.[7]
Recommended Solutions:
-
Optimize the Stationary and Mobile Phases:
-
Basic Modifier Addition: This is the most critical first step. Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol). This neutralizes the acidic sites on the silica gel, dramatically improving peak shape and resolution.[6]
-
Alternative Stationary Phases: If a basic modifier is insufficient, consider switching to a different stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.[6]
-
Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with 0.1% TFA or formic acid) can provide excellent separation.
-
-
-
Systematic Eluent Optimization:
-
Perform a thorough TLC analysis using a range of solvent systems before committing to a column. Test various ratios of a non-polar solvent (e.g., Hexane, Ethyl Acetate) and a polar solvent (e.g., Methanol, Ethanol, Acetonitrile). The goal is to achieve an Rf value for your target compound between 0.2 and 0.4 to ensure good separation on the column.
Table 1: Recommended Solvent Systems for Chromatography of Polar N-Heterocycles
Solvent System Components Polarity Typical Application & Notes Dichloromethane / Methanol / NH₄OH High Excellent for highly polar basic compounds. The ammonia is crucial for good peak shape. Ethyl Acetate / Hexane / Et₃N Medium Good starting point for moderately polar compounds. Triethylamine minimizes tailing. | Acetonitrile / Water / Formic Acid | High (Reversed-Phase) | Used with C18 silica. Formic acid aids in protonating the compound for better interaction. |
-
-
Implement a Pre-Column Purification Step:
-
Acid-Base Extraction: Dissolve the crude material in an organic solvent like ethyl acetate. Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract your basic product into the aqueous layer. The neutral/acidic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent. This simple step can significantly reduce the impurity load before chromatography.
-
Issue 2: The Purified Product is a Persistent Oil or Wax, Not a Crystalline Solid
After chromatography and solvent removal, the product remains a viscous oil or a waxy solid, making handling and accurate weighing difficult.
Probable Causes:
-
Residual Solvent: Trace amounts of high-boiling point solvents (like DMF or DMSO) or even chromatography solvents can inhibit crystallization.
-
Presence of "Greasy" Impurities: Minor, non-polar impurities can disrupt the crystal lattice formation.
-
Inherent Properties of the Molecule: The freebase form of some N-heterocycles may have a low melting point or exist as an amorphous solid.[8]
Recommended Solutions:
-
Induce Crystallization:
-
Trituration: Add a small amount of a non-polar solvent in which your compound is insoluble (e.g., hexanes, diethyl ether, or pentane). Vigorously scratch the side of the flask with a glass rod at the solvent-air interface. This provides energy and a surface for nucleation. Often, the oil will slowly convert into a solid precipitate, which can then be filtered.
-
Solvent Screening for Recrystallization: If trituration fails, a full recrystallization is necessary. The key is finding a solvent that dissolves the compound when hot but not when cold.[9]
Protocol: Step-by-Step Recrystallization Solvent Screening
-
Place a small amount of your oily compound into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or water).
-
Observe solubility at room temperature.
-
Gently heat the tubes that did not show good solubility. A good solvent will dissolve the compound when hot.[6]
-
Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent will yield a high recovery of crystalline solid. If no single solvent works, try solvent pairs (e.g., dissolve in a good solvent like methanol and add a poor solvent like diethyl ether dropwise until turbidity appears, then heat to clarify and cool).
-
-
Consider Salt Formation:
-
Many basic compounds that are oily as a freebase will form stable, crystalline salts.[4]
-
Protocol: Dissolve the purified oil in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or diethyl ether). Add a stoichiometric amount of an acid (e.g., HCl in ether, or a solution of oxalic or tartaric acid). The corresponding salt will often precipitate out as a well-defined, crystalline solid that is much easier to handle and store.
-
Visualized Workflows
A logical workflow is critical for efficient purification. The following diagrams illustrate a general purification strategy and a troubleshooting decision tree.
Caption: General purification workflow for 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine.
Caption: Troubleshooting decision tree for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine that I should be aware of? A1: The key properties are its basicity, polarity, and potential for hydrogen bonding.
-
Basicity: The two adjacent nitrogen atoms in the pyridazine ring make the molecule a weak base.[4][5] This is the primary reason for its strong interaction with acidic silica gel.
-
Polarity: It has a high dipole moment due to the arrangement of the nitrogen atoms.[5] This, along with a calculated PSA of 37.81, suggests good solubility in polar solvents.[10]
-
Hydrogen Bonding: The N-H group in the pyrrole ring and the lone pairs on the pyridazine nitrogens can act as hydrogen bond donors and acceptors, respectively, influencing its solubility and melting point.
Q2: How should I properly store the purified compound to ensure its long-term stability? A2: The "dihydro" nature of the pyrrole ring makes it susceptible to oxidation or aromatization. For optimal stability, store the purified compound as a solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen is preferred). Keep it in a cool, dark place, such as a freezer (-20 °C), to minimize degradation over time.
Q3: Which analytical techniques are essential for confirming the purity and identity of the final product? A3: A combination of techniques is recommended for full characterization.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The spectra should be clean, with correct chemical shifts, multiplicities, and integrations for all protons and carbons.
-
Mass Spectrometry (MS): LC-MS is ideal for assessing purity (as % area under the curve) and confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[10]
-
Melting Point: For a crystalline solid, a sharp melting point range is a good indicator of high purity.
Q4: My compound seems to decompose on the silica gel column. What are my options? A4: Decomposition on silica suggests the compound is sensitive to acid.
-
Deactivate the Silica: Before loading your compound, flush the column with your eluent containing 1-2% triethylamine to neutralize the stationary phase.
-
Use Neutral Alumina: As mentioned earlier, switching to a less reactive stationary phase like neutral alumina is an excellent strategy.[6]
-
Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl. Using freshly distilled or inhibitor-free solvents can help.
-
Minimize Residence Time: Run the column as quickly as possible while still achieving good separation to reduce the time your compound is in contact with the stationary phase.
References
-
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2024). ACS Omega. Available at: [Link]
-
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available at: [Link]
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Deeb, A., & El-Abbasy, T. (2016). Pyridazine Derivatives and Related Compounds, Part 20: 1 Synthesis of Different Heterocycles from 5-Aminothieno[2,3- c ]pyridazine-6-carbohydrazide. ResearchGate. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
7H-Pyrrolo(2,3-c)pyridazine. (n.d.). PubChem. Available at: [Link]
-
Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. (2020). Journal of Organic Chemistry. Available at: [Link]
-
Accessing new polymorphs and solvates through solvothermal recrystallization. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Properties of Novel Highly Fluorescent Pyrrolopyridazine Derivatives. (2004). ResearchGate. Available at: [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2023). MDPI. Available at: [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2021). RSC Publishing. Available at: [Link]
-
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2024). ACS Omega. Available at: [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Chemical Properties of Pyridazine (CAS 289-80-5). (n.d.). Cheméo. Available at: [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Journal of Tianjin University Science and Technology. Available at: [Link]
-
6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one. (n.d.). CAS Common Chemistry. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2024). MDPI. Available at: [Link]
-
6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. (n.d.). PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6,7-dihydro-5h-pyrrolo[2,3-c]pyridazine, CasNo.1245646-68-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
Technical Support Center: Pyrrolo[2,3-c]pyridazine Synthesis
Introduction
The pyrrolo[2,3-c]pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors. However, the synthesis of this heterocyclic system is often plagued by competing reaction pathways that can significantly lower yields and complicate purification. This guide provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies to identify, understand, and mitigate common side reactions encountered during the synthesis of pyrrolo[2,3-c]pyridazines.
Frequently Asked Questions (FAQs)
Q1: My final reaction mixture shows a prominent mass peak at [M+16]. What is this common byproduct?
A1: An [M+16] peak almost invariably indicates the formation of an N-oxide on one of the pyridazine nitrogen atoms. The pyridazine ring's nitrogen atoms are nucleophilic and susceptible to oxidation by ambient air, peroxides in solvents (especially aged ethers like THF), or certain oxidizing reagents used in the synthetic sequence.[1][2][3] Refer to Troubleshooting Guide: Problem 1 for detailed mitigation strategies.
Q2: I'm attempting a Fischer-type cyclization to form the pyrrole ring, but the reaction is failing or giving a complex mixture. Why is this route so challenging?
A2: The classic Fischer indole synthesis can be problematic when applied to pyridylhydrazines (an "aza-Fischer" reaction). The pyridine nitrogen's basicity can interfere with the key acid-catalyzed tautomerization step required for the subsequent[4][4]-sigmatropic rearrangement.[5] This often leads to failure of the reaction or requires harsh thermal conditions, which can promote decomposition. See Troubleshooting Guide: Problem 3 for insights into alternative cyclization strategies and optimizing reaction conditions.
Q3: My LC-MS shows multiple product peaks with the same mass. What's the likely cause?
A3: The formation of regioisomers is a common challenge, especially in multi-step syntheses where cyclization can occur at different positions. For instance, in reactions involving unsymmetrical intermediates, the final ring-closing step can proceed via different pathways, leading to isomeric pyrrolopyridazine products.[6][7] Careful control of reaction conditions (temperature, catalyst, order of addition) is crucial for achieving high regioselectivity. This is discussed further in Troubleshooting Guide: Problem 3 .
In-Depth Troubleshooting Guide
Problem 1: Formation of N-Oxide Byproducts
The high electron density on the pyridazine nitrogens makes them prime targets for oxidation. This side reaction is one of the most frequently encountered issues.
Symptoms:
-
A significant peak at [M+16] in the mass spectrum.
-
Appearance of a more polar spot on TLC, often with tailing.
-
Reduced yield of the desired pyrrolopyridazine product.
-
Potential for the reaction mixture to develop a yellowish or brownish hue.
Causality and Mechanism: The lone pair of electrons on a pyridazine nitrogen atom can attack an electrophilic oxygen source, such as molecular oxygen (O2), hydrogen peroxide, or organic peroxides. This process is often catalyzed by trace metals or light.
Preventative Protocols & Solutions
| Strategy | Detailed Protocol | Rationale |
| High Dilution Conditions | 1. Use a significantly larger volume of solvent than typically employed. Aim for concentrations in the range of 0.01 M to 0.001 M for the key cyclization precursor. 2. Vigorously stir the reaction to ensure homogeneity despite the low concentration. | By keeping the molecules far apart, the probability of one reactive end of a molecule finding its other end (intramolecular) becomes much higher than the probability of it finding a different molecule (intermolecular). |
| Slow Addition (Syringe Pump) | 1. Dissolve the reactive precursor in a portion of the solvent. 2. Place the main reaction flask (containing the rest of the solvent and any catalysts/reagents) on a stirrer. 3. Using a syringe pump, add the solution of the precursor to the main flask over a long period (e.g., 4-12 hours). | This technique maintains an extremely low instantaneous concentration of the reactive species in the flask, strongly favoring the intramolecular cyclization pathway. |
Problem 3: Lack of Regioselectivity & Isomer Formation
Many synthetic routes, particularly those building the pyrrole ring onto a pre-existing pyridazine, can result in the formation of multiple isomers if the cyclization is not well-controlled.
Symptoms:
-
Multiple spots on TLC/LC that are close in Rf/retention time.
-
Mass spectrometry shows two or more peaks with the identical parent mass.
-
The 1H NMR spectrum is overly complex, showing more peaks than expected for a single pure compound.
Causality and Mechanism: A common route to the pyrrolo[2,3-c]pyridazine core involves a variation of the Fischer indole synthesis. [5][8][9]The key-[4][4]sigmatropic rearrangement step's regiochemical outcome is highly sensitive to the electronic and steric environment of the precursor hydrazone, which can be influenced by catalysts and temperature. An incorrect cyclization can lead to the undesired pyrrolo[3,4-c]pyridazine or other isomers.
Troubleshooting & Control Measures
| Strategy | Detailed Protocol | Rationale |
| Catalyst Screening | 1. Set up small-scale parallel reactions using different acid catalysts. 2. Common choices include Brønsted acids (p-TsOH, H2SO4) and Lewis acids (ZnCl2, BF3·OEt2). Polyphosphoric acid (PPA) or Eaton's reagent are often used for high-temperature cyclizations. [9] 3. Analyze the crude reaction mixture from each vial by LC-MS or 1H NMR to determine the isomeric ratio. | The choice of acid catalyst can significantly influence the transition state energy of the competing cyclization pathways, thereby favoring the formation of one regioisomer over another. |
| Temperature Control | 1. If a reaction at elevated temperature provides a mixture of isomers, attempt to run it at a lower temperature (e.g., room temperature, 0 °C, or even -78 °C). 2. Note that lower temperatures will drastically slow the reaction rate, requiring longer reaction times. Monitor carefully by TLC or LC-MS. | Lowering the reaction temperature can increase the selectivity of kinetically controlled reactions. The pathway with the lower activation energy will be more heavily favored, often leading to a cleaner product profile. |
| Alternative Synthetic Routes | If the Fischer-type synthesis proves intractable, consider modern cross-coupling strategies. Palladium-catalyzed reactions, for instance, can offer superior control over regiochemistry by forming specific C-N or C-C bonds with high fidelity. [10] | Changing the fundamental bond-forming strategy can bypass the inherent regioselectivity problems of a particular reaction class. |
References
- Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis.
-
Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PMC. Available at: [Link]
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Available at: [Link]
-
Pyridazine N‐Oxide. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH. Available at: [Link]
-
Pyridine-N-oxide. Wikipedia. Available at: [Link]
-
Exploration of the interrupted Fischer indolization reaction. PMC. Available at: [Link]
-
Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing. Available at: [Link]
-
One-Pot Synthesis of Pyrrolo[3,2-d]pyridazines and Pyrrole-2,3-diones via Zirconocene-Mediated Four-Component Coupling of Si-Tethered Diyne, Nitriles, and Azide. Organic Letters. Available at: [Link]
-
Synthesis of 5-chloro-7-azaindoles by Fischer reaction. ResearchGate. Available at: [Link]
-
Synthesis of dimeric aryls and heteroaryls through dimerization. ResearchGate. Available at: [Link]
-
Understanding and Interrupting the Fischer Azaindolization Reaction. PMC. Available at: [Link]
-
Dimerization mechanisms of heterocyclic carbenes. ResearchGate. Available at: [Link]
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. Available at: [Link]
Sources
- 1. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
- 2. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Exploration of the interrupted Fischer indolization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds | MDPI [mdpi.com]
Technical Support Center: Synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Analogs
Welcome to the technical support center for the synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to optimize your reaction conditions and ensure reproducible success.
Section 1: Frequently Asked Questions (FAQs) - Core Synthesis Strategy
The synthesis of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core often involves a multi-step sequence. A common and effective approach is the condensation of a suitably substituted pyrrole precursor with a hydrazine, followed by cyclization. One such strategy involves the use of 4-aroyl-pyrrole-2,3-dicarbonyls which can be condensed with hydrazines to form the desired pyrrolo[2,3-d]pyridazine ring system.[1][2] Another powerful method is the catalyst-free tandem hydroamination-SNAr sequence which provides an efficient route to these molecules in moderate to high yields.[3][4]
Q1: My initial condensation reaction between the pyrrole-dicarbonyl and hydrazine is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in this step are frequently due to suboptimal reaction conditions, purity of reagents, or side reactions.[5] Here’s a systematic approach to troubleshooting:
-
Reagent Purity: Ensure your pyrrole-dicarbonyl starting material is pure. Impurities can significantly hinder the reaction. Similarly, use a high-purity grade of hydrazine hydrate or the specific hydrazine derivative for your analog.
-
Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol are commonly used to facilitate the condensation.[2] Ensure your solvent is anhydrous if the reaction is sensitive to water, which can hydrolyze intermediates.
-
Temperature and Reaction Time: While some condensations proceed at room temperature, others may require heating (reflux) to drive the reaction to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent decomposition of the product.
-
pH Control: The pH of the reaction mixture can influence the rate of hydrazone formation. A slightly acidic medium can catalyze the reaction, but strongly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic. A catalytic amount of a weak acid like acetic acid can be beneficial.
-
Stoichiometry: Ensure the correct molar ratios of your reactants. A slight excess of the hydrazine derivative (e.g., 1.1 equivalents) can sometimes improve the yield.[2]
Section 2: Troubleshooting the Cyclization Step
The intramolecular cyclization is a critical step in forming the pyridazine ring. This is often achieved through heating the intermediate hydrazone, sometimes in the presence of an acid or base catalyst.
Q2: I'm observing multiple products after the cyclization step. How can I improve the regioselectivity?
A2: The formation of multiple products often points to issues with regioselectivity during cyclization, especially with unsymmetrical pyrrole precursors.
-
Reaction Mechanism: Understanding the reaction mechanism is key. For instance, in the formation of pyrrolo[2,3-d]pyridazines from pyrrolo-2,3-dicarbonyls and phenylhydrazine, DFT calculations have been used to predict the formation of one isomer over another.[1]
-
Steric and Electronic Effects: The substituents on your pyrrole ring and hydrazine will influence the direction of cyclization. Bulky groups may favor the formation of the less sterically hindered product. Electron-donating or withdrawing groups will affect the nucleophilicity of the reacting centers.
-
Catalyst Choice: The choice of catalyst can significantly impact regioselectivity. For some intramolecular cyclizations of alkynes, indium(III) catalysts have shown excellent regioselectivity.[6] While not directly for this pyridazine system, it highlights the importance of catalyst screening.
Q3: My cyclization reaction is not proceeding to completion. What can I do?
A3: Incomplete cyclization can be addressed by optimizing the following parameters:
-
Temperature: Higher temperatures are often required to overcome the activation energy for the intramolecular cyclization. Consider increasing the reflux temperature by using a higher-boiling solvent.
-
Catalyst: If uncatalyzed, consider adding a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid to promote the reaction.
-
Water Removal: The cyclization often involves the elimination of a molecule of water. Using a Dean-Stark apparatus to remove water from the reaction mixture can drive the equilibrium towards the product.
Section 3: Challenges with the Pyrrole Core - Protection and Side Reactions
The pyrrole ring is electron-rich and can be prone to polymerization or unwanted side reactions under acidic conditions or in the presence of electrophiles.
Q4: I'm experiencing decomposition or polymerization of my pyrrole starting material. How can I prevent this?
A4: The pyrrole nitrogen's lone pair contributes to the high electron density of the ring, making it susceptible to acid-catalyzed polymerization.[7] N-protection is a common strategy to mitigate this.
-
N-Protecting Groups: The use of an electron-withdrawing protecting group on the pyrrole nitrogen can reduce the ring's reactivity and prevent polymerization.[8] Common protecting groups for pyrroles include:
Table 1: Comparison of Common N-Protecting Groups for Pyrrole
| Protecting Group | Introduction Conditions | Deprotection Conditions | Key Advantages |
| Tosyl (Ts) | Tosyl chloride, base (e.g., KOH, Et₃N)[7] | Strong reducing agents (e.g., Na/NH₃) or strong base | Highly deactivating, prevents polymerization.[8] |
| tert-Butoxycarbonyl (Boc) | Boc₂O, base (e.g., DMAP) | Acidic conditions (e.g., TFA)[10] | Easily removed under mild acidic conditions. |
| 2-Phenylsulfonylethyl | 2-Phenylsulfonylethyl chloride, phase transfer or homogeneous conditions[11] | Reverse Michael reaction using a base like DBN or NaH[11] | Versatile and can be removed under non-acidic/non-reductive conditions.[11] |
Q5: I'm observing unwanted side reactions at the pyrrole ring during functionalization. How can I direct the reaction to the desired position?
A5: The regioselectivity of electrophilic substitution on the pyrrole ring can be controlled by the choice of protecting group and reaction conditions. N-alkoxycarbonyl and N-sulfonyl protecting groups can lead to different regioisomeric products upon acylation.[10] Careful selection of the protecting group can therefore be a tool to direct reactivity.
Section 4: Purification and Characterization
The final stage of any synthesis is the purification and characterization of the target compound. The polar nature of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core can present challenges.
Q6: I'm having difficulty purifying my final product. What purification techniques are most effective?
A6: The choice of purification method will depend on the physical properties of your compound (e.g., polarity, crystallinity).
-
Crystallization: If your product is a solid, recrystallization is often the most effective method for obtaining highly pure material.[12] You will need to screen for a suitable solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature.[12]
-
Column Chromatography: For non-crystalline solids or oils, column chromatography is the standard purification technique.[12] Given the likely polar nature of your product, silica gel is a common stationary phase. You will need to determine an appropriate eluent system, often a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Reverse-Phase Chromatography: If your compound is highly polar and difficult to purify on silica, reverse-phase chromatography (e.g., C18) may be a viable alternative.
Q7: What are the key spectroscopic features I should look for to confirm the structure of my 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine analog?
A7: A combination of NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry is essential for structural confirmation.
-
¹H NMR: Look for the characteristic signals of the pyrrole and pyridazine rings. The protons on the dihydropyridazine ring will typically appear as multiplets in the aliphatic region. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in your molecule. The chemical shifts of the carbonyl group (if present) and the carbons of the heterocyclic rings are diagnostic.[13]
-
IR Spectroscopy: Look for characteristic absorption bands, such as N-H stretches (if the pyrrole nitrogen is unprotected) and C=O stretches (if your molecule contains a carbonyl group).[14]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an accurate mass of your compound, which can be used to confirm its elemental composition.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrrolo[2,3-d]pyridazines from 4-Aroylpyrroles [2]
-
To a solution of the 4-aroyl-1H-pyrrole-2,3-dicarbaldehyde (1.0 equiv.) in ethanol, add hydrazine hydrate (1.1 equiv.).
-
Stir the reaction mixture at reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude residue by column chromatography or recrystallization.
Protocol 2: General Procedure for N-Tosyl Protection of a Pyrrole [7]
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrrole (1.0 equiv.) in an anhydrous solvent such as THF or DCM.
-
Add a base such as potassium hydroxide or triethylamine (1.2-1.5 equiv.).
-
Cool the mixture in an ice bath and add tosyl chloride (1.1 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
Diagram 1: General Troubleshooting Workflow for Low Reaction Yield
A decision tree for troubleshooting low reaction yields.
Diagram 2: Synthetic Pathway Decision: Protecting the Pyrrole
A logical flow for deciding on pyrrole N-protection.
References
- Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. Journal of Organic Chemistry.
- Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry.
- Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides. PubMed Central.
- Pyrrole Protection.
- Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Science Publishing.
- Avoiding polymerization of pyrroles during synthesis. BenchChem.
- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.
- Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution.
- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Str
- troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study.
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Semantic Scholar.
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-arom
Sources
- 1. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. acgpubs.org [acgpubs.org]
troubleshooting low bioactivity of synthesized pyrrolo[2,3-c]pyridazine derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with synthesized pyrrolo[2,3-c]pyridazine derivatives. This guide is designed to help you troubleshoot a common yet complex challenge: lower-than-expected biological activity in your experimental assays. As drug development professionals, we understand that unexpected results are part of the scientific process. This resource provides a structured, experience-driven approach to identify and resolve the root causes of low bioactivity, ensuring the integrity and progression of your research.
Troubleshooting Guide: From Synthesis to Screening
Observing low or no bioactivity from a novel compound can be disheartening, but it is a critical data point. The issue often lies not with the core hypothesis but with subtle technical factors related to the compound itself or the assay used to test it. This guide follows a logical flow from the solid-state compound to its performance in a biological system.
Section 1: Compound Purity & Structural Integrity
The most fundamental cause of poor activity is an issue with the test molecule itself. Before questioning the biological hypothesis, we must be certain that the compound is what we think it is, and that it is sufficiently pure.
Question: My synthesized pyrrolo[2,3-c]pyridazine derivative shows weak or no activity, but the initial synthetic scheme was successful. Where should I start?
Answer: Start by rigorously re-evaluating the compound's identity and purity. A "successful" synthesis in terms of yield does not guarantee the required purity for biological assays.
-
Confirm Structural Identity: The final structure must be unequivocally confirmed. Standard characterization is often not enough.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential. If there are any ambiguities in proton or carbon assignments, consider advanced 2D NMR techniques (COSY, HSQC, HMBC) to confirm connectivity. The complex fused ring system of pyrrolo[2,3-c]pyridazines can sometimes lead to unexpected isomers.[1][2]
-
High-Resolution Mass Spectrometry (HRMS): This provides the exact mass, confirming the elemental composition. It is a crucial checkpoint to rule out unexpected products, such as hydrates or solvent adducts.
-
-
Assess Purity with Orthogonal Methods: Relying on a single purity assessment method (e.g., NMR alone) can be misleading.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for purity analysis. Ensure you are using a suitable gradient to separate closely related impurities. Check for purity at a revealing wavelength (e.g., 254 nm) and also by the total ion chromatogram (TIC).
-
HPLC (High-Performance Liquid Chromatography): For quantitative purity assessment, use a validated HPLC method with a UV detector. This is more accurate for quantification than LC-MS.
-
-
Identify and Quantify Impurities: Even small amounts of certain impurities can interfere with bioassays.
| Common Impurity Type | Detection Method | Potential Impact on Bioactivity |
| Residual Palladium Catalyst | ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | Can inhibit enzymes, leading to false positives or negatives. Many kinases are sensitive to heavy metals. |
| Unreacted Starting Materials | LC-MS, NMR | Can competitively bind to the target or have their own off-target effects, confounding the results. |
| Byproducts from Side Reactions | LC-MS, 2D NMR | Structural isomers may be inactive or have different activity profiles, effectively lowering the concentration of your desired compound. |
| Residual Solvents (e.g., DMF, DMSO) | 1H NMR (with internal standard) | High concentrations can be cytotoxic to cells or interfere with assay components. |
| Degradation Products | LC-MS (run against a freshly purified sample) | If the compound is unstable, what you are testing is not the intended molecule.[3] |
Question: I've confirmed my compound's structure and purity (>95%), but the activity is still low. What's next?
Answer: Now, consider issues related to compound stability, storage, and handling. The physical form and solubility of your compound are critical for its biological availability.
Section 2: Compound Stability, Solubility, and Handling
A pure, structurally correct compound can still fail if it doesn't reach its target in a bioactive state.
Question: How can I be sure my compound is stable under my storage and experimental conditions?
Answer: Stability is not a given and must be empirically determined, especially for novel heterocyclic scaffolds.[3][4]
-
Freeze-Thaw Stability: Repeatedly freezing and thawing a DMSO stock solution can cause compound precipitation or degradation. To test this, analyze the purity of a stock solution by LC-MS after 3-5 freeze-thaw cycles.
-
Solution Stability: Assess the stability of your compound in the final assay buffer. Incubate the compound in the buffer for the duration of the experiment (e.g., 1-24 hours) at the assay temperature. Analyze the sample by LC-MS at the end of the incubation to check for degradation.
-
Light Sensitivity: Some heterocyclic compounds are photosensitive.[5] If you suspect this, prepare samples in amber vials and minimize exposure to direct light during experiments. A photostability study can confirm this by exposing a solution to controlled light conditions.
Protocol: Basic Solution Stability Test
-
Prepare a 10 µM solution of your compound in the final assay buffer.
-
Prepare an identical solution in a control solvent where the compound is known to be stable (e.g., fresh anhydrous DMSO).
-
Incubate both solutions under the exact conditions of your bioassay (temperature, light, time).
-
At t=0 and at the end of the incubation period, inject an aliquot onto an LC-MS system.
-
Compare the peak area of the parent compound and look for the appearance of new degradation peaks. A >10-15% loss of parent compound indicates a stability issue.
Question: My compound has poor solubility in aqueous buffer. Could this be the reason for low activity?
Answer: Absolutely. Poor aqueous solubility is a leading cause of low apparent bioactivity.[6] If a compound precipitates in the assay buffer, its effective concentration is much lower than the nominal concentration, leading to misleadingly high IC50 values.
-
Visual Inspection: After diluting your DMSO stock into the aqueous assay buffer, visually inspect the solution (against a dark background) for any cloudiness or precipitate.
-
Kinetic Solubility Assays: Perform a nephelometry or turbidimetry assay to quantitatively measure the solubility of your compound in the assay buffer.
-
Mitigation Strategies:
-
Lower the Test Concentration: Your highest test concentration should be well below the solubility limit.
-
Use Formulation Aids: In some cell-based assays, a small amount of a solubilizing agent like BSA (Bovine Serum Albumin) or specific cyclodextrins can be used, but must be validated to not interfere with the assay.
-
Modify the Compound: If solubility issues persist across a chemical series, it may be a fundamental property of the scaffold that needs to be addressed through medicinal chemistry.[7]
-
Section 3: Bioassay Design and Execution
If the compound is pure, stable, and soluble, the next step is to scrutinize the biological assay itself.
Question: I'm testing my compounds in a kinase assay, but the results are inconsistent. What are common pitfalls in kinase assays?
Answer: Kinase assays are complex, and their accuracy depends on carefully optimized conditions.[8][9][10]
-
ATP Concentration: The concentration of ATP is critical. If you are screening for ATP-competitive inhibitors, using a high ATP concentration (e.g., the Km value or higher) will make your inhibitors appear less potent. For initial screening, a lower ATP concentration can increase sensitivity, but follow-up IC50s should be determined at a physiologically relevant concentration (~1 mM) to better predict cellular activity.[10]
-
Enzyme and Substrate Concentrations: Ensure you are operating in the linear range of the enzyme kinetics. Substrate depletion (>15-20% conversion) can lead to non-linear reaction rates and inaccurate inhibition data.
-
Assay Interference: The readout technology can be a source of artifacts.
-
Fluorescence-Based Assays (e.g., TR-FRET): Your compound might be fluorescent itself or a quencher, leading to false positive or negative results. Run a counterscreen without the enzyme to check for this.
-
Luminescence-Based Assays (e.g., Kinase-Glo®): Compounds can directly inhibit the luciferase reporter enzyme. A luciferase inhibition counterscreen is essential.[9]
-
-
Positive Control: Always include a well-characterized inhibitor for your target kinase as a positive control in every plate. The consistency of its IC50 value is a key indicator of assay health.
Diagram: Troubleshooting Kinase Assay Variability
Caption: A decision tree for troubleshooting inconsistent kinase assay results.
Section 4: Target Engagement and Mechanism of Action
When all technical issues are ruled out, you may need to confirm that your compound is actually interacting with its intended target in the biological system.
Question: My compound is clean and the assay is robust, but the activity is still poor. How can I confirm the compound is engaging the target protein?
Answer: This requires moving beyond simple activity assays to more direct biophysical or cellular methods. This step is crucial before concluding that the chemical series is inactive.
-
Thermal Shift Assay (TSA): This technique measures the change in a protein's melting temperature upon ligand binding. An increase in melting temperature provides direct evidence of target engagement.
-
Surface Plasmon Resonance (SPR): SPR can measure the binding kinetics (on-rate and off-rate) and affinity (KD) of your compound to the target protein, providing definitive proof of interaction.
-
Cellular Target Engagement Assays (e.g., CETSA®): For cell-based models, assays like the Cellular Thermal Shift Assay (CETSA®) can confirm that your compound is entering the cell and binding to its intended target in a physiological context.
Frequently Asked Questions (FAQs)
Q1: What is the known biological potential of the pyrrolo[2,3-c]pyridazine scaffold? The pyridazine ring and its fused derivatives are recognized for a wide range of biological activities.[1][11] Specifically, pyrrolopyridine and pyrrolopyridazine systems have been explored as inhibitors of various kinases, including Janus kinases (JAKs), making them relevant for autoimmune diseases and cancer.[12][13] They have also been investigated for antimicrobial and antiviral properties.[14][15]
Q2: Are there common challenges in the synthesis of N-heterocycles like this one? Yes, the synthesis of nitrogen-containing heterocycles can present challenges such as regioselectivity issues, difficulty in purification due to the polar nature of the compounds, and potential for side reactions.[7][16] Metal-catalyzed cross-coupling reactions, while powerful, can lead to contamination with residual metals that require specific purification steps to remove.
Q3: How should I choose a purification method for my final compounds? The choice depends on the compound's properties.
-
Flash Chromatography (Silica/Alumina): Good for general purification, but highly polar compounds may streak or adsorb irreversibly. Adding a modifier like triethylamine to the eluent can help for basic compounds.[17]
-
Reverse-Phase Chromatography (C18): Excellent for polar compounds that are difficult to purify on normal phase silica.
-
Crystallization: If achievable, this is the best method for obtaining highly pure material. It requires screening various solvents to find suitable conditions.[18][19]
Q4: My compound seems to have some activity but the dose-response curve is flat or U-shaped. What could be the cause? This often points to an artifact. A flat curve suggests the activity is independent of concentration, which could be due to compound precipitation at all tested concentrations or non-specific assay interference. A U-shaped curve can indicate cytotoxicity at higher concentrations (in cell-based assays) or complex off-target pharmacology. Re-check solubility and run cytotoxicity counterscreens.
Appendix: Key Experimental Workflows
Workflow 1: Rigorous Compound Quality Control
This workflow should be performed for any "hit" compound before investing in further biological studies.
Caption: Standard workflow for compound purification and quality control.
Protocol: Recrystallization for Final Compound Purification
-
Solvent Screening: In small vials, test the solubility of ~5-10 mg of your compound in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.[18]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while swirling until the solid is just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slower cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
-
Post-QC: Re-run purity analysis (LC-MS, NMR) on the crystalline material to confirm purity enhancement.
References
-
Dumitrascu, F., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. Available at: [Link]
-
Al-Omair, M. A., et al. (2015). New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Latacz, G., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Janus kinase 3 inhibitor. Retrieved from [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available at: [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Sadowski, B., et al. (2016). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry. Available at: [Link]
- Sperber, N. (1961). Purification of heterocyclic organic nitrogen compounds. U.S. Patent No. 2,982,771. Washington, DC: U.S. Patent and Trademark Office.
-
Thomas, D. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]
-
Savjani, K. T., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Szabó, K., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Available at: [Link]
-
Wang, X., et al. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. Retrieved from [Link]
-
Hennebelle, M., et al. (2020). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED. Retrieved from [Link]
-
Glickman, J. F. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]
-
Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Deprez-Poulain, R., et al. (2024). Identification of first active compounds in drug discovery. how to proceed? Frontiers in Drug Discovery. Available at: [Link]
-
Li, N., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. Available at: [Link]
-
Dumitrascu, F., & Caira, M. R. (2011). Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc. Available at: [Link]
-
NPTEL. (n.d.). A Study Guide In Organic Retrosynthesis: Problem Solving Approach. Retrieved from [Link]
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]
-
Dherde, N. P., & Sibi, M. P. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
Sakamoto, K., et al. (2019). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
García, M. (2022). Special Issue: Sulfur-Nitrogen Heterocycles. Molecules. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]
-
Carmody, J. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing? Avomeen. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Singh, R. (2018). Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis. Journal of the Serbian Chemical Society. Available at: [Link]
-
Wéber, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available at: [Link]
-
Stephens, J. (2022). Integrated approach addresses some of the biggest challenges in natural products drug discovery. News-Medical.Net. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
ChemistNATE. (2022). Approach to Synthesis Problems – Organic Chemistry: How to…. Retrieved from [Link]
-
Ahemad, N., & Sahu, V. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. Available at: [Link]
-
GlycoMScan. (n.d.). Stability studies of small molecules and proteins. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
Sources
- 1. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmtech.com [pharmtech.com]
- 4. seed.nih.gov [seed.nih.gov]
- 5. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 13. sci-hub.box [sci-hub.box]
- 14. New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00400G [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Technical Support Center: Solubility Enhancement for 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Compounds
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine compounds. This scaffold is of significant interest in medicinal chemistry; however, its often planar and hydrophobic nature can lead to solubility challenges in aqueous assay buffers.[1][2] Poor solubility is a primary source of experimental artifacts, leading to underestimated compound potency, poor reproducibility, and inaccurate structure-activity relationships (SAR).[3][4]
This guide provides a structured approach to diagnosing and overcoming solubility issues, ensuring the generation of high-quality, reliable data in your biological assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when working with this class of compounds.
Q1: I've just received a new 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivative. How should I prepare my initial stock solution?
A1: The industry-standard best practice is to first prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[5] A concentration of 10-20 mM is typical.[6]
-
Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds.[5] Creating a high-concentration stock allows for minimal volumes to be added to your final assay, which is critical for minimizing solvent-induced artifacts.[5][7]
-
Best Practice: Always use high-purity, anhydrous DMSO. Allow the compound vial and the DMSO to come to room temperature before opening to prevent water condensation, as absorbed water can significantly decrease compound solubility in DMSO.[8][9] If the compound does not dissolve readily, gentle warming (to 30-40°C) or brief sonication can be applied.[4]
Q2: My compound dissolves perfectly in DMSO, but precipitates immediately when I add it to my aqueous assay buffer. What's happening?
A2: This is a classic sign of poor aqueous solubility. While DMSO is an excellent solvent, its solubilizing effect is dramatically reduced upon high dilution into an aqueous environment.[7][10] The compound, now exposed to a predominantly water-based medium, crashes out of solution. This process is a key reason for conducting what is known as a "kinetic" solubility assay, which mimics this very dilution process.[6][11]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: This is highly dependent on the cell line and assay sensitivity. As a general rule, the final concentration of DMSO should be kept as low as possible, ideally ≤0.5% , and almost always below 1%.[5] High concentrations of DMSO can be cytotoxic, interfere with enzyme function, or alter membrane permeability, leading to misleading results.[5] Crucially, you must include a "vehicle control" in all experiments, which contains the same final concentration of DMSO as your test wells but no compound. This allows you to subtract any solvent-induced effects.[5]
Q4: I see precipitation in my highest concentration wells. Is that data still useful?
A4: No. If you can visually see precipitation (or detect it by instrumentation), the nominal concentration you think you are testing is not the actual concentration of the compound in solution. The true dissolved concentration is unknown and capped at its solubility limit in that specific buffer. This leads to a flattening of the dose-response curve and an inaccurate IC50/EC50 value.[3][4] Any data points with visible precipitation should be considered unreliable.
Part 2: Troubleshooting Guide - From Problem to Solution
This guide provides a systematic workflow for addressing solubility issues, starting with the simplest interventions and progressing to more advanced formulation strategies.
Problem: Compound Precipitates Upon Dilution into Aqueous Buffer
Your primary goal is to maintain the compound in a dissolved state at the highest required concentration in your final assay plate.
Caption: Decision workflow for enhancing compound solubility.
Strategy 1: Co-Solvent Optimization
The first line of defense is to introduce a small percentage of a water-miscible organic solvent, or "co-solvent," into your aqueous buffer.[12][13] This increases the solvent's capacity to dissolve hydrophobic molecules by reducing the polarity of the overall system.[14]
| Co-Solvent | Typical Final Conc. Range | Pros | Cons & Considerations |
| DMSO | 0.1 - 1.0% | Powerful solvent, well-characterized.[5] | Can be cytotoxic/interfere with assays at >0.5%.[5] |
| Ethanol | 1 - 5% | Biocompatible, effective for many compounds. | Can affect enzyme activity; more volatile. |
| PEG 400 | 1 - 5% | Low toxicity, good solubilizer for lipophilic drugs.[13][14] | Can increase viscosity of the solution. |
| Glycerin | 1 - 5% | Very low toxicity, commonly used in formulations.[12] | High viscosity; may not be as effective as other co-solvents. |
Implementation: Prepare your assay buffer with the desired percentage of the co-solvent before adding the compound stock solution. Test a matrix of co-solvents and concentrations to find the optimal condition that maintains solubility without compromising assay performance.
Strategy 2: pH Modification
For compounds with ionizable functional groups (e.g., amines, carboxylic acids), solubility is highly pH-dependent.[15][16] The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core contains basic nitrogen atoms, suggesting that its derivatives are likely to be basic.
-
Principle: According to the Henderson-Hasselbalch principle, a basic compound will become more protonated and positively charged as the pH of the solution decreases.[17][18] This ionized form is generally much more water-soluble than the neutral form.[19]
-
Actionable Step: Try lowering the pH of your assay buffer. For a basic compound, moving the pH from 7.4 to 6.5 or even 6.0 can dramatically increase solubility.
-
Causality: By lowering the pH to a value at least 1-2 units below the compound's pKa, you ensure that the majority of the molecules are in their charged, more soluble, conjugate acid form.[19]
-
Caution: Ensure that your target protein and assay components are stable and active at the modified pH. Always run controls to confirm that the pH change itself does not alter the assay biology.[20]
Strategy 3: Use of Solubilizing Excipients
If co-solvents and pH adjustments are insufficient, specialized excipients can be employed.
-
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is highly water-soluble.[23][24][25] This is a widely used and powerful technique for improving the solubility and bioavailability of drugs.[22]
-
Implementation: Add 1-10 mM of a cyclodextrin derivative (Hydroxypropyl-β-cyclodextrin is a common starting point) to your assay buffer.
-
-
Surfactants (e.g., Tween-80, Triton X-100): At concentrations above the critical micelle concentration (CMC), these amphiphilic molecules form micelles that can sequester hydrophobic compounds within their cores. This is generally a last resort for in vitro assays, as surfactants can be harsh on cells and interfere with protein function. Use at very low concentrations (e.g., 0.01-0.1%).
Part 3: Key Experimental Protocols
Adherence to standardized protocols is essential for reproducibility.
Protocol 1: Preparation of a 10 mM Master Stock Solution
-
Pre-Weighing: Allow the vial of solid compound (e.g., 1.21 mg) and a vial of anhydrous DMSO to equilibrate to room temperature for at least 20 minutes.
-
Calculation: Determine the volume of DMSO required. For a compound with a molecular weight of 121.14 g/mol :
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (L) = 0.00121 g / (0.01 mol/L * 121.14 g/mol ) = 0.001 L = 1 mL
-
-
Dissolution: Add the calculated volume (1 mL) of anhydrous DMSO to the vial containing the compound.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes. If dissolution is not complete, sonicate the vial in a water bath for 5-10 minutes.[4]
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5][8]
Protocol 2: A Basic Kinetic Solubility Assessment
This protocol helps you determine the approximate solubility limit of your compound under assay-like conditions.[26][27]
-
Preparation: Prepare 1 mL of your final assay buffer (e.g., PBS, pH 7.4) in a 1.5 mL microcentrifuge tube.
-
Compound Addition: Add a small volume (e.g., 5 µL) of your 10 mM DMSO stock solution to the buffer. This gives a nominal final concentration of 50 µM and a final DMSO concentration of 0.5%.
-
Incubation: Cap the tube and incubate at room temperature (or your assay temperature) for 1-2 hours with gentle shaking.[26][28]
-
Observation: After incubation, visually inspect the tube for any signs of precipitation (cloudiness, solid particles).
-
Separation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).[28] The resulting concentration is the kinetic solubility.
References
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Technology Networks. Retrieved from [Link]
-
Sareen, S., Mathew, G., & Joseph, L. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 747-756. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Gould, S., & Scott, K. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
-
Miro, A., Quaglia, F., & Sorrentino, A. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 14(10), 2026. Retrieved from [Link]
-
Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2841-2852. Retrieved from [Link]
-
Al-mahallawi, A. M., El-Helw, A. M., & El-Khatib, M. M. (2016). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. British Journal of Pharmaceutical Research, 9(4), 1-8. Retrieved from [Link]
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256. Retrieved from [Link]
-
Best Practices For Stock Solutions. (n.d.). FasterCapital. Retrieved from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. Retrieved from [Link]
-
Enhancing solubility and stability of poorly soluble drugs. (2024, September 18). Technology Networks. Retrieved from [Link]
-
Kinetic Solubility. (n.d.). Charnwood Discovery. Retrieved from [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]
-
Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5), 062-068. Retrieved from [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications? (2024, October 30). Quora. Retrieved from [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. Retrieved from [Link]
-
Top Ten Tips for Making Stock Solutions. (2025, May 27). Bitesize Bio. Retrieved from [Link]
-
Addressing Pain Points and Solubility Challenges for Drug Discovery. (n.d.). ACS Media Group. Retrieved from [Link]
-
What does it mean to use DMSO as a dissolvant in biology experiemnts? (2018, October 24). Biology Stack Exchange. Retrieved from [Link]
-
How Does pH Impact Ionic Compound Solubility? (2025, December 20). YouTube. Retrieved from [Link]
-
Bergström, C. A., et al. (2007). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical Sciences, 96(6), 1477-1485. Retrieved from [Link]
-
solubility enhancement -by pH change & complexation. (n.d.). Slideshare. Retrieved from [Link]
-
Improving solubility and accelerating drug development. (n.d.). Veranova. Retrieved from [Link]
-
pH and solubility. (n.d.). Khan Academy. Retrieved from [Link]
-
Frank, K. J., et al. (2017). Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations. Journal of Pharmaceutical Sciences, 106(10), 2927-2937. Retrieved from [Link]
-
Bergström, C. A., et al. (2007). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. Journal of Pharmaceutical Sciences, 96(6), 1477-1485. Retrieved from [Link]
-
The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. Retrieved from [Link]
-
Tong, W. Q. (2008). Advanced Screening Assays to Rapidly Identify Solubility-Enhancing Formulations: High-Throughput, Miniaturization and Automation. American Journal of Drug Delivery, 6(1), 1-10. Retrieved from [Link]
-
In vitro methods to assess drug precipitation. (2017). ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Molecules, 28(5), 2212. Retrieved from [Link]
-
Kariv, I., Rourick, R. A., & Weaver, D. F. (2001). High-throughput screening: Enabling and influencing the process of drug discovery. Combinatorial Chemistry & High Throughput Screening, 4(1), 1-12. Retrieved from [Link]
-
How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage. Retrieved from [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Retrieved from [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. (2023, July 19). Semantic Scholar. Retrieved from [Link]
-
Shah, P., Patel, R. I., & Vyas, P. J. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 3(3), 632-636. Retrieved from [Link]
-
Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. (2020, May 1). PubMed. Retrieved from [Link]
-
Using high throughput experimentation to gain new insights. (n.d.). American Chemical Society. Retrieved from [Link]
Sources
- 1. veranova.com [veranova.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. bepls.com [bepls.com]
- 14. scispace.com [scispace.com]
- 15. longdom.org [longdom.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Khan Academy [khanacademy.org]
- 19. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 20. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. humapub.com [humapub.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. touroscholar.touro.edu [touroscholar.touro.edu]
- 24. ijpsnonline.com [ijpsnonline.com]
- 25. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 26. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 27. charnwooddiscovery.com [charnwooddiscovery.com]
- 28. enamine.net [enamine.net]
Technical Support Center: Overcoming Synthetic Bottlenecks in Scaling Up Pyrrolo[2,3-c]pyridazine Production
Welcome to the technical support center for the synthesis and scale-up of pyrrolo[2,3-c]pyridazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The pyrrolo[2,3-c]pyridazine core is a key structural motif in many compounds of pharmaceutical interest, but its synthesis can present significant challenges, particularly when moving from bench-scale to pilot or manufacturing scale.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate and overcome common synthetic bottlenecks. Our approach is grounded in established chemical principles and field-proven insights to ensure the robustness and scalability of your synthetic routes.
Part 1: Core Synthetic Challenges & Strategic Overview
The construction of the pyrrolo[2,3-c]pyridazine ring system typically involves the formation of a substituted pyrrole followed by the annulation of the pyridazine ring. A prevalent and effective strategy begins with 4-aroyl pyrroles, which undergo a Vilsmeier-Haack reaction to install the necessary carbonyl functionalities, followed by condensation with a hydrazine derivative to form the pyridazine ring.[1] While elegant, this route and others present several potential scale-up bottlenecks including regioselectivity issues, harsh reaction conditions, purification difficulties, and thermal safety concerns.
Below is a logical workflow for diagnosing and addressing challenges during scale-up.
Caption: A workflow for troubleshooting pyrrolo[2,3-c]pyridazine scale-up.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted as a series of questions that our application scientists frequently encounter from researchers in the field.
FAQ 1: My cyclization yield is high at the 1g scale but drops significantly at the 100g scale. What are the likely causes?
This is a classic scale-up challenge. The drop in yield can often be attributed to issues with mass and heat transfer.
-
Causality:
-
Inefficient Mixing: In larger reactors, localized "hot spots" or areas of high concentration can occur if mixing is not adequate. This can lead to the formation of side products and degradation of the desired product.
-
Exothermic Events: The condensation reaction with hydrazine is often exothermic. A small flask can dissipate this heat into the environment efficiently, but a large reactor has a much smaller surface-area-to-volume ratio. If the heat is not removed effectively, the internal temperature can rise uncontrollably, promoting decomposition and side reactions.
-
Reagent Addition Rate: Adding a reagent all at once on a large scale can lead to a dangerous exotherm and high local concentrations. Slow, controlled addition is critical.
-
-
Troubleshooting & Solutions:
-
Characterize Thermal Profile: Before scaling up, use a reaction calorimeter to understand the heat of reaction and determine the maximum safe addition rate of reagents.
-
Control Reagent Addition: Switch from a single-portion addition to a slow, subsurface addition of the hydrazine component using a syringe pump or addition funnel. This maintains a low concentration of the reactive species and allows the cooling system to manage the heat generated.
-
Optimize Agitation: Ensure the reactor's overhead stirrer is correctly positioned and the agitation speed is sufficient to maintain a homogeneous mixture without splashing.
-
Consider a different Solvent: A higher-boiling solvent might offer a wider and safer operating temperature window, but ensure your product is stable at these temperatures over longer reaction times.
-
FAQ 2: I am observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity of the pyridazine ring formation?
Regioselectivity is a common hurdle in the synthesis of substituted pyridazines, especially when using unsymmetrical precursors.[2][3][4] The formation of the desired isomer is governed by a combination of steric and electronic factors.
-
Causality:
-
Ambident Electrophiles: In the Vilsmeier-Haack approach starting from 4-aroyl pyrroles, the resulting pyrrolo-2,3-dicarbonyl intermediate has two distinct carbonyl groups.[1] An unsymmetrical hydrazine (e.g., methylhydrazine) can, in principle, attack either carbonyl, leading to two different regioisomers.
-
Reaction Control: The reaction may be under kinetic or thermodynamic control. A low-temperature reaction might favor one isomer (kinetic product), while a higher temperature could allow for equilibration to the more stable isomer (thermodynamic product).
-
-
Troubleshooting & Solutions:
-
Leverage Steric Hindrance: If one carbonyl group is significantly more sterically hindered than the other, you can use this to your advantage. The nucleophilic hydrazine will preferentially attack the less hindered site. You may be able to modify your starting pyrrole to enhance this difference.
-
Modify Electronic Properties: The relative electrophilicity of the two carbonyl carbons can be tuned by the substituents on the pyrrole ring or the aroyl group.
-
Computational Modeling: Use Density Functional Theory (DFT) calculations to model the transition states for the attack at both carbonyl sites. This can provide valuable insight into which isomer is favored and guide your experimental design.[1]
-
Alternative Routes: Consider synthetic strategies that offer inherent regiocontrol, such as inverse-electron-demand Diels-Alder reactions of 1,2,4,5-tetrazines with appropriately substituted alkynes or enol ethers, which can provide highly regioselective access to pyridazines.[3]
-
FAQ 3: My final product is a poorly soluble solid that is difficult to purify. What strategies can I employ?
Poor solubility and difficult purification are frequently encountered with planar, heteroaromatic systems due to strong intermolecular π-π stacking.
-
Causality:
-
Molecular Structure: The flat, rigid structure of the pyrrolo[2,3-c]pyridazine core promotes aggregation and crystallization, often leading to low solubility in common organic solvents.
-
Impurities: Often, impurities with very similar structures (e.g., regioisomers, starting materials) co-precipitate with the product, making purification by simple crystallization ineffective.
-
-
Troubleshooting & Solutions:
Problem Possible Cause Recommended Solution Product crashes out of solution High supersaturation; poor solvent choice. Screen a wider range of solvents, including polar aprotic (DMF, DMSO, NMP) and protic solvents. Consider using solvent mixtures. Perform a controlled, slow cooling crystallization. Impurities co-crystallize Similar polarity and structure to the product. 1. Trituration/Slurry: Slurry the crude solid in a solvent that dissolves the impurities but not the product (e.g., diethyl ether, hexanes, ethyl acetate).2. Recrystallization from a high-boiling solvent: Use solvents like dichlorobenzene or diphenyl ether if the compound is stable.[5]3. Chromatography: If solubility allows, flash chromatography is an option. For very insoluble compounds, consider reverse-phase chromatography.[6] Oily or Tarry Product Residual solvent; polymeric byproducts. 1. Precipitation: Dissolve the crude material in a good solvent (e.g., DCM, DMF) and add an anti-solvent (e.g., hexanes, water) dropwise to precipitate the product, leaving impurities behind.2. Activated Carbon Treatment: A charcoal treatment of a hot solution can sometimes remove colored, polymeric impurities.
FAQ 4: How can I avoid using harsh reagents like phosphorus oxychloride (POCl₃) during functionalization?
While effective, reagents like POCl₃ are highly corrosive, toxic, and problematic for scale-up due to safety and waste disposal concerns.
-
Causality:
-
Chlorination of pyridazinone moieties to form reactive chloro-pyridazines is a common step for introducing diversity via nucleophilic substitution or cross-coupling reactions. POCl₃ is the classic reagent for this transformation.
-
-
Troubleshooting & Solutions:
-
Alternative Chlorinating Agents: Investigate milder or solid-phase chlorinating agents like oxalyl chloride/DMF (Vilsmeier conditions), cyanuric chloride, or triphenylphosphine/N-chlorosuccinimide. These can often be used under less harsh conditions.
-
Direct Functionalization (C-H Activation): Explore modern synthetic methods that bypass the need for a halogenated intermediate. Palladium-catalyzed direct C-H arylation, for example, could allow you to form C-C bonds directly on the pyridazine ring, avoiding the chlorination step entirely.
-
Route Redesign: Re-evaluate the overall synthetic strategy. It may be more efficient to introduce the desired substituent at an earlier stage of the synthesis before the pyridazine ring is formed. A toolkit of bifunctional pyrrolopyridazines with diverse functionalities can facilitate this approach.[7]
-
Part 3: Key Experimental Protocols & Data
To provide a practical starting point, we have outlined a general procedure based on common literature methods for the key steps in pyrrolo[2,3-c]pyridazine synthesis.
Protocol 1: Vilsmeier-Haack Reaction of a 4-Aroyl-Pyrrole
This protocol describes the formation of the key pyrrolo-2,3-dicarbonyl intermediate.
-
Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 volumes).
-
Reagent Preparation: Cool the DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.2 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Reaction: Dissolve the starting 4-aroyl-pyrrole (1.0 equivalent) in anhydrous DMF (3 volumes) and add it dropwise to the cold Vilsmeier reagent solution.
-
Heating & Monitoring: After the addition is complete, slowly warm the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (e.g., 30% w/v).
-
Isolation: The product will often precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.
Protocol 2: Cyclization with Hydrazine to form the Pyrrolo[2,3-c]pyridazine Core
This protocol describes the final ring-forming step.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the pyrrolo-2,3-dicarbonyl intermediate (1.0 equivalent) in ethanol or acetic acid (10 volumes).
-
Reagent Addition: Add hydrazine hydrate (1.1 - 1.5 equivalents) dropwise to the suspension at room temperature.
-
Heating & Monitoring: Heat the mixture to reflux and maintain for 2-6 hours. The reaction progress should be monitored by TLC or LC-MS. Often, the product will begin to crystallize out of the hot solution.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove residual reagents and solvents. Dry the final product under vacuum. Purity should be assessed by NMR, LC-MS, and elemental analysis.
Sources
- 1. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purity Assessment of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analytical characterization of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the common analytical methods for purity assessment, structured in a practical question-and-answer format to address specific experimental challenges.
The methodologies outlined here are based on established principles for the analysis of polar, nitrogen-containing heterocyclic compounds. While direct literature on this specific molecule is limited, the principles of chromatography, spectroscopy, and compendial methods are broadly applicable and have been adapted to provide a robust analytical framework.
Core Purity Assessment Workflow
A comprehensive purity assessment is a multi-faceted process. It relies on a primary chromatographic technique for separation and quantitation of impurities, supported by orthogonal methods to confirm identity, structure, and measure non-chromatographable impurities like water and inorganic residues.
Caption: Overall workflow for purity assessment of the target compound.
Part 1: Chromatographic Purity (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for determining the purity of most non-volatile organic molecules. It separates the main compound from its organic impurities, allowing for their quantitation. For a polar, basic molecule like 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine, specific challenges like poor peak shape and retention must be proactively addressed.
Troubleshooting Guide: HPLC Analysis
Q1: My primary peak is tailing significantly on a standard C18 column. What is the cause and how can I fix it?
A: Peak tailing for nitrogen-containing heterocycles is a classic problem caused by secondary ionic interactions between the basic nitrogen atoms in your analyte and residual acidic silanol groups (Si-OH) on the silica surface of the column packing. This interaction provides a secondary, non-ideal retention mechanism, causing the peak to tail.
Causality-Driven Solutions:
-
Mobile Phase Modification: The most direct approach is to suppress the silanol interactions.
-
Add a Competing Base: Introduce a small amount of a competing base, like 0.1% triethylamine (TEA) or diethylamine (DEA), into your mobile phase. These amines will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Lower the pH: Operating at a low pH (e.g., pH 2.5-3.5 using formic acid or TFA) ensures that both your basic analyte and the silanol groups are protonated. While the analyte becomes more polar, the protonated silanols have a reduced capacity for ionic interaction, improving peak shape.
-
-
Column Selection: Choose a stationary phase designed to minimize these interactions.
-
Use an End-Capped Column: Modern, high-purity silica columns are extensively "end-capped," where most residual silanols are chemically bonded with a small silylating agent. Ensure you are using a high-quality, end-capped C18 column.
-
Consider a Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols from basic analytes, leading to symmetrical peaks even without mobile phase additives.
-
Q2: I have very little or no retention on a C18 column, even with a high aqueous mobile phase. What are my options?
A: Your compound is highly polar, and the reversed-phase (RP) mechanism, which relies on hydrophobic interactions, is not providing sufficient retention.
Solutions:
-
Aqueous Normal Phase (ANP) or HILIC: Switch to a different chromatographic mode designed for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (e.g., bare silica, diol, amide) with a high organic mobile phase (e.g., >80% acetonitrile). Water acts as the strong, eluting solvent. This provides excellent retention for highly polar molecules.
-
Use a "Aqueous C18" Column: Some C18 columns are specifically designed to be stable in 100% aqueous mobile phases without the alkyl chains collapsing (a phenomenon known as "phase dewetting"). This allows you to maximize retention in reversed-phase mode.
Q3: My retention times are drifting between injections. What should I check first?
A: Retention time instability is a common issue that often points to the system rather than the column itself.[1][2][3]
Systematic Troubleshooting Steps:
-
Check for Leaks: Visually inspect all fittings from the pump to the detector for any signs of leakage. Salt buildup around a fitting is a tell-tale sign of a slow leak.[3]
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. If you are running a gradient, ensure the column is re-equilibrated for a sufficient time (typically 5-10 column volumes) before the next injection.[2]
-
Verify Mobile Phase Composition: Inaccurate mobile phase composition is a frequent cause.[1][2]
-
If mixing online, ensure the pump's proportioning valves are functioning correctly. You can test this by premixing the mobile phase manually and running it from a single reservoir. If stability improves, the issue is with the pump's mixing system.[1]
-
Evaporation of the more volatile organic component (e.g., acetonitrile) from the mobile phase reservoir can change its composition over time. Ensure reservoirs are covered.
-
-
Control Column Temperature: Use a thermostatted column compartment. Fluctuations in ambient laboratory temperature can cause significant retention time shifts.[2]
Experimental Protocol: HPLC Purity Method
This protocol provides a starting point for method development. Validation must be performed according to ICH Q2(R1) guidelines.[4][5][6]
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm (high-purity, end-capped).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 0.5 mg/mL. Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.[3][7]
| Parameter | Typical Starting Condition | Rationale/Justification |
| Stationary Phase | End-capped C18 or Polar-Embedded C18 | Minimizes silanol interactions with basic nitrogens, improving peak shape. |
| Mobile Phase pH | 2.5 - 3.5 (e.g., 0.1% Formic Acid) | Protonates the analyte and suppresses silanol activity, leading to better chromatography. |
| Organic Modifier | Acetonitrile | Lower viscosity and good UV transparency compared to methanol. |
| Detection | UV/PDA (220-400 nm) | The pyrrolopyridazine core is expected to have strong UV absorbance. A PDA detector allows for peak purity assessment. |
| Temperature | 30 - 40 °C | Improves efficiency and reduces mobile phase viscosity, but must be controlled for reproducibility. |
Part 2: Structure, Identity, and Orthogonal Methods
While HPLC is excellent for quantitating impurities, it doesn't confirm the structure of the main peak or identify unknown impurities. Orthogonal methods are required for a complete purity profile.
Troubleshooting & FAQ: Confirmatory Techniques
Q4: How can NMR spectroscopy be used for purity assessment, and what are its limitations?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural elucidation and purity assessment.[8][9][10]
-
Purity Assessment: A high-field ¹H NMR spectrum can provide a quantitative purity assessment (qNMR) if a certified internal standard is used. More commonly, it serves as a qualitative check. The presence of small, unidentifiable peaks in the spectrum that do not correspond to the main structure or known solvents indicates impurities. The integral ratios of impurity peaks to product peaks can give a rough estimate of their levels.
-
Structural Confirmation: 2D NMR techniques like COSY (proton-proton correlation), HSQC (one-bond carbon-proton correlation), and HMBC (long-range carbon-proton correlation) are essential for unambiguously assigning the structure of the main compound and can be invaluable for identifying the structure of a significant impurity if it can be isolated.[11]
-
Limitations: NMR is relatively insensitive compared to HPLC. Impurities below a ~0.5-1.0% level may not be detectable in a standard ¹H NMR spectrum. It also cannot distinguish between enantiomers without a chiral auxiliary.
Q5: When should I use GC-MS instead of LC-MS for impurity identification?
A: The choice depends on the volatility and thermal stability of your compound and its impurities.
-
GC-MS: Is ideal for volatile and thermally stable compounds. For many N-heterocycles, which are often non-volatile, derivatization may be required to increase volatility.[12] This adds complexity and a potential source of artifacts. GC-MS is excellent for identifying residual solvents from the synthesis.
-
LC-MS: Is the more common choice for non-volatile pharmaceutical compounds. It directly couples the separation power of HPLC with the identification power of mass spectrometry, allowing you to get mass information on each peak in your chromatogram. High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass measurement, which is crucial for proposing the elemental composition of an unknown impurity.
Q6: My elemental analysis (CHN) results are off by 0.5% from the theoretical values, but the HPLC purity is >99.5%. What's the likely cause?
A: Assuming no weighing or instrumental error, a deviation greater than the accepted ±0.4% often points to the presence of non-carbon-containing impurities that are "invisible" to a standard HPLC-UV method.[13][14]
Common Causes:
-
Water Content: The most common culprit. Undetected water in the sample will lower the measured percentages of C, H, and N. Always perform Karl Fischer titration to determine the precise water content and recalculate the theoretical CHN values on an anhydrous basis.
-
Inorganic Salts: Residual inorganic salts (e.g., NaCl, K₂CO₃) from the synthesis or workup will not be detected by HPLC-UV and do not contain C, H, or N, thus depressing the measured percentages.
-
Residual Solvents: While most common solvents contain carbon, their C/H/N ratio is different from your product. If a significant amount of a solvent like ethanol or ethyl acetate remains, it will skew the results.
Sources
- 1. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ijsdr.org [ijsdr.org]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 10. researchgate.net [researchgate.net]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
addressing regioselectivity issues in pyrrolo[2,3-c]pyridazine functionalization
A Guide to Navigating Regioselectivity Challenges
Welcome to the Technical Support Center for the functionalization of the pyrrolo[2,3-c]pyridazine scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and modification of this important heterocyclic core. As Senior Application Scientists, we have compiled field-proven insights and key literature to help you address the nuanced challenges of regioselectivity in your experimental work.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter during the functionalization of the pyrrolo[2,3-c]pyridazine core. The Q&A format is designed to help you quickly identify solutions to common experimental challenges.
Question 1: My electrophilic aromatic substitution (e.g., halogenation, nitration) on the pyrrolo[2,3-c]pyridazine core is giving a mixture of products, or the reaction is not proceeding at the desired position. How can I control the regioselectivity?
Answer:
This is a common issue stemming from the distinct electronic nature of the two fused rings. The pyrrole ring is electron-rich and generally more susceptible to electrophilic attack than the electron-deficient pyridazine ring.
Probable Cause & Mechanistic Insight:
-
Inherent Reactivity: The pyrrole moiety is analogous to other electron-rich 5-membered heterocycles. Electrophilic attack is electronically favored at the C3 position (α to the pyrrole nitrogen) over the C2 position. This is because the intermediate cation formed upon attack at C3 is stabilized by three resonance structures, whereas attack at C2 leads to an intermediate with only two resonance structures. The pyridazine ring, being π-deficient, is generally deactivated towards electrophilic substitution.
-
Harsh Reaction Conditions: Forcing conditions (e.g., strong Lewis acids, high temperatures) can lead to a loss of selectivity and the formation of multiple products, including substitution on the less reactive pyridazine ring or di-substituted products.
Solutions & Experimental Protocols:
-
Favoring C3-Substitution (Pyrrole Ring):
-
Mild Halogenating Agents: For halogenation, use milder reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a non-polar solvent like THF or DMF at low temperatures (0 °C to room temperature). This will preferentially target the electron-rich C3 position.
-
Protecting Group Strategy: The use of a protecting group on the pyrrole nitrogen (N7) can modulate the reactivity of the pyrrole ring. While this can sometimes decrease the overall reactivity, it can also prevent side reactions and improve selectivity. Common protecting groups include Boc, SEM, or a simple alkyl group.
-
-
Targeting the Pyridazine Ring (Advanced Strategy):
-
Direct electrophilic substitution on the pyridazine ring is challenging. A more effective approach is a halogen-dance reaction or a metalation-trapping sequence (see Question 2).
-
Protocol: Regioselective C3-Bromination
-
Dissolve the N-protected pyrrolo[2,3-c]pyridazine (1.0 equiv) in anhydrous THF or DMF.
-
Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and purify by column chromatography.
Question 2: I am trying to introduce a substituent on the pyridazine ring using organometallic reagents, but I am getting poor yields and a mixture of isomers. How can I achieve regioselective metalation?
Answer:
Regioselective metalation of the pyridazine ring is achievable but requires careful control of reagents and conditions. The two nitrogen atoms in the pyridazine ring can act as directing groups, but their similar electronic environment can lead to mixtures of products.
Probable Cause & Mechanistic Insight:
-
Kinetic vs. Thermodynamic Control: Direct lithiation with strong bases like n-BuLi can be unselective due to the high reactivity of the base. The most acidic proton is often at C5, adjacent to the pyrrole ring junction, but deprotonation at C4 is also possible.
-
Lewis Acid Direction: The regioselectivity of metalation on a pyridazine ring can be controlled by the use of Lewis acids. A monodentate Lewis acid (e.g., BF₃·OEt₂) will coordinate to one of the pyridazine nitrogens, increasing the acidity of the adjacent C-H bond and directing metalation to the ortho position (C5). A bidentate Lewis acid can chelate both nitrogen atoms, directing metalation to the C4 position.[1]
Solutions & Experimental Protocols:
-
Directed ortho-Metalation (DoM) to C5:
-
Use a combination of a sterically hindered base like TMPMgCl·LiCl in the presence of a Lewis acid such as BF₃·OEt₂. The Lewis acid coordinates to N6, directing deprotonation to the C5 position.
-
-
Metalation at C4:
-
Employ a bidentate Lewis acid to chelate both N1 and N6, which can direct metalation to the C4 position.
-
Protocol: Lewis Acid-Directed C5-Zincation
-
To a solution of N-protected pyrrolo[2,3-c]pyridazine (1.0 equiv) in anhydrous THF, add BF₃·OEt₂ (1.1 equiv) at -20 °C.
-
Stir for 20 minutes, then add TMPZnCl·LiCl (1.2 equiv) and allow the reaction to warm to room temperature and stir for 2 hours.
-
The resulting zincated species can then be trapped with various electrophiles (e.g., iodine for iodination, or used in cross-coupling reactions).
Question 3: My Suzuki-Miyaura cross-coupling on a di-halogenated pyrrolo[2,3-c]pyridazine is not selective. How can I control which halogen reacts?
Answer:
Achieving regioselectivity in cross-coupling reactions on poly-halogenated substrates depends on the relative reactivity of the C-X bonds, which is influenced by both the halogen and its position on the ring.
Probable Cause & Mechanistic Insight:
-
Inherent Reactivity of Halogens: The general order of reactivity in palladium-catalyzed cross-coupling is I > Br > Cl.
-
Electronic Effects of the Ring: The electronic environment of the carbon to which the halogen is attached plays a crucial role. For a di-halogenated pyridazine, the C3 position is often more reactive than other positions in Suzuki-Miyaura couplings.[2][3]
Solutions & Experimental Protocols:
-
Selective Monosubstitution:
-
If you have a substrate with two different halogens (e.g., 3-bromo-5-chloro-pyrrolo[2,3-c]pyridazine), the reaction will likely occur at the more reactive C-Br bond.
-
If you have two of the same halogen (e.g., 3,5-dichloro-pyrrolo[2,3-c]pyridazine), you can often achieve mono-substitution by carefully controlling the stoichiometry (using ~1.0 equiv of the boronic acid and coupling partner) and reaction time. The C3 position is generally favored for the first coupling.[2][3]
-
Choice of catalyst and ligand can also influence selectivity. For example, Pd(PPh₃)₄ is a common catalyst for these reactions.
-
Protocol: Regioselective Suzuki-Miyaura Coupling at C3
-
To a degassed mixture of the 3,5-dihalo-pyrrolo[2,3-c]pyridazine (1.0 equiv), arylboronic acid (1.1 equiv), and a base (e.g., Na₂CO₃ or K₂CO₃, 3.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Heat the reaction mixture under an inert atmosphere, monitoring carefully by TLC or LC-MS for the formation of the mono-coupled product.
-
Once the starting material is consumed and before significant formation of the di-coupled product, cool the reaction and proceed with workup and purification.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different positions on the pyrrolo[2,3-c]pyridazine core?
A1: The reactivity of the pyrrolo[2,3-c]pyridazine core is dictated by the electronic properties of the fused pyrrole and pyridazine rings.
-
Electrophilic Attack: The electron-rich pyrrole ring is more susceptible to electrophilic attack than the electron-deficient pyridazine ring. The most reactive position is C3, followed by C2.
-
Nucleophilic Attack: The electron-deficient pyridazine ring is more prone to nucleophilic attack, particularly at positions C4 and C5, especially if a good leaving group is present.
-
Deprotonation/Metalation: The most acidic C-H protons are generally on the pyridazine ring, with C5 being a likely candidate due to the inductive effect of the adjacent nitrogen and the fused pyrrole ring. However, as discussed in the troubleshooting guide, this can be influenced by directing groups and Lewis acids.
Q2: How can I achieve regioselective N-alkylation?
A2: N-alkylation of pyrrolo[2,3-c]pyridazine can potentially occur at the pyrrole nitrogen (N7) or one of the pyridazine nitrogens (N1 or N6). The outcome is often dependent on the reaction conditions.
-
Alkylation at N7 (Pyrrole): Deprotonation of the pyrrole NH with a strong base like NaH followed by the addition of an alkyl halide will typically lead to N7-alkylation. This is because the resulting anion is a soft nucleophile, and the reaction is under thermodynamic control.
-
Alkylation at N6 (Pyridazine): Under neutral or slightly acidic conditions, or with certain alkylating agents, alkylation may occur on one of the more basic pyridazine nitrogens, likely N6. This is often the kinetically favored product. For related 6-azaindole systems, mixtures of N1 and N6 alkylation are common, making regioselective synthesis challenging.[4]
Q3: Are there any directing group strategies to control functionalization?
A3: Yes, directing groups can be a powerful tool to control regioselectivity.
-
Protecting Groups as Directing Groups: An N-protecting group on the pyrrole ring (N7) can influence the electronic properties and steric environment, thereby directing substitution. For example, a bulky protecting group at N7 might sterically hinder attack at C6 and favor functionalization at C3 or C4.
-
Chelating Directing Groups: A group capable of chelation can be installed to direct metalation. For example, an amide or a similar group at C3 could direct metalation to the C2 position. The use of a transient directing group like glycine has been shown to direct C-H activation in related azaindole systems.[2]
Q4: How can I distinguish between different regioisomers using NMR spectroscopy?
A4: ¹H and ¹³C NMR spectroscopy, along with 2D techniques like NOESY and HMBC, are essential for distinguishing regioisomers.
-
¹H NMR Coupling Constants: The coupling constants between adjacent protons on the pyridazine ring (e.g., J(H4-H5)) are typically in the range of 4-6 Hz. Protons on the pyrrole ring will also show characteristic couplings.
-
¹H NMR Chemical Shifts: The chemical shifts of the protons are highly dependent on the electronic environment. For example, protons on the electron-deficient pyridazine ring will generally be downfield compared to those on the pyrrole ring.
-
NOESY: Through-space correlations in a NOESY experiment can be definitive. For example, an NOE between a substituent and a specific proton on the heterocyclic core can confirm the position of substitution. For an N-alkylated product, an NOE between the alkyl group protons and the protons on the ring can distinguish between N7 and N6 alkylation.
-
HMBC: Long-range C-H correlations can help in assigning the quaternary carbons and confirming the position of substituents.
Data Summary and Visualization
Table 1: Predicted Regioselectivity of Common Functionalization Reactions
| Reaction Type | Reagents | Predicted Major Regioisomer | Rationale |
| Electrophilic Bromination | NBS, THF, 0 °C | C3-Bromo | Attack on the most electron-rich position of the pyrrole ring. |
| Directed Metalation | TMPZnCl·LiCl, BF₃·OEt₂ | C5-Metallo | Lewis acid coordination at N6 directs metalation to the ortho position.[1] |
| Suzuki-Miyaura Coupling | 3,5-Dichloropyrrolo[2,3-c]pyridazine, 1 equiv. ArB(OH)₂, Pd(PPh₃)₄ | 5-Chloro-3-aryl | C3 is generally the more reactive position for Suzuki coupling on dihalopyridazines.[2][3] |
| N-Alkylation (Basic) | NaH, then RX | N7-Alkyl | Formation of the thermodynamically more stable pyrrole anion. |
Diagrams
References
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. Available at: [Link]
-
Lewis Acid Directed Regioselective Metalations of Pyridazine. PubMed. Available at: [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6514. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]
-
Synthesis of 5-substituted pyrrolo[1,2-b]pyridazines with antioxidant properties. PubMed. Available at: [Link]
-
One-Pot Synthesis of Pyrrolo[3,2-d]pyridazines and Pyrrole-2,3-diones via Zirconocene-Mediated Four-Component Coupling of Si-Tethered Diyne, Nitriles, and Azide. ACS Publications. Available at: [Link]
-
Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Taylor & Francis Online. Available at: [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health. Available at: [Link]
-
Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. MDPI. Available at: [Link]
-
Pyrrolopyridazines. 1. Synthesis and reactivity of pyrrolo[2,3‐d]pyridazine 5‐oxides. Wiley Online Library. Available at: [Link]
-
New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. National Institutes of Health. Available at: [Link]
-
Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. MDPI. Available at: [Link]
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. Available at: [Link]
-
Synthesis of 6-azaindoles with “unusual” substitution pattern. American Chemical Society. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health. Available at: [Link]
-
Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc. Available at: [Link]
-
7H-Pyrrolo(2,3-c)pyridazine. PubChem. Available at: [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Royal Society of Chemistry. Available at: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.ru [sci-hub.ru]
- 4. Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240 - American Chemical Society [acs.digitellinc.com]
stability studies of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine under different conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine and its derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for stability studies of this important heterocyclic scaffold. By understanding the potential degradation pathways and the impact of various environmental factors, you can ensure the integrity of your experimental results and the quality of your drug development programs.
Introduction to the Stability of Pyrrolo[2,3-c]pyridazines
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core is a key structural motif in medicinal chemistry.[1][2][3] However, like many nitrogen-containing heterocyclic compounds, its stability can be influenced by a variety of factors, including pH, temperature, light, and the presence of oxidizing agents.[4] Understanding the inherent stability of this scaffold is critical for accurate biological evaluation, formulation development, and defining appropriate storage and handling conditions.
This guide will walk you through common stability-related questions and provide practical troubleshooting advice and experimental protocols to assess the stability of your compounds.
Frequently Asked Questions (FAQs)
Q1: My compound, a derivative of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine, is showing unexpected degradation during analysis. What are the likely causes?
Several factors could be contributing to the degradation of your compound. The pyrrolo[2,3-c]pyridazine ring system, particularly the pyrrole moiety, can be susceptible to:
-
Oxidation: The electron-rich pyrrole ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or certain reagents.[5][6][7] This can lead to the formation of N-oxides, hydroxylated species, or even ring-opened byproducts.[5]
-
Hydrolysis: Depending on the pH and the presence of substituents, the pyridazine ring could be susceptible to hydrolytic cleavage, especially under strong acidic or alkaline conditions.[4] Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be extremely unstable in alkaline medium and labile in acidic medium.[4]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to decomposition.[4][8] Photolability is a known characteristic of some pyrrole-containing compounds.[4]
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents for your analyses.
-
Inert Atmosphere: If you suspect oxidation, try preparing and handling your samples under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Protect your samples from light by using amber vials or covering them with aluminum foil.[8]
-
pH Control: Maintain a neutral pH for your solutions unless your experimental conditions require otherwise. Buffering your analytical mobile phase can also help.
Q2: I need to perform forced degradation studies on my 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivative. What conditions should I test?
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9][10] Based on ICH guidelines and the known chemistry of related heterocycles, we recommend the following stress conditions:
| Stress Condition | Recommended Parameters | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C) | Hydrolysis of amide or ester substituents, potential cleavage of the pyridazine ring.[4] |
| Base Hydrolysis | 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C) | Similar to acid hydrolysis, but often more rapid for certain functional groups. Pyrrolo[3,4-c]pyridine-1,3-diones are noted to be extremely unstable in alkaline media.[4] |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the pyrrole ring to form N-oxides, epoxides, or ring-opened products.[5][8] |
| Thermal Stress | Solid state and in solution at elevated temperatures (e.g., 70 °C, below the melting point).[8] | Thermally induced bond cleavage.[11] |
| Photostability | Exposure to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[12] | Photolytic cleavage of bonds, leading to a variety of degradation products.[4] |
A detailed protocol for conducting these studies is provided in the "Experimental Protocols" section below.
Q3: How can I visually represent the potential degradation pathways of my compound?
Understanding the potential degradation pathways is crucial for identifying unknown peaks in your chromatograms. Below is a generalized DOT script for a Graphviz diagram illustrating potential degradation points on the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core.
A diagram of potential degradation pathways.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Multiple unknown peaks in HPLC after storage at room temperature. | Oxidative degradation from exposure to air. | Store samples under an inert atmosphere (N₂ or Ar). Use freshly prepared solutions for analysis. Consider adding an antioxidant if compatible with your downstream applications. |
| Loss of compound in acidic mobile phase. | Acid-catalyzed hydrolysis. | Increase the pH of the mobile phase to be closer to neutral. If a low pH is required for chromatography, minimize the time the sample is in the acidic environment. |
| Discoloration of the solid compound over time. | Photodegradation or oxidation. | Store the solid compound in a light-protected container (amber vial) in a desiccator under an inert atmosphere. |
| Inconsistent results between different batches of solvent. | Peroxide contamination in the solvent. | Use freshly opened bottles of high-purity solvents. Test solvents for peroxides before use, especially ethers like THF or dioxane. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivative.
1. Preparation of Stock Solution:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours and at 60 °C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours and at 60 °C for 4 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]
-
Thermal Degradation (Solution): Heat the stock solution at 70 °C for 48 hours.
-
Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 70 °C for 48 hours.[8]
-
Photodegradation: Expose the stock solution and the solid compound to a light source as per ICH Q1B guidelines.[12] Include a dark control wrapped in aluminum foil.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method (e.g., RP-HPLC with UV detection).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation and identify the major degradation products.
Below is a DOT script for a Graphviz diagram illustrating the workflow for a forced degradation study.
Sources
- 1. Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Pyrroles and related compounds. Part XXIV. Separation and oxidative degradation of chlorophyll derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sciencegate.app [sciencegate.app]
- 10. pharmtech.com [pharmtech.com]
- 11. Thermal stability and fluxional behaviour of bicyclic sulphur–nitrogen structures of formula En5S3(E = CR, PR2, or SO2–) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. database.ich.org [database.ich.org]
Validation & Comparative
The Pyrrolo[2,3-c]pyridazine Scaffold: A Comparative Efficacy Analysis in Kinase Inhibition
Introduction: The Quest for Selective Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the pursuit of selective kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently dysregulated in various cancers, making them attractive therapeutic targets. The challenge, however, lies in achieving selectivity to minimize off-target effects and associated toxicities. The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold has emerged as a promising heterocyclic core for the development of novel kinase inhibitors. While specific efficacy data for this exact scaffold is emerging, a comprehensive analysis of its close structural analogs provides compelling insights into its potential as a potent and selective inhibitor of key oncogenic kinases.
This guide presents a comparative efficacy analysis of the pyrrolo-pyridazine scaffold and its isosteres, with a primary focus on Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression. We will objectively compare the performance of a closely related analog, 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, with established, FDA-approved CDK inhibitors. Furthermore, we will explore the broader potential of the pyrrolo-pyridazine chemical space by examining its activity against other relevant kinases such as FMS kinase and VEGFR. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this novel scaffold.
The Pyrrolo-Fused Heterocycle: A Privileged Scaffold for Kinase Inhibition
The rationale for exploring pyrrolo-fused pyridazines and pyrimidines as kinase inhibitors is rooted in their structural resemblance to the adenine core of ATP, the natural ligand for kinases. This bioisosteric relationship allows these scaffolds to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity. The dihydropyrrolo moiety introduces a three-dimensional character that can be exploited to achieve greater selectivity and potency.
Comparative Efficacy Analysis: Pyrrolo-Fused Scaffolds vs. Known CDK Inhibitors
While direct inhibitory data for 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine is not yet extensively published, a recent study on the closely related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold has demonstrated its potential as a highly selective CDK2 inhibitor[1][2]. This makes a compelling case for the potential of the analogous pyridazine scaffold.
Focus on CDK2: A Key Player in Cancer Proliferation
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle. Dysregulation of the CDK2 pathway is a hallmark of many cancers, making it a validated therapeutic target.
Head-to-Head Comparison: A Pyrrolo-Fused Scaffold vs. Established CDK Inhibitors
For a robust comparison, we will evaluate the reported efficacy of a lead compound from the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series against well-established CDK4/6 inhibitors, Palbociclib, Ribociclib, and Abemaciclib, which are FDA-approved for the treatment of HR+/HER2- breast cancer. While these approved drugs primarily target CDK4/6, their development and characteristics provide a valuable benchmark for assessing novel CDK inhibitors.
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Selectivity vs. other CDKs | Key Features |
| Lead Pyrrolo[2,3-d]pyrimidin-6-one Derivative | CDK2 | <10 nM (representative) [1][2] | >200-fold vs. CDK1/4/6/7/9 [1][2] | High selectivity for CDK2; promising cellular potency. |
| Palbociclib | CDK4/6 | CDK4: 11 nM, CDK6: 16 nM | High selectivity for CDK4/6 over other kinases | First-in-class approved CDK4/6 inhibitor. |
| Ribociclib | CDK4/6 | CDK4: 10 nM, CDK6: 39 nM | High selectivity for CDK4/6 | Approved for use in combination with an aromatase inhibitor. |
| Abemaciclib | CDK4/6 | CDK4: 2 nM, CDK6: 10 nM | High selectivity for CDK4/6; also inhibits other kinases at higher concentrations | Approved as monotherapy and in combination therapy. |
Expert Analysis: The data for the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series showcases a remarkable and highly desirable selectivity profile for CDK2.[1][2] This is a significant advantage, as off-target inhibition of other CDKs, particularly CDK1, can lead to toxicity. The potent IC50 values in the low nanomolar range suggest that this scaffold is a strong foundation for the development of next-generation CDK2 inhibitors. While the approved inhibitors demonstrate excellent efficacy against CDK4/6, the pyrrolo-fused scaffold offers a distinct opportunity to target CDK2-dependent malignancies.
Broader Kinase Inhibitory Potential of the Pyrrolo-Pyridazine Scaffold
The versatility of the pyrrolo-pyridazine core extends beyond CDK inhibition. Studies on related scaffolds have revealed activity against other important cancer-related kinases:
-
FMS Kinase Inhibition: Derivatives of the isomeric pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the proliferation and survival of macrophages and implicated in various cancers and inflammatory diseases.[3] A lead compound from this series demonstrated an IC50 of 30 nM against FMS kinase.[3]
-
VEGFR Inhibition: The broader class of pyridazine-containing compounds has been explored for its anti-angiogenic properties through the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR).[4] One study reported a pyridazine derivative with 92.2% inhibition of VEGFR kinase activity at a 10 µM concentration.[4]
-
C-Terminal Src Kinase (CSK) Inhibition: Pyridazinone derivatives have been discovered as inhibitors of CSK, a negative regulator of Src-family kinases that play a role in T-cell activation.[5] This highlights the potential of the pyridazine core in immuno-oncology.
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity and provide a practical framework for researchers, we detail a standard experimental workflow for evaluating the efficacy of novel kinase inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods such as fluorescence, luminescence, or radioactivity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivative) in DMSO.
-
Prepare assay buffer containing a buffer salt (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and a source of ATP.
-
Prepare solutions of the recombinant target kinase and its specific substrate.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the assay buffer.
-
Perform a serial dilution of the test compound to create a dose-response curve. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Add the kinase to all wells.
-
Initiate the reaction by adding the ATP and substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).
-
Read the signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.
Principle: The assay measures the number of viable cells after treatment with the test compound over a period of time.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound. Include appropriate controls.
-
-
Incubation:
-
Incubate the plates for a period that allows for several cell divisions (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification).
-
Incubate as required by the reagent manufacturer.
-
-
Data Acquisition and Analysis:
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Signaling Pathway Context
The following diagram illustrates the central role of the Cyclin D-CDK4/6-INK4 and Cyclin E-CDK2 pathways in the regulation of the G1/S cell cycle checkpoint, a critical control point that is often dysregulated in cancer.
Sources
- 1. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Analogs: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and hydrogen bonding capabilities make it an attractive framework for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on this core and related pyrrolopyridazine structures, with a focus on their applications in oncology and inflammation.
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Core: A Scaffold with Therapeutic Potential
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core is a bicyclic heteroaromatic system containing a fused pyrrole and pyridazine ring. This arrangement creates a rigid structure with specific electronic properties that can be fine-tuned through chemical modifications. The adjacent nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, a key feature for molecular recognition at biological targets.[1]
An efficient and practical synthesis of substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines can be achieved through a catalyst-free tandem hydroamination-aromatic substitution sequence, making this scaffold readily accessible for derivatization and SAR exploration.[2][3]
Comparative SAR Analysis: Unraveling the Secrets to Potency and Selectivity
While comprehensive SAR studies on the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold are still emerging, valuable insights can be gleaned from closely related analogs and the broader pyridazine family. This section will compare the SAR of different pyrrolopyridazine-based compounds, highlighting key structural modifications that influence their biological activity.
Case Study: SAR of 6,7-dihydro-5H-pyrrolo[1,2-b][2][4][5]triazole Analogs as Necroptosis Inhibitors
A systematic SAR study on the closely related 6,7-dihydro-5H-pyrrolo[1,2-b][2][4][5]triazole scaffold, which shares the same dihydro-pyrrolo core, provides a detailed roadmap for understanding how substitutions impact activity.[4] These compounds were investigated as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death.
Key SAR Findings:
-
Substitution on the Phenyl-Pyridine Moiety:
-
Introduction of halogen or methyl groups at the R2-position of the pyridine ring resulted in a slight decrease in activity, suggesting steric constraints in the binding pocket.[4]
-
Replacing the pyridine ring with a pyridazine also led to diminished potency.[4]
-
The R1-methyl group was found to be crucial for maintaining the optimal dihedral angle of the pyridine-phenyl moiety, as its removal or replacement with chlorine reduced activity.[4]
-
-
Modifications at the R4 Position:
-
Hydrophilic groups at the R4 position, such as hydroxyl or a tetrahydropyranyl group, enhanced potency in both human and murine cell lines.[4] This is likely due to improved solubility and potential for additional hydrogen bonding interactions.
-
Less polar substituents like methyl or cyanopropyl groups at R4 decreased activity.[4]
-
-
Stereochemistry:
-
The absolute configuration of the chiral centers was critical for activity, with the (R,R) configuration being inactive, highlighting the importance of the three-dimensional arrangement of the substituents for proper binding to the target.[4]
-
| Compound | R1 | R2 | R4 | I2.1 recovery (%) at 10 nM | Hepa1-6 recovery (%) at 1 µM |
| 7 | CH3 | H | H | 86.6 | Potent |
| 15 | CH3 | F | H | Slightly decreased | Not reported |
| 16 | CH3 | Cl | H | Slightly decreased | Not reported |
| 18 | CH3 | H (pyridazine) | H | Decreased | Not reported |
| 19 | Cl | H | H | Diminished | Not reported |
| 22 | CH3 | H | OH | 98.2 | 94.1 |
| 23 | CH3 | H | 2-(tetrahydro-2H-pyran-4-yl)ethyl | 91.9 | 96.6 |
Table 1. Summary of SAR data for 6,7-dihydro-5H-pyrrolo[1,2-b][2][4][5]triazole analogs as RIPK1 inhibitors. Data sourced from[4].
Comparison with Other Pyrrolopyridazine and Pyridazine Analogs as Anticancer Agents
The broader family of pyrrolopyridazines and pyridazines has been extensively explored for anticancer activity, often targeting protein kinases.
Spiro-pyrrolopyridazine Derivatives as EGFR Inhibitors:
A series of novel spiro-pyrrolopyridazine (SPP) derivatives were evaluated for their cytotoxic and apoptotic potential in various cancer cell lines.[6][7] The most promising compound, SPP10, exhibited significant cytotoxicity and was found to be a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[6][7]
-
Key Finding: SPP10 demonstrated selective cytotoxicity against cancer cells with minimal impact on non-tumorigenic cells.[7] It induced apoptosis through the inhibition of the anti-apoptotic protein Bcl-2 and induction of pro-apoptotic Bax and cytochrome c.[7]
Pyrrolo[2,3-d]pyrimidine Derivatives as Multi-Targeted Kinase Inhibitors:
Pyrrolo[2,3-d]pyrimidines, which are isosteres of the purine core of ATP, are a well-established class of kinase inhibitors.[8][9] Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have shown promising cytotoxic effects against multiple cancer cell lines.[9]
-
Key Finding: Compound 5k from this series emerged as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC50 values in the nanomolar range.[9] The incorporation of halogen atoms is a common strategy to enhance the potency and selectivity of kinase inhibitors.[9]
| Scaffold | Target(s) | Key SAR Observations | IC50 Range | Reference(s) |
| 6,7-dihydro-5H-pyrrolo[1,2-b][2][4][5]triazole | RIPK1 | Hydrophilic groups at R4 and specific stereochemistry are crucial for activity. | Potent (nM range for lead compounds) | [4] |
| Spiro-pyrrolopyridazine | EGFR | Spirocyclic core with specific substitutions leads to potent and selective EGFR inhibition and cytotoxicity. | Low µM range for lead compounds | [6][7] |
| Pyrrolo[2,3-d]pyrimidine | EGFR, Her2, VEGFR2, CDK2 | Halogenation and specific benzohydrazide moieties contribute to multi-targeted kinase inhibition. | nM range for lead compounds | [9] |
Table 2. Comparative overview of different pyrrolopyridazine-based scaffolds and their biological activities.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
HTRF assays are a robust method for quantifying kinase activity by measuring the phosphorylation of a substrate.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a biotinylated substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection solution containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
HTRF Signal Measurement: After another incubation period, read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths.
-
Data Analysis: The ratio of the two emission signals is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold and its analogs represent a promising area for the discovery of novel therapeutics. The SAR insights from related heterocyclic systems provide a strong foundation for the rational design of potent and selective inhibitors of various biological targets, particularly protein kinases. Future research should focus on systematic SAR studies of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core itself to fully unlock its therapeutic potential. The development of more selective and potent analogs will depend on a deep understanding of the intricate interplay between chemical structure and biological activity, guided by robust experimental data and computational modeling.
References
-
Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][2][4][5]triazole derivatives as necroptosis inhibitors - PMC. (n.d.). PubMed Central. [Link]
-
Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed. (2020, May 1). PubMed. [Link]
-
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PubMed. (2024, May 20). PubMed. [Link]
-
Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and substituted pyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones. (n.d.). SID. [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, June 19). MDPI. [Link]
-
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - NIH. (n.d.). National Institutes of Health. [Link]
-
Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.). ResearchGate. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). PubMed Central. [Link]
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC. (2022, October 6). PubMed Central. [Link]
-
Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed. (2020, May 1). PubMed. [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. (n.d.). PubMed. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (n.d.). PubMed Central. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (n.d.). MDPI. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. (n.d.). PubMed Central. [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - MDPI. (2023, October 25). MDPI. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Pyrrolo[2,3-c]pyridazine: A Comparative Analysis of a Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with superior efficacy and safety profiles is paramount. Among the myriad of heterocyclic systems, the pyrrolo[2,3-c]pyridazine scaffold has emerged as a compelling framework for the design of targeted therapeutics. This guide provides an in-depth comparative analysis of the pyrrolo[2,3-c]pyridazine core against other well-established heterocyclic scaffolds—purine, benzimidazole, and indole. Through an objective lens, we will dissect their physicochemical properties, synthetic accessibility, and biological performance, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of their relative merits and potential applications.
The Landscape of Privileged Scaffolds: A Physicochemical and Structural Comparison
The selection of a core scaffold is a critical decision in drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement. Here, we compare the fundamental physicochemical attributes of pyrrolo[2,3-c]pyridazine with its counterparts.
Structural Features and Physicochemical Properties
The unique arrangement of nitrogen atoms in the pyrrolo[2,3-c]pyridazine ring system imparts a distinct electronic and steric profile compared to purine, benzimidazole, and indole. This is reflected in its key physicochemical parameters.
| Property | 7H-Pyrrolo[2,3-c]pyridazine | Purine | Benzimidazole | Indole |
| Molecular Weight ( g/mol ) | 119.12[1] | 120.11[2] | 118.13 | 117.15[3] |
| pKa (Strongest Basic) | 9.87 (Predicted)[4] | 2.76[5] | 5.34[6] | -2.4[7] |
| cLogP | 0.3[1] | -0.37[2] | 1.32[6] | 2.14[7] |
| Topological Polar Surface Area (TPSA) (Ų) | 41.6[1] | 54.5[2] | 32.7 | 15.8 |
| Hydrogen Bond Donors | 1 | 1[5] | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3[5] | 2 | 1 |
Expert Insights: The pyrrolo[2,3-c]pyridazine scaffold presents a balanced profile. Its predicted basicity is notably higher than the other scaffolds, which could be leveraged for salt formation to improve solubility. The cLogP value suggests a favorable balance between lipophilicity and hydrophilicity, a key consideration for oral bioavailability. The TPSA is intermediate, suggesting good potential for cell membrane permeability.
Synthetic Accessibility: A Comparative Overview of Methodologies
The feasibility of large-scale and diverse library synthesis is a crucial factor in the adoption of a new scaffold. Here, we outline established protocols for the synthesis of each of the four scaffolds.
Synthesis of the Pyrrolo[2,3-c]pyridazine Core
A common strategy for the synthesis of the pyrrolo[2,3-c]pyridazine scaffold involves the condensation of a substituted pyrrole with a hydrazine derivative.[8]
Experimental Protocol: Synthesis of a Pyrrolo[2,3-d]pyridazine Derivative (Adaptable for Pyrrolo[2,3-c]pyridazine)
-
Step 1: Vilsmeier-Haack Reaction on a 4-Aroylpyrrole: To a solution of the 4-aroylpyrrole in anhydrous DMF, phosphorus oxychloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours, then heated to 60 °C for 4 hours. After cooling, the mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate, a pyrrolo-2,3-dicarbonyl compound, is filtered, washed with water, and dried.[8]
-
Step 2: Condensation with Hydrazine: The pyrrolo-2,3-dicarbonyl intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 6 hours. Upon cooling, the pyrrolo[2,3-d]pyridazine product crystallizes and is collected by filtration.[8]
Causality: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like pyrroles, creating the necessary dicarbonyl intermediate. The subsequent condensation with hydrazine is a classic cyclization reaction to form the pyridazine ring.
Synthesis of the Purine Scaffold (Traube Synthesis)
The Traube synthesis is a widely used method for the preparation of purines.[9][10]
Experimental Protocol: Traube Purine Synthesis
-
Step 1: Nitrosation of 4-Amino-6-hydroxypyrimidine: 4-Amino-6-hydroxypyrimidine is dissolved in an aqueous solution of sodium hydroxide. A solution of sodium nitrite is added, and the mixture is cooled in an ice bath. Hydrochloric acid is added dropwise to generate nitrous acid in situ, leading to the formation of 4-amino-5-nitroso-6-hydroxypyrimidine.[9]
-
Step 2: Reduction of the Nitroso Group: The nitroso-pyrimidine is suspended in water, and ammonium sulfide is added. The mixture is heated until the red color disappears, indicating the reduction of the nitroso group to an amino group, forming 4,5-diamino-6-hydroxypyrimidine.[9]
-
Step 3: Cyclization with Formic Acid: The diamino-pyrimidine is heated with an excess of formic acid under reflux for several hours. This results in the cyclization to form the purine ring.[9]
Synthesis of the Benzimidazole Scaffold
A straightforward and common method for benzimidazole synthesis is the condensation of o-phenylenediamine with formic acid.[6][11][12][13]
Experimental Protocol: Synthesis of Benzimidazole
-
Step 1: Reaction Setup: In a 250 mL round-bottom flask, 27 g of o-phenylenediamine is mixed with 17.5 g of 90% formic acid.[13]
-
Step 2: Heating: The mixture is heated on a water bath at 100 °C for 2 hours.[13]
-
Step 3: Neutralization and Isolation: After cooling, a 10% sodium hydroxide solution is slowly added with constant stirring until the mixture is just alkaline to litmus paper. The crude benzimidazole precipitates and is collected by suction filtration.[13]
-
Step 4: Recrystallization: The crude product is dissolved in boiling water, treated with decolorizing carbon, and filtered hot. Upon cooling, pure benzimidazole crystallizes and is collected by filtration.[13]
Synthesis of the Indole Scaffold (Fischer Indole Synthesis)
The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone.[14][15][16][17]
Experimental Protocol: Synthesis of 2-Phenylindole
-
Step 1: Formation of Acetophenone Phenylhydrazone: A mixture of acetophenone (4.0 g) and phenylhydrazine (3.6 g) is warmed on a steam bath for 1 hour. The resulting oil is dissolved in hot 95% ethanol, and upon cooling, the acetophenone phenylhydrazone crystallizes.[14]
-
Step 2: Cyclization: The dried acetophenone phenylhydrazone (5.3 g) is intimately mixed with powdered anhydrous zinc chloride (25.0 g) in a beaker. The mixture is heated in an oil bath at 170 °C with vigorous stirring. The reaction is exothermic and proceeds rapidly.[14]
-
Step 3: Workup and Isolation: The hot reaction mixture is poured into water, and glacial acetic acid and concentrated hydrochloric acid are added to dissolve the zinc salts. The crude 2-phenylindole is collected by filtration and recrystallized from hot 95% ethanol.[14]
Biological Performance: A Comparative Analysis in Kinase Inhibition and Anticancer Activity
The true measure of a scaffold's utility lies in its ability to be elaborated into potent and selective modulators of biological targets. A significant area of application for these heterocyclic scaffolds is in the development of protein kinase inhibitors for cancer therapy.
Kinase Inhibition: Targeting Key Signaling Pathways
Derivatives of all four scaffolds have demonstrated potent inhibition of various protein kinases involved in cancer progression.
Comparative Kinase Inhibitory Activity (IC50 Values)
| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | EGFR | 79 | [18] |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | Her2 | 40 | [18] |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | VEGFR2 | 136 | [18] |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | CDK2 | 204 | [19] |
| Benzimidazole derivative 32 | EGFR | 86 | [11] |
| Indole-based approved drug Sunitinib | VEGFR2 | 2.8 | [20] |
| Indole-based approved drug Axitinib | VEGFR2 | 0.2 | [20] |
| Purine-based inhibitor Olomoucine | CDK5 | 7 |
Expert Insights: While direct comparative studies of pyrrolo[2,3-c]pyridazine derivatives are still emerging, the closely related pyrrolo[2,3-d]pyrimidine scaffold has shown potent, multi-targeted kinase inhibition.[18][19] For instance, compound 5k demonstrates impressive nanomolar IC50 values against several key cancer-related kinases.[18][19] The indole scaffold is present in several FDA-approved kinase inhibitors with very high potency.[20] Benzimidazole and purine derivatives also exhibit potent kinase inhibition.[11] The pyrrolo[2,3-c]pyridazine scaffold, with its unique electronic properties, offers a promising avenue for developing novel kinase inhibitors with potentially different selectivity profiles.
Anticancer Activity: In Vitro Cytotoxicity
The ultimate goal of developing kinase inhibitors is often to induce cancer cell death. The MTT assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Comparative Anticancer Activity (IC50 Values)
| Compound/Scaffold | Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | HepG2 (Liver Cancer) | 29 | [19] |
| Benzimidazole derivative 10 | MGC-803 (Gastric Cancer) | 1.02 | [11] |
| Benzimidazole derivative 10 | PC-3 (Prostate Cancer) | 5.40 | [11] |
| Benzimidazole derivative 10 | MCF-7 (Breast Cancer) | 2.30 | [11] |
| Indole-benzimidazole hybrid 36 | A2780/S (Ovarian Cancer) | 0.0097 | [11] |
| Indole-benzimidazole hybrid 36 | A2780/T (Paclitaxel-resistant Ovarian Cancer) | 0.0062 | [11] |
Expert Insights: The data reveals that hybridization of scaffolds, such as the indole-benzimidazole hybrid 36 , can lead to exceptionally potent anticancer activity, even in drug-resistant cell lines.[11] Benzimidazole derivatives have demonstrated broad-spectrum anticancer activity in the low micromolar range.[11] The pyrrolo[2,3-d]pyrimidine derivative 5k also shows promising cytotoxicity.[19] Further exploration of pyrrolo[2,3-c]pyridazine derivatives in various cancer cell lines is warranted to fully assess their potential.
Experimental Workflows and Signaling Pathways
Experimental Protocol: EGFR Kinase Inhibition Assay (LanthaScreen® Format)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of an inhibitor against EGFR.[21]
-
Step 1: Reagent Preparation: Prepare serial dilutions of the test compound (e.g., a pyrrolo[2,3-c]pyridazine derivative) in kinase reaction buffer. Prepare solutions of EGFR kinase, a fluorescently labeled substrate, and ATP.
-
Step 2: Kinase Reaction: In a 384-well plate, add the test compound, EGFR kinase, and the substrate/ATP mixture. Incubate at room temperature for 1 hour.[21]
-
Step 3: Detection: Add a solution containing an EDTA-chelated terbium-labeled antibody that specifically recognizes the phosphorylated substrate. Incubate for 30 minutes.[21]
-
Step 4: Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths. The ratio of these emissions is proportional to the amount of substrate phosphorylation.
-
Step 5: Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay measures the metabolic activity of cells as an indicator of their viability.[1][4][18][22][23]
-
Step 1: Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1][18]
-
Step 2: Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[1]
-
Step 3: MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1][22]
-
Step 4: Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1]
-
Step 5: Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Step 6: Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Key Signaling Pathways Targeted
The PI3K/Akt/mTOR and MAPK signaling pathways are critical regulators of cell growth, proliferation, and survival, and are frequently dysregulated in cancer. Many kinase inhibitors based on these heterocyclic scaffolds target components of these pathways.[3][9][10][12][14][19][20][23][24][25][26][27][28][29][30][31][32][33]
Conclusion and Future Perspectives
The comparative analysis presented in this guide underscores the immense potential of the pyrrolo[2,3-c]pyridazine scaffold in the realm of modern drug discovery. While indole, benzimidazole, and purine remain cornerstones of medicinal chemistry with a proven track record, the unique physicochemical properties and synthetic accessibility of pyrrolo[2,3-c]pyridazine position it as a highly attractive alternative for the development of next-generation targeted therapeutics. Its balanced lipophilicity, hydrogen bonding capabilities, and distinct electronic nature offer opportunities to overcome challenges associated with existing scaffolds, such as off-target effects and acquired resistance.
The promising kinase inhibitory and anticancer activities of the closely related pyrrolopyrimidine scaffold provide a strong rationale for the intensive investigation of pyrrolo[2,3-c]pyridazine derivatives. As researchers and drug development professionals, the exploration of this and other novel heterocyclic systems is not merely an academic exercise but a critical endeavor in the ongoing battle against complex diseases. The continued application of rational drug design principles, coupled with robust synthetic and biological evaluation, will undoubtedly unlock the full therapeutic potential of the pyrrolo[2,3-c]pyridazine scaffold and its congeners.
References
-
PubChem. 7H-Pyrrolo(2,3-c)pyridazine. National Center for Biotechnology Information. [Link]
-
PubChem. Benzimidazole. National Center for Biotechnology Information. [Link]
- Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6687.
- Abdel-Hameed, D., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity.
- Zhang, Y., et al. (2010). Structure-activity Relationships of Benzimidazole-Based Selective Inhibitors of the Mitogen Activated kinase-5 Signaling Pathway. Bioorganic & Medicinal Chemistry Letters, 20(22), 6563-6567.
- El-Sayed, M. A., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie, 355(11), 2200234.
-
MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
Scribd. Benzimidazole (Synthesis). [Link]
-
Química Organica.org. Indole. [Link]
-
Wikipedia. PI3K/AKT/mTOR pathway. [Link]
-
ResearchGate. A schematic diagram of the PI3K/AKT/mTOR pathway. [Link]
-
Creative Diagnostics. P38 Signaling Pathway. [Link]
-
Slideshare. Practical Experiment 1: Benzimidazole from orthophenylene diamine. [Link]
-
CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine. [Link]
-
ResearchGate. PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth.... [Link]
-
PubMed. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. [Link]
-
RSC Publishing. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. [Link]
-
FooDB. Showing Compound Purine (FDB007311). [Link]
-
Pharmaguideline. Synthesis and Medicinal Uses of Purine. [Link]
-
PubChem. Purine. National Center for Biotechnology Information. [Link]
-
CORE Scholar. Computational Estimation of the PKa's of Purines and Related Compounds. [Link]
-
PubMed. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy. [Link]
-
Scholars Research Library. An Overview About Synthetic and Biological Profile of Benzimidazole. [Link]
-
ResearchGate. Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK).... [Link]
-
PubMed Central. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. [Link]
-
JOCPR. Drug design, development and biological screening of pyridazine derivatives. [Link]
-
PubChem. 7H-pyrrolo[2,3-c]pyridazine-5-carbonitrile. National Center for Biotechnology Information. [Link]
-
PubChem. Indole. National Center for Biotechnology Information. [Link]
-
Wikipedia. Indole. [Link]
-
IJCPS. Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. [Link]
-
Oxford Academic. A Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport. [Link]
-
Microbe Notes. Purine Synthesis. [Link]
-
Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]
-
PubMed Central. Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]
-
MDPI. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [Link]
-
ACS Publications. Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). [Link]
-
PubMed. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]
-
PubMed. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. [Link]
-
PubMed Central. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]
-
ScienceDirect. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine- phenylamide hybrids as potent Janus kinase 2. [Link]
-
Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
PubMed. Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors. [Link]
-
Sphinxsai. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
Sources
- 1. 7H-Pyrrolo(2,3-c)pyridazine | C6H5N3 | CID 11513740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Purine | C5H4N4 | CID 1044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
- 5. Showing Compound Purine (FDB007311) - FooDB [foodb.ca]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. 7H-pyrrolo[2,3-c]pyridazine-5-carbonitrile | C7H4N4 | CID 177370352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. [PDF] Computational Estimation of the PKa's of Purines and Related Compounds | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 29. "Computational Estimation of the PKa's of Purines and Related Compounds" by Kara L. Geremia [corescholar.libraries.wright.edu]
- 30. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. mdpi.com [mdpi.com]
- 33. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vivo Validation of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold has emerged as a promising pharmacophore, integral to the design of novel inhibitors targeting key signaling pathways implicated in oncogenesis and other diseases. This guide provides a comprehensive framework for the in vivo validation of compounds derived from this scaffold, with a particular focus on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP), Mitogen-activated protein kinase kinase (MEK), and c-Jun N-terminal kinase (JNK).
By synthesizing data from established preclinical models and comparing the efficacy of benchmark inhibitors, this document serves as a technical resource for designing robust animal studies to ascertain the therapeutic potential of novel 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives.
The Strategic Imperative for In Vivo Validation
While in vitro assays provide essential preliminary data on target engagement and cellular effects, in vivo studies in animal models are indispensable for evaluating the systemic efficacy, pharmacokinetics, pharmacodynamics, and potential toxicities of a drug candidate. For compounds built upon the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine core, which often target intracellular signaling cascades, animal models offer a complex biological system to understand the compound's behavior in a whole organism.
This guide will navigate the critical aspects of designing and interpreting in vivo studies for this class of compounds, using established inhibitors as comparators to benchmark performance.
Comparative Efficacy in Preclinical Cancer Models: A Multi-Target Perspective
The versatility of the pyrrolo[2,3-c]pyridazine scaffold allows for the development of inhibitors against a range of therapeutic targets. Below, we compare the in vivo efficacy of established inhibitors for three key targets relevant to this scaffold: PARP, MEK, and JNK.
PARP Inhibition in BRCA-Deficient Cancer Models
Mechanistic Rationale: PARP inhibitors exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. By inhibiting PARP-mediated single-strand break repair, these agents lead to the accumulation of double-strand breaks that cannot be repaired in BRCA-deficient cells, resulting in cell death.
Comparative Agent: Olaparib
Olaparib is a potent PARP inhibitor approved for the treatment of certain BRCA-mutated cancers. Its in vivo efficacy has been extensively validated in various preclinical models.
| Parameter | Olaparib Efficacy Data |
| Animal Model | Patient-derived xenografts (PDX) of BRCA2-mutated ovarian serous carcinoma in NOD/SCID mice.[1][2] |
| Dosage and Administration | 50 mg/kg/day, intraperitoneal (IP) injection.[3] |
| Key Findings | Significant inhibition of tumor growth compared to vehicle control.[1][2] Decreased proliferation (Ki-67 staining) and increased apoptosis (cleaved caspase-3 staining) in tumor tissue.[1] |
| Combination Therapy | Enhanced tumor growth inhibition when combined with carboplatin.[1][2] |
Experimental Workflow: PARP Inhibitor Efficacy in a Xenograft Model
Caption: Workflow for evaluating PARP inhibitor efficacy in a xenograft mouse model.
MEK Inhibition in RAS/RAF-Mutated Cancer Models
Mechanistic Rationale: The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that promotes cell proliferation and survival. Mutations in RAS or RAF genes lead to constitutive activation of this pathway in many cancers. MEK inhibitors block this pathway downstream of RAF.
Comparative Agent: Trametinib
Trametinib is an FDA-approved MEK1/2 inhibitor used for the treatment of BRAF-mutated melanoma and other cancers.[4]
| Parameter | Trametinib Efficacy Data |
| Animal Model | Nude mice bearing subcutaneous xenografts of KRAS-mutant colorectal cancer cells.[5] |
| Dosage and Administration | 1-3 mg/kg/day, oral gavage.[5][6] |
| Key Findings | Dose-dependent inhibition of tumor growth.[7] Reduction in phosphorylated ERK (p-ERK) in tumor tissues, confirming target engagement.[8] |
| Combination Therapy | Synergistic anti-tumor activity when combined with inhibitors of other pathways, such as PI3K/mTOR.[8] |
Signaling Pathway: RAS-RAF-MEK-ERK Cascade and Point of Inhibition
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by a pyrrolo[2,3-c]pyridazine derivative.
JNK Inhibition in Models of Inflammation and Cancer
Mechanistic Rationale: JNKs are involved in cellular responses to stress and play roles in inflammation, apoptosis, and cell proliferation. In some cancers, aberrant JNK signaling contributes to tumor growth and survival.[9]
Comparative Agent: SP600125
SP600125 is a widely used research inhibitor of JNK.
| Parameter | SP600125 Efficacy Data |
| Animal Model | CD-1 mice in an endotoxin-induced inflammation model.[10] Nude mice with bladder cancer xenografts.[11] |
| Dosage and Administration | 15-30 mg/kg, intravenous (i.v.) or intraperitoneal (i.p.).[10][12] |
| Key Findings | Dose-dependent inhibition of TNF-α expression in the inflammation model.[10] Enhanced anti-tumor effect of other chemotherapeutic agents in the cancer model.[11] |
| Considerations | SP600125 has been noted to have off-target effects, highlighting the need for highly selective inhibitors.[13] |
Detailed Experimental Protocols for In Vivo Validation
The successful in vivo evaluation of a novel therapeutic agent hinges on meticulously designed and executed experimental protocols. Below are representative methodologies for assessing the efficacy of a 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivative.
Subcutaneous Xenograft Model for Anticancer Efficacy
This is a widely used model for the initial assessment of a compound's ability to inhibit tumor growth.[14]
1. Cell Culture and Preparation:
- Culture the chosen human cancer cell line (e.g., BRCA-deficient ovarian cancer for PARP inhibition, KRAS-mutant colorectal cancer for MEK inhibition) under standard conditions.
- Harvest cells during the logarithmic growth phase and assess viability (e.g., using trypan blue exclusion).
- Resuspend the cells in a sterile, serum-free medium, often mixed with an extracellular matrix like Matrigel, to a final concentration of 1-10 x 10^6 cells per 100 µL.
2. Animal Husbandry and Tumor Implantation:
- Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor cells.[14]
- Acclimatize the animals for at least one week before the study begins.
- Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor the mice regularly for tumor formation.
- Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
4. Drug Formulation and Administration:
- Formulate the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivative and the comparator drug (e.g., Olaparib, Trametinib) in an appropriate vehicle.
- Administer the compounds via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The vehicle alone is administered to the control group.
5. Efficacy and Toxicity Assessment:
- Measure tumor volumes and body weights 2-3 times per week. Significant body weight loss can be an indicator of toxicity.
- The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
- At the end of the study, euthanize the animals and harvest the tumors for pharmacodynamic analysis (e.g., immunohistochemistry for biomarkers of target engagement and cellular response).
Patient-Derived Xenograft (PDX) Models
PDX models, where tumor fragments from a patient are directly implanted into immunodeficient mice, are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[14][15] The experimental workflow is similar to that of cell line-derived xenografts, with the primary difference being the source of the tumor tissue.
Concluding Remarks for the Research Professional
The in vivo validation of compounds based on the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold is a critical step in their preclinical development. By leveraging well-established animal models and comparing the performance of novel derivatives against benchmark inhibitors like Olaparib, Trametinib, and SP600125, researchers can gain a comprehensive understanding of their therapeutic potential.
A meticulously designed study, incorporating robust experimental protocols and relevant pharmacodynamic endpoints, is paramount for generating high-quality data to support the advancement of these promising compounds towards clinical application. This guide provides a foundational framework to aid in the strategic design and execution of such pivotal in vivo efficacy studies.
References
- BenchChem. (2025). Application Notes and Protocols for MEK Inhibitor (MEK-IN-4) In Vivo Studies. BenchChem.
- Rottenberg, S., et al. (2011). Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts. Clinical Cancer Research, 17(4), 856-866.
- Varghese, S., et al. (2020). Efficacy, Tolerability, and Pharmacokinetics of Combined Targeted MEK and Dual mTORC1/2 Inhibition in a Preclinical Model of Mucosal Melanoma. Molecular Cancer Therapeutics, 19(1), 145-155.
- Rottenberg, S., et al. (2011). Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. Clinical Cancer Research, 17(4), 856-866.
- Ho, A. L., et al. (2016). Preclinical Evidence That Trametinib Enhances the Response to Antiangiogenic Tyrosine Kinase Inhibitors in Renal Cell Carcinoma. Molecular Cancer Therapeutics, 15(4), 633-642.
- Okada, M., et al. (2016). The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo. Oncotarget, 7(41), 66754-66765.
- Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686.
- Sen, T., et al. (2014). Abstract 3785: Olaparib increases the effectiveness of radiation in hypoxic tumor cells in xenograft models of human non-small-cell lung cancer. Cancer Research, 74(19 Supplement), 3785-3785.
- Yohe, M. E., et al. (2018). The combination of trametinib and ganitumab is effective in RAS-mutated PAX-fusion negative rhabdomyosarcoma models. Oncotarget, 9(56), 30851-30864.
- Wang, Y., et al. (2019). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Journal of Cellular and Molecular Medicine, 23(12), 7957-7967.
- Various Authors. (2023). Examples and specificity of JNK inhibitors as well as their potential in cancers. Research Square.
- Holskin, B. P., et al. (2022). Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments. Biochemical Society Transactions, 50(6), 1567-1579.
- Te-I, K., et al. (2024). FDA-Approved MEK1/2 Inhibitor, Trametinib, Protects Mice from Cisplatin and Noise-Induced Hearing Loss. International Journal of Molecular Sciences, 25(10), 5489.
- Ha, V. H., et al. (2017). An In Vivo Functional Screen Identifies JNK Signaling As a Modulator of Chemotherapeutic Response in Breast Cancer. Molecular Cancer Therapeutics, 16(9), 1967-1978.
- Te-I, K., et al. (2024). Trametinib, a MEK1/2 Inhibitor, Protects Mice from Cisplatin- and Noise-Induced Hearing Loss. International Journal of Molecular Sciences, 25(10), 5489.
- Rottenberg, S., et al. (2015). Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer. Proceedings of the National Academy of Sciences, 112(27), 8409-8414.
- Sun, K., et al. (2018). Effect of niraparib and olaparib on tumor volume and body weight in a...
- Meric-Bernstam, F. (2017).
- Wen, S., et al. (2014). The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. Cancer Prevention Research, 7(7), 678-689.
- Bennett, B. L., et al. (2001). In vivo activity of SP600125. (a) CD-1 mice were dosed with SP600125...
- Tanemura, S., et al. (2010). Utility and limitations of sp600125 an inhibitor of stress-responsive c-jun n-terminal kinase. Current Enzyme Inhibition, 6(1), 26-33.
- Selleckchem. (2024). SP600125 is an Orally Active ATP-competitive JNK Inhibitor for Bladder Cancer Research. Selleckchem.
- Matsuoka, H., et al. (2025). Targeting RAD52 overcomes PARP inhibitor resistance in preclinical Brca2-deficient ovarian cancer model. bioRxiv.
- Walsh, C. S., et al. (2023). BRCA1 and BRCA2 deficient tumour models generate distinct ovarian tumour microenvironments and differential responses to therapy. BMC Cancer, 23(1), 1148.
- Edwards, S. L., et al. (2017). Modeling Therapy Resistance in BRCA1/2-Mutant Cancers. Clinical Cancer Research, 23(17), 5223-5234.
- Wszołek, K., et al. (2022). In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part III. Pharmaceutics, 14(11), 2390.
- Zimmer, L., et al. (2023).
- Kumar, A., et al. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. RSC Medicinal Chemistry, 14(9), 1615-1642.
- Various Authors. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers.
- Clinical Investigation. (2012). CLINICAL. Open Access Journals.
- Haws, H. I., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2084.
- Karatoprak, G. Ş., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega.
- Royal Society of Chemistry. (2024).
- Askew, B., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1785-1792.
Sources
- 1. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BRCA1 and BRCA2 deficient tumour models generate distinct ovarian tumour microenvironments and differential responses to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The combination of trametinib and ganitumab is effective in RAS-mutated PAX-fusion negative rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. researchgate.net [researchgate.net]
- 13. keio.elsevierpure.com [keio.elsevierpure.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdlinx.com [mdlinx.com]
Comparative Cross-Reactivity Profiling of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Derivatives: A Guide to Navigating the Kinome
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization. The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold has emerged as a compelling starting point for the design of potent kinase modulators, owing to its structural features that are amenable to forming key interactions within the ATP-binding pocket of kinases.[1][2][3] However, the high degree of conservation across the human kinome presents a significant hurdle: ensuring target selectivity.[4][5] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6][7] Therefore, a comprehensive and systematically executed cross-reactivity profile is not merely a supplementary dataset but a cornerstone of the compound's preclinical validation.
This guide provides an in-depth comparison of methodologies for the cross-reactivity profiling of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives. We will dissect the experimental workflows, from broad kinome scanning to detailed biophysical characterization and cellular target engagement, explaining the causal logic behind each step. The objective is to equip you with the knowledge to design, execute, and interpret these critical studies, thereby enabling a robust assessment of your compounds' selectivity and therapeutic potential.
The Imperative of Selectivity: Why Comprehensive Profiling is Non-Negotiable
Protein kinases regulate a vast array of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[4][5] While the development of kinase inhibitors has revolutionized treatment for some malignancies, the challenge of achieving selectivity remains.[8][9] The ATP-binding site, the target of most small-molecule inhibitors, is structurally similar across many of the 500+ human kinases.[4][6] This inherent similarity means that an inhibitor designed for a specific kinase may inadvertently interact with numerous other kinases, leading to a promiscuous inhibition profile.
A lack of selectivity can confound the interpretation of pharmacological studies and is a common cause of adverse effects in clinical development.[4][7] Conversely, a well-characterized, multi-targeted profile can be strategically advantageous in certain therapeutic contexts, such as overcoming drug resistance or targeting multiple nodes in a disease pathway.[8][10] Thus, the goal of cross-reactivity profiling is to generate a comprehensive "fingerprint" of a compound's interactions across the kinome, providing a clear-eyed view of its on- and off-target activities.
A Tiered Approach to Cross-Reactivity Profiling
An efficient and cost-effective strategy for assessing inhibitor selectivity involves a tiered approach, where the breadth of screening is progressively focused as the depth of characterization increases.[8] This workflow ensures that resources are directed towards the most promising candidates while providing a comprehensive understanding of their selectivity.
Tier 1: Primary Kinome Screening
The initial step is a broad screen of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives against a large panel of kinases at a single, relatively high concentration (e.g., 1 or 10 µM). This provides a panoramic view of the compound's potential interactions across the kinome.
Experimental Protocol: Radiometric Kinase Assay (Example)
-
Assay Preparation: A kinase reaction buffer is prepared, typically containing HEPES, MgCl2, ATP (spiked with γ-³³P-ATP), and a generic or specific substrate peptide.
-
Compound Addition: The test compounds, dissolved in DMSO, are dispensed into 384-well plates.
-
Kinase Reaction: The kinase enzyme is added to initiate the reaction, which is allowed to proceed for a set time at a controlled temperature.
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the residual γ-³³P-ATP using a phosphocellulose filter membrane.
-
Signal Detection: The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter. The percentage of inhibition is calculated relative to control wells (DMSO vehicle and a potent control inhibitor).
Causality and Trustworthiness: This method directly measures the catalytic function of the kinase, providing a reliable readout of inhibitory activity.[8] The use of a single high concentration is a cost-effective way to identify a broad range of potential off-targets for further investigation.
Tier 2: Dose-Response Analysis
For any kinase where significant inhibition (e.g., >70%) was observed in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination
-
Serial Dilution: The test compound is serially diluted (typically in 10 steps with a 3-fold dilution factor) to create a range of concentrations.
-
Kinase Assay: The same kinase assay format as in Tier 1 is performed with each concentration of the compound.
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the compound concentration, and the data are fitted to a sigmoidal dose-response curve to calculate the IC50 value.
Causality and Trustworthiness: The IC50 provides a quantitative measure of the compound's potency against each kinase, allowing for a rank-ordering of its on- and off-target activities. A 10-point curve ensures a robust and reliable determination of this value.[8]
Tier 3: Orthogonal Biophysical Validation
To ensure that the observed inhibition is due to direct binding and not an artifact of the assay format, it is crucial to employ an orthogonal, biophysical method. Differential Scanning Fluorimetry (DSF) is a rapid and cost-effective technique for this purpose.
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
-
Sample Preparation: A mixture of the kinase protein and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins is prepared. The test compound is added to this mixture.
-
Thermal Denaturation: The samples are heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.
-
Data Analysis: As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A potent inhibitor will bind to and stabilize the folded state of the kinase, resulting in a positive shift in the Tm (ΔTm).
Causality and Trustworthiness: DSF measures a physical property of the protein—its thermal stability—upon ligand binding, providing direct evidence of target engagement.[6][11] This method is independent of enzymatic activity and substrate competition, making it an excellent orthogonal validation tool.
Tier 4: Cellular Target Engagement
Ultimately, a successful inhibitor must engage its target in the complex environment of a living cell. Cellular Thermal Shift Assays (CETSA) or bioluminescence resonance energy transfer (BRET)-based assays can confirm target engagement in a physiological context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated protein by centrifugation.
-
Protein Quantification: The amount of the target kinase remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A compound that binds and stabilizes the target kinase will increase the amount of soluble protein at higher temperatures.
Causality and Trustworthiness: CETSA provides evidence that the compound can cross the cell membrane and bind to its intended target within the cell, which is a critical step in validating its biological activity.
Data Presentation and Interpretation
For clarity and ease of comparison, the cross-reactivity data for your 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives should be summarized in a structured table.
Table 1: Comparative Kinase Selectivity Profile of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Derivatives (Illustrative Data)
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Off-Target 3 IC50 (nM) | Selectivity Score (S10) |
| Derivative A | 15 (Kinase X) | 250 (Kinase A) | >10,000 (Kinase B) | 800 (Kinase C) | 0.03 |
| Derivative B | 5 (Kinase X) | 50 (Kinase A) | 5,000 (Kinase B) | 150 (Kinase C) | 0.05 |
| Derivative C | 50 (Kinase X) | >10,000 (Kinase A) | >10,000 (Kinase B) | >10,000 (Kinase C) | 0.01 |
Selectivity Score (S10) is calculated as the number of kinases inhibited >90% at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.
Comparison with Standard Inhibitors
To contextualize the selectivity profile, it is useful to compare your lead candidate with known clinical inhibitors that have different selectivity profiles.
Table 2: Selectivity Comparison with Reference Kinase Inhibitors (Illustrative Data)
| Compound | Primary Target | Selectivity Profile | Implications |
| Derivative B | Kinase X | Highly potent on primary target with moderate activity against a few related kinases. | Potential for a clean safety profile, but off-targets need to be monitored. |
| Sunitinib | VEGFRs, PDGFRs, KIT | Multi-targeted (promiscuous) | Efficacious through inhibition of multiple oncogenic pathways, but associated with more off-target side effects. |
| Lapatinib | EGFR, HER2 | Dual-selective | Targeted efficacy in specific cancer types with a defined mechanism of action. |
Visualizing Target Context and Data Integration
Understanding the biological context of on- and off-target inhibition is crucial. A signaling pathway diagram can illustrate how engaging different kinases might affect cellular function.
Furthermore, it is essential to integrate data from all tiers of the profiling workflow to build a cohesive understanding of the compound's activity.
Conclusion
The cross-reactivity profiling of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives is a critical and multifaceted process that underpins their successful development as selective kinase inhibitors. A systematic, tiered approach, beginning with broad kinome screening and progressing to detailed biophysical and cellular characterization, provides the most robust and reliable data. By explaining the causality behind experimental choices and emphasizing the need for orthogonal validation, this guide provides a framework for generating a high-confidence selectivity profile. This comprehensive understanding of on- and off-target activities is indispensable for mitigating risks, interpreting pharmacological outcomes, and ultimately advancing the most promising therapeutic candidates toward the clinic.
References
-
Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7455. [Link]
-
Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 875-884. [Link]
-
van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(4), 726-740. [Link]
-
Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]
-
Skora, L., et al. (2013). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Journal of Cheminformatics, 5(1), 1. [Link]
-
Miljković, F., & Rakočević, Z. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1627-1632. [Link]
-
Schönbrunn, E. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 9(2), 329-339. [Link]
-
Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 875-884. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Amaro, R. E., & Baud, M. G. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society, 145(8), 4347-4364. [Link]
-
Wang, Y., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 16(1), 1-15. [Link]
-
Shaffer, C. J., & Roskoski, R. Jr. (2022). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 13(28), 8118-8130. [Link]
-
Smith, A. B., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. The Journal of Organic Chemistry, 85(9), 6123-6130. [Link]
-
Veraldi, S., et al. (2012). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cosmetics, Dermatological Sciences and Applications, 2(3), 193-195. [Link]
-
Abdelbaset, M. S., et al. (2018). Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. Journal of Advanced Biomedical & Pharmaceutical Sciences, 2(1), 19-28. [Link]
-
Abdelbaset, M. S., et al. (2018). Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. Semantic Scholar. [Link]
-
Scott, J. D., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1795-1802. [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5082. [Link]
-
Asif, M. (2015). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Current Medicinal Chemistry, 22(16), 1913-1935. [Link]
-
Dumitrascu, F., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 26(21), 6689. [Link]
-
Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(21), 6843-6854. [Link]
-
Goldberg, F. W., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1928-1934. [Link]
Sources
- 1. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
confirming target engagement of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine in cells
An In-Depth Guide to Confirming Target Engagement of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine in Cellular Systems
Introduction: Beyond Phenotype—The Imperative of Target Engagement
In the landscape of modern drug discovery, observing a desired cellular phenotype is merely the first step. The critical question that follows is whether this effect is mediated by the intended molecular target. For novel chemical scaffolds like 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine, a derivative of the versatile pyridazine heterocycle, this validation is paramount. Pyridazine-containing molecules have shown a wide spectrum of biological activities, from kinase inhibition to modulation of epigenetic targets, making it essential to pinpoint the precise intracellular interactions.[1][2] This guide provides a comparative overview of state-of-the-art methodologies to definitively confirm the binding of a compound to its target protein within the complex milieu of a living cell—a process known as target engagement.
Understanding target engagement is the cornerstone of building a robust mechanism of action (MoA). It allows researchers to distinguish between on-target efficacy and off-target effects, which are often responsible for toxicity and clinical trial failures.[3] This guide will dissect and compare the leading methodologies, explaining the causality behind experimental choices and providing field-proven insights to empower researchers to select and execute the most appropriate assays for their specific research context.
Chapter 1: Foundational Concepts in Cellular Target Engagement
Target engagement is the direct, physical interaction between a therapeutic agent and its molecular target within a cell. This is distinct from the downstream functional consequence of that interaction. A compound must first engage its target to elicit a biological response. Therefore, quantifying this engagement provides a direct measure of a compound's activity at the source.
Caption: The hierarchy from compound administration to cellular phenotype.
Chapter 2: Premier Methodologies for Quantifying Cellular Target Engagement
The selection of an appropriate assay depends on several factors, including knowledge of the target, availability of reagents (like specific antibodies or expression vectors), and the specific question being asked (e.g., determining affinity vs. simply confirming binding). Here, we compare two powerful and widely adopted methods: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA®): The Label-Free Standard
CETSA® is a biophysical method that leverages the principle of ligand-induced thermal stabilization.[4] When a compound binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature than its unbound state.[5][6] This change in thermal stability is the readout for target engagement.
Principle of Causality: The energy from heating unfolds proteins. A bound ligand introduces additional stabilizing interactions that must be overcome, thus requiring more energy (a higher temperature) to induce unfolding and subsequent aggregation.[7] By measuring the amount of soluble protein remaining after a heat challenge, we can infer the binding status.
Advantages:
-
Label-free: Does not require modification of the compound or the target protein, allowing the study of endogenous proteins in their native state.
-
Broad Applicability: Can be used in cell lysates, intact cells, and even tissue samples.[4]
-
Physiological Relevance: Confirms target engagement in a biologically relevant environment, accounting for factors like cell permeability and intracellular metabolism.[7]
Limitations:
-
Target-Specific Detection: Requires a method to detect the specific target protein, typically a high-quality antibody for Western blotting or mass spectrometry.
-
Throughput: Traditional Western blot-based CETSA can be low-throughput, though higher-throughput formats using techniques like AlphaScreen® have been developed.[5]
-
Not Universal: Some protein-ligand interactions may not result in a significant thermal shift.
Caption: A streamlined workflow for a typical CETSA® experiment.
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with various concentrations of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a buffered saline solution, optionally containing protease inhibitors.
-
Aliquoting and Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments). A non-heated sample serves as a control.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath). This step is critical for releasing intracellular contents.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-induced aggregated proteins.[7]
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a standard method like a BCA assay. Normalize samples to equal protein concentration, denature by boiling in SDS-PAGE sample buffer, and analyze via Western blot using a specific antibody against the target protein.
-
Data Analysis: Densitometrically quantify the bands on the Western blot. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to the right indicates thermal stabilization and thus, target engagement.
NanoBRET™ Target Engagement Assay: Real-Time Analysis in Live Cells
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding in real-time within living cells.[8] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a specific fluorescent tracer).[9]
Principle of Causality: The target protein is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer, designed to bind to the target's active site, is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, the donor and acceptor are brought into close proximity (<10 nm), allowing for efficient energy transfer upon addition of the luciferase substrate. A test compound that engages the target will compete with and displace the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal.[10][11]
Advantages:
-
Live-Cell Kinetics: Enables real-time measurement of compound binding in intact cells, providing data on affinity, target occupancy, and even residence time.[8][9]
-
High-Throughput: The plate-based format is highly amenable to screening large numbers of compounds.
-
Quantitative Data: Provides robust, quantitative dose-response curves to determine intracellular compound affinity (apparent Kᵢ).[10]
Limitations:
-
Requires Genetic Modification: The target protein must be fused to NanoLuc® luciferase, which requires transient or stable transfection of the cells.
-
Reagent Dependent: Relies on the availability of a suitable, cell-permeable fluorescent tracer for the target of interest.
-
Potential for Artifacts: Overexpression of the fusion protein could potentially lead to artifacts not representative of the endogenous system.
Caption: Key stages of the NanoBRET™ Target Engagement assay.
-
Cell Transfection: The day before the assay, transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the target protein fused to NanoLuc® using a transfection reagent like FuGENE® HD.[12] Co-transfection with a carrier DNA is often used to ensure low expression levels.[11]
-
Cell Plating: After ~20 hours of expression, harvest the transfected cells and plate them into a white, 96-well or 384-well assay plate.[12]
-
Compound Addition: Prepare serial dilutions of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine compound in assay medium (e.g., Opti-MEM®). Add the compound dilutions to the wells and incubate at 37°C with 5% CO₂ for an equilibration period (e.g., 2 hours).[11]
-
Tracer Addition: Prepare the fluorescent tracer solution at a concentration predetermined to be near its EC₅₀ value for the target.[9] Add the tracer to all wells.
-
Substrate Addition and Reading: Prepare the detection reagent containing the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor (to quench any signal from compromised cells).[9] Add this reagent to the wells.
-
Data Acquisition: Immediately read the plate on a luminometer capable of measuring two distinct emission wavelengths: one for the donor (NanoLuc®, ~450 nm) and one for the acceptor (tracer, ~610 nm).[11]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which reflects the compound's intracellular potency.
Chapter 3: Complementary and Orthogonal Validation Approaches
Confirming target engagement with high confidence often requires more than one method. Orthogonal assays, which rely on different physical principles, provide a more robust validation of the compound-target interaction.
| Method | Principle | Application in Target Engagement |
| Photoaffinity Labeling | A photoreactive group on the compound is activated by UV light, forming a covalent bond with the target protein at the binding site.[13] | Unbiased identification of direct binding partners in a complex cellular lysate, followed by mass spectrometry to pinpoint the target and binding site. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as an analyte (compound) flows over an immobilized ligand (target protein).[14][15] | Provides precise in vitro kinetic data (kₒₙ, kₒբբ) and affinity (Kᴅ) using purified protein, which can corroborate cellular affinity data. |
| Downstream Pathway Analysis | Measures a functional consequence of target binding, such as the phosphorylation status of a known substrate for a target kinase. | Provides indirect evidence of target modulation in a cellular context. A correlation between target engagement (from CETSA® or NanoBRET™) and pathway modulation strengthens the MoA. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event between purified components.[16] | Considered a gold-standard in vitro method for determining binding affinity (Kᴅ) and thermodynamics (ΔH, ΔS) without labeling or immobilization. |
Chapter 4: A Comparative Guide for Method Selection
Choosing the right assay is a critical decision in any drug discovery project. The table below summarizes the key features of the discussed methodologies to guide this choice.
| Feature | CETSA® | NanoBRET™ TE | Photoaffinity Labeling | SPR / ITC |
| Principle | Thermal Stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Covalent Photocrosslinking | Mass/Heat Change |
| Environment | Cells, Lysates, Tissues | Live Cells | Lysates, Live Cells | In Vitro (Purified) |
| Label Requirement | None | Target Tagging (NanoLuc®) & Fluorescent Tracer | Compound Modification | None |
| Genetic Modification | No | Yes | No | No |
| Throughput | Low to Medium | High | Low | Medium |
| Key Output | Thermal Shift (ΔTₘ) | Intracellular IC₅₀, Residence Time | Target ID, Binding Site | Kᴅ, kₒₙ, kₒբբ, Thermodynamics |
To select the optimal strategy, consider the following workflow:
Caption: A decision tree for selecting a target engagement assay.
Conclusion
References
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. Retrieved from [Link]
-
Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 223-233. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]
-
Shiroishi, M. (2019). An Overview of Current Methods to Confirm Protein-Protein Interactions. Current Protein & Peptide Science, 20(6), 555-560. Retrieved from [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]
-
Mateus, A., et al. (2020). Methods for Probing Ligand-Target Interactions. Frontiers in Chemistry, 8, 437. Retrieved from [Link]
-
Carretero-González, A., et al. (2018). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1823, 131-151. Retrieved from [Link]
- Kumar, D., et al. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
-
Getlik, M., et al. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5 H-pyrrolo[1,2- a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 61(13), 5623-5642. Retrieved from [Link]
-
Sharma, S., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. The Journal of Organic Chemistry, 85(10), 6549-6560. Retrieved from [Link]
-
Taylor, R. D., & MacCoss, M. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(10), 1633-1671. Retrieved from [Link]
-
Asadi, P., et al. (2021). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega, 6(39), 25333-25344. Retrieved from [Link]
-
ResearchGate. (2022). Discovery of 5,7-Dihydro-6 H -pyrrolo[2,3- d ]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Retrieved from [Link]
-
Andrews, M., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1785-1792. Retrieved from [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-c)pyridazine. Retrieved from [Link]
-
Wang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(1), 143. Retrieved from [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. CETSA [cetsa.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 11. eubopen.org [eubopen.org]
- 12. promega.com [promega.com]
- 13. drughunter.com [drughunter.com]
- 14. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 15. frontiersin.org [frontiersin.org]
- 16. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Pyrrolo[2,3-c]pyridazines Against Standard-of-Care in Non-Small Cell Lung Cancer: A Comparative Guide
Introduction: The Rationale for Novel Kinase Inhibitors in Oncology
The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, particularly small-molecule kinase inhibitors. These agents offer the promise of enhanced efficacy and reduced toxicity compared to conventional chemotherapy by selectively targeting signaling pathways that are dysregulated in cancer cells. Within this paradigm, the pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1] This guide focuses on a novel class of compounds, pyrrolo[2,3-c]pyridazines, and provides a framework for their preclinical benchmarking against established standard-of-care drugs, with a specific focus on Non-Small Cell Lung Cancer (NSCLC).
While direct preclinical data for the pyrrolo[2,3-c]pyridazine core is emerging, the broader family of pyrrolopyridines and related pyridazine-containing compounds has shown significant promise as inhibitors of key oncogenic kinases, including c-Met and VEGFR-2.[2][3][4][5] Dysregulation of these kinases is implicated in the pathogenesis and progression of NSCLC, making them compelling targets for therapeutic intervention. This guide will therefore position our novel pyrrolo[2,3-c]pyridazines as putative multi-targeted kinase inhibitors and benchmark them against osimertinib, a third-generation EGFR tyrosine kinase inhibitor that is a cornerstone of first-line therapy for EGFR-mutated NSCLC.[6][7][8]
Comparative Analysis: Pyrrolo[2,3-c]pyridazines vs. Osimertinib
This section provides a head-to-head comparison of the hypothetical preclinical profile of a lead pyrrolo[2,3-c]pyridazine compound (designated as "PCP-Lead") with the known preclinical data for osimertinib.
Mechanism of Action
-
PCP-Lead (Hypothesized): A potent inhibitor of receptor tyrosine kinases crucial for tumor angiogenesis and metastasis, such as c-Met and VEGFR-2. By targeting these kinases, PCP-Lead is expected to disrupt downstream signaling pathways, leading to the inhibition of tumor growth, invasion, and neovascularization.
-
Osimertinib: An irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with high selectivity for both EGFR-sensitizing and T790M resistance mutations.[6][7] Its primary mechanism involves blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling and suppressing the proliferation of cancer cells.[7]
Preclinical Performance: A Data-Driven Comparison
The following table summarizes the known preclinical data for osimertinib and provides a target profile for our novel pyrrolo[2,3-c]pyridazine lead compound, PCP-Lead.
| Parameter | PCP-Lead (Target Profile) | Osimertinib (Reported Data) |
| Target Kinases | c-Met, VEGFR-2 | EGFR (sensitizing and T790M mutations) |
| In Vitro Potency (IC50) | <50 nM against target kinases | 9.6 months (in T790M-positive patients)[8] |
| Cell-Based Activity (IC50) | <100 nM in NSCLC cell lines with active c-Met/VEGFR-2 signaling | 61% in T790M-positive patients[8] |
| In Vivo Efficacy | Significant tumor growth inhibition in NSCLC xenograft models | Sustained tumor regression in EGFRm PC9 mouse brain metastases model[9][10] |
Note: The data for PCP-Lead is a target profile based on the desired attributes of a novel kinase inhibitor. The data for osimertinib is derived from published preclinical and clinical studies.[6][7][8][9][10]
Experimental Protocols for Benchmarking
To empirically validate the performance of novel pyrrolo[2,3-c]pyridazines against standard-of-care drugs like osimertinib, a series of robust and reproducible in vitro and in vivo assays are required. The following protocols are designed to provide a comprehensive preclinical evaluation.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Principle: The assay quantifies the amount of phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Dilute the target kinase (e.g., recombinant human c-Met or VEGFR-2) to the desired concentration in kinase buffer.
-
Prepare a solution of the kinase-specific substrate (e.g., a synthetic peptide) and ATP in kinase buffer.
-
Prepare serial dilutions of the test compound (PCP-Lead) and the reference compound (Osimertinib) in DMSO.
-
-
Assay Procedure:
-
Add the test and reference compounds to the wells of a 96-well plate.
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis:
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
-
Cell-Based Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[11][12] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[11][13]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture NSCLC cell lines (e.g., H1975 for EGFR T790M, or a line with known c-Met/VEGFR-2 activation) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of PCP-Lead and osimertinib in culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Incubate the plates for a specified duration (e.g., 72 hours).
-
-
MTT Assay and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 value for each compound.
-
Western Blot Analysis of Kinase Inhibition
This technique is used to confirm the on-target effect of the inhibitor by assessing the phosphorylation status of the target kinase and its downstream effectors.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using phospho-specific antibodies, one can visualize the inhibition of kinase activity.
Step-by-Step Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat NSCLC cells with PCP-Lead or osimertinib for a defined period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-c-Met, phospho-VEGFR-2, or phospho-EGFR) or a downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Analyze the band intensities to determine the extent of phosphorylation inhibition.
-
Probe the same membrane with an antibody against the total (non-phosphorylated) form of the protein as a loading control.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the novel compound in a living organism.
Principle: Human cancer cells are implanted into immunodeficient mice, which then develop tumors. The mice are treated with the test compound, and tumor growth is monitored over time.
Step-by-Step Methodology:
-
Cell Implantation and Tumor Establishment:
-
Implant NSCLC cells subcutaneously into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, PCP-Lead low dose, PCP-Lead high dose, osimertinib).
-
Administer the compounds to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Tumor Growth Monitoring and Data Collection:
-
Measure the tumor volume and body weight of each mouse regularly (e.g., twice a week).
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
Visualizing the Scientific Rationale
Signaling Pathway of a Putative Pyrrolo[2,3-c]pyridazine Target
Caption: Hypothesized mechanism of action for PCP-Lead.
Experimental Workflow for In Vitro Benchmarking
Caption: Workflow for in vitro evaluation of PCP-Lead.
Decision Tree for In Vivo Studies
Caption: Decision framework for advancing to in vivo studies.
Conclusion: A Path Forward for Novel Kinase Inhibitors
This guide provides a comprehensive framework for the preclinical benchmarking of novel pyrrolo[2,3-c]pyridazines against the standard-of-care tyrosine kinase inhibitor, osimertinib, in the context of NSCLC. By employing a systematic and rigorous approach encompassing in vitro and in vivo evaluations, researchers can generate the robust data necessary to validate the therapeutic potential of these novel compounds. The detailed protocols and logical frameworks presented herein are designed to ensure scientific integrity and provide a clear path for advancing promising new cancer therapies from the laboratory to the clinic. The ultimate goal is to identify and develop next-generation kinase inhibitors that can overcome existing resistance mechanisms and improve outcomes for patients with NSCLC and other malignancies.
References
-
The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer. Expert Opinion on Drug Discovery. [Link]
-
Insights from pre-clinical studies for new combination treatment regimens with the Bcr-Abl kinase inhibitor imatinib mesylate (Gleevec/Glivec) in chronic myelogenous leukemia: a translational perspective. Leukemia. [Link]
-
Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. Clinical Cancer Research. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer. Taylor & Francis Online. [Link]
-
Full article: The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer. Taylor & Francis Online. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Lapatinib for the treatment of breast cancer in the People's Republic of China. OncoTargets and Therapy. [Link]
-
Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. PubMed. [Link]
-
The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood. [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Research. [Link]
-
Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Cancers. [Link]
-
Brian Druker (OHSU) Part 1: Imatinib (Gleevec): A Targeted Cancer Therapy. YouTube. [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. second scight. [Link]
-
Lapatinib in breast cancer - the predictive significance of HER1 (EGFR), HER2, PTEN and PIK3CA genes and lapatinib plasma level assessment. PubMed. [Link]
-
Full article: Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]
-
Does Lapatinib Work against HER2-negative Breast Cancers?. AACR Journals. [Link]
-
Tumor growth inhibition modeling of individual lesion dynamics and interorgan variability in HER2-negative breast cancer patients treated with docetaxel. CPT: Pharmacometrics & Systems Pharmacology. [Link]
-
Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors. PubMed. [Link]
-
MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting. [Link]
-
Imatinib in Chronic Myeloid Leukemia: an Overview. HMD. [Link]
-
Lapatinib Activity in Premalignant Lesions and HER-2–Positive Cancer of the Breast in a Randomized, Placebo-Controlled Presurgical Trial. AACR Journals. [Link]
-
Imatinib. StatPearls. [Link]
-
Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. PubMed. [Link]
-
Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. Journal of Clinical Oncology. [Link]
-
Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. PubMed. [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry. [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. [Link]
-
Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals. [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
A Researcher's Guide to Characterizing the Kinase Selectivity of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Compounds
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of selective kinase inhibitors is paramount. The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold has emerged as a promising heterocyclic system for the design of novel therapeutic agents. The unique physicochemical properties of the pyridazine ring, including its high dipole moment and dual hydrogen-bonding capacity, make it an attractive component in the design of molecules that interact with the highly conserved ATP-binding pocket of kinases.[1][2][3] However, this interaction also presents a significant challenge: the potential for off-target effects due to binding with unintended kinases.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target effects of novel compounds based on the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a strategy for interpreting and comparing the resulting data. Our objective is to equip you with a self-validating system to build a robust selectivity profile for your compounds of interest.
The Rationale: Why Comprehensive Off-Target Profiling is Non-Negotiable
Kinase inhibitors are a cornerstone of targeted therapy, but very few are truly monospecific.[6] The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites.[7] Unintended inhibition of these "off-target" kinases can lead to a range of consequences:
-
Toxicity and Adverse Effects: Inhibition of kinases essential for normal physiological functions can cause significant side effects, potentially derailing an otherwise promising clinical candidate.
-
Polypharmacology: In some instances, off-target effects can be beneficial, contributing to a drug's overall therapeutic efficacy.[7] A comprehensive understanding of a compound's full target profile is crucial to identify and leverage these opportunities.
Therefore, a systematic and multi-tiered approach to selectivity profiling is not just a regulatory hurdle but a fundamental component of rigorous scientific investigation and successful drug development.
A Tiered Strategy for Assessing Off-Target Effects
We advocate for a progressive, three-tiered approach to characterize the selectivity of your 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine compounds. This strategy is designed to efficiently manage resources by using broad, cost-effective screens initially, followed by more focused and physiologically relevant assays for promising candidates.
Caption: A three-tiered workflow for assessing kinase inhibitor off-target effects.
Tier 1: Broad Kinome Screening
Objective: To obtain a global view of a compound's selectivity across a large portion of the human kinome.
The initial step is a high-throughput screen against a broad panel of kinases.[8] Several commercial vendors offer panels that cover up to ~80% of the kinome.[6] The compound is typically tested at a single, relatively high concentration (e.g., 1 or 10 µM) to identify any potential interactions, even weak ones.
Experimental Protocol: Single-Point Kinase Inhibition Assay
-
Compound Preparation: Solubilize the test compound (e.g., a novel 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivative) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Plate Preparation: Serially dilute the compound stock to the desired final assay concentration in the appropriate assay buffer.
-
Kinase Reaction:
-
Add the purified kinase enzyme to wells containing the assay buffer.
-
Add the test compound to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) to allow for binding.
-
Initiate the kinase reaction by adding the substrate and ATP. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure physiological relevance.[6]
-
-
Detection: After a set incubation period, terminate the reaction and measure the remaining kinase activity. The detection method will vary depending on the assay format (e.g., radiometric, fluorescence, or luminescence-based).[8]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
Interpretation: Any kinase exhibiting significant inhibition (a common threshold is >75%) at this stage is considered a "hit" and requires further investigation.
Tier 2: Determining Off-Target Potency (IC₅₀)
Objective: To quantify the potency of the compound against the off-target hits identified in Tier 1.
For each hit, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀). This value provides a quantitative measure of the compound's potency against that specific kinase.[7]
Experimental Protocol: IC₅₀ Determination Assay
-
Compound Preparation: Prepare a serial dilution series of the test compound in 100% DMSO. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Assay Procedure: Follow the same procedure as the single-point assay, but add the range of compound concentrations to the assay wells.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Tier 3: Validating Target Engagement in a Cellular Context
Objective: To confirm that the compound can bind to its on- and off-targets within the complex environment of a living cell.
Biochemical assays are invaluable, but they do not fully recapitulate the cellular environment where factors like cell permeability, efflux pumps, and intracellular ATP concentrations (~1-10 mM) can dramatically influence a compound's activity.[6] Cellular target engagement assays are therefore a critical validation step.
Key Methodologies:
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that a protein becomes more thermally stable when a ligand is bound. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified by Western blot or other means. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures compound binding to a specific target protein. The target protein is expressed as a fusion with a NanoLuc® luciferase. A fluorescent tracer that binds to the same target is added to the cells, and Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. When the test compound is added, it competes with the tracer for binding, causing a decrease in the BRET signal in a dose-dependent manner. This allows for the quantification of intracellular affinity.[9]
Data Interpretation and Comparative Analysis
Once you have generated biochemical IC₅₀ values and confirmed cellular engagement, the data must be synthesized to build a clear picture of your compound's selectivity profile.
Calculating a Selectivity Score: A simple way to quantify selectivity is to calculate a selectivity score (S-score). For example, S(10) is the number of off-target kinases inhibited by more than 90% at a 1 µM compound concentration. A lower score indicates higher selectivity.
Comparative Data Table: Presenting your data alongside relevant benchmarks is crucial for contextualization.
| Compound | Primary Target IC₅₀ (nM) | Off-Target Kinase A IC₅₀ (nM) | Off-Target Kinase B IC₅₀ (nM) | Selectivity Score S(10) @ 1µM |
| PYR-001 (Hypothetical) | 15 | 1,250 | >10,000 | 2 |
| Compound X (Less Selective) | 25 | 80 | 350 | 15 |
| Compound Y (Highly Selective) | 10 | >10,000 | >10,000 | 0 |
This format allows for a direct and objective comparison of your novel 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine compound against alternatives, highlighting its relative selectivity.
Visualizing Off-Target Effects: Kinome maps are powerful tools for visualizing selectivity data. These diagrams plot inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive visual representation of a compound's activity across different kinase families.
Caption: A simplified signaling pathway illustrating on- and off-target interactions.
Conclusion
The 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold holds significant potential for the development of novel kinase inhibitors. However, realizing this potential requires a rigorous and systematic assessment of off-target effects. By employing the tiered experimental strategy outlined in this guide—progressing from broad biochemical screens to quantitative potency determination and finally to cellular target validation—researchers can build a comprehensive and reliable selectivity profile. This approach not only ensures the scientific integrity of the research but also provides the critical data necessary to advance the most promising and safest compounds toward clinical development.
References
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Recommendations for off-target profiling. (2020). CarnaBio USA, Inc.
- Investigating Off-Target Effects of Kinase Inhibitors. Benchchem.
-
Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. (2020). Journal of Organic Chemistry. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research. [Link]
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. (2019). Acta Scientific Pharmaceutical Sciences. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Biochemical Journal. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. icr.ac.uk [icr.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
Executive Summary
A Note on Scientific Integrity and the Precautionary Principle
The core of responsible chemical handling, especially in a research and development setting, is the application of the precautionary principle. When the hazards of a novel compound like 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine are not fully characterized, we must assume a higher level of risk.[1] This guide is predicated on the potential hazards suggested by structurally related compounds, such as 7H-pyrrolo[2,3-c]pyridazine, which is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2]
Crucial First Step: Before handling this compound, you are required to obtain a Safety Data Sheet (SDS) from the manufacturer or supplier. An SDS provides specific information on hazards, handling, storage, and emergency procedures tailored to the exact substance.[3] The guidance provided herein serves as a robust minimum standard of care in the interim or as a supplement to the SDS.
Part 1: Hazard Assessment and PPE Selection
A thorough risk assessment is the cornerstone of laboratory safety. For a novel compound, this involves evaluating not just the substance itself but the procedures in which it will be used.[4]
Anticipated Hazards of Pyrrolopyridazine Derivatives
Based on the hazard classifications of the related compound 7H-pyrrolo[2,3-c]pyridazine, we will proceed with the assumption that 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine may exhibit the following:
-
Acute Oral Toxicity: Harmful if ingested.
-
Skin Corrosion/Irritation: Potential to cause skin irritation upon contact.
-
Serious Eye Damage/Eye Irritation: Potential to cause serious eye irritation.
-
Respiratory Irritation: Potential to irritate the respiratory tract if inhaled as a dust or aerosol.
Recommended Personal Protective Equipment
The following table summarizes the minimum required PPE for handling 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine. The selection is based on a conservative approach to mitigate the anticipated risks.[5][6]
| Protection Area | Minimum Required PPE | Rationale for Selection |
| Eye and Face | Chemical splash goggles and a full-face shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions.[7][8] |
| Hand | Double-gloving with chemically resistant gloves (e.g., nitrile) | Double-gloving provides an extra barrier against potential skin contact and allows for the safe removal of the outer glove if contamination occurs. Nitrile gloves offer good resistance to a range of chemicals.[8] |
| Body | Chemically resistant laboratory coat and a chemically resistant apron or disposable coveralls | A standard lab coat may not be sufficient. A chemically resistant coat and apron or a disposable coverall will provide a more robust barrier against spills and splashes.[6][7] |
| Respiratory | Work within a certified chemical fume hood | All handling of the solid or solutions of this compound should be performed in a fume hood to prevent inhalation of dust or aerosols.[1] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges would be necessary after a formal respiratory protection assessment. |
| Foot | Closed-toe, liquid-resistant shoes | Protects feet from spills and falling objects.[9] |
Part 2: Operational and Disposal Plans
Adherence to strict operational protocols is as critical as the selection of PPE.
Step-by-Step Handling Protocol
-
Preparation: Before any work begins, ensure the chemical fume hood is certified and functioning correctly. Have a chemical spill kit readily accessible.
-
Donning PPE: Put on all required PPE as listed in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During the Procedure:
-
Keep all containers with the compound sealed when not in immediate use.
-
If you suspect the outer gloves have been contaminated, remove them immediately following the proper procedure and put on a new pair.
-
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the compound.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Disposal Plan
Proper waste management is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine, including used gloves, disposable lab coats, and any contaminated labware, must be collected in a designated hazardous waste container.[5]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine".
-
Disposal: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance. Do not dispose of this compound down the drain or in the regular trash.[10]
Part 3: Visualization of Safety Workflow
The following diagram illustrates the logical workflow for risk assessment and PPE selection when handling a novel compound like 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine.
Caption: Risk assessment and PPE selection workflow.
References
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (2023, November). Research Laboratory and Personal Protective Equipment. Retrieved from [Link]
-
Reddit. (2022, May 17). How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are? [Online forum post]. r/Chempros. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2025, June 6). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. Retrieved from [Link]
-
Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from [Link]
-
Lab Manager. (2025, April 17). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]
-
University of Wollongong. (n.d.). Laboratory Work Risk Assessment. Retrieved from [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-c)pyridazine. Retrieved from [Link]
Sources
- 1. twu.edu [twu.edu]
- 2. 7H-Pyrrolo(2,3-c)pyridazine | C6H5N3 | CID 11513740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
